molecular formula C7H4BrFO4S B8017057 2-Bromo-4-(fluorosulfonyl)benzoic acid

2-Bromo-4-(fluorosulfonyl)benzoic acid

Cat. No.: B8017057
M. Wt: 283.07 g/mol
InChI Key: RZQJFNZNKYCTMU-UHFFFAOYSA-N
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Description

2-Bromo-4-(fluorosulfonyl)benzoic acid is a useful research compound. Its molecular formula is C7H4BrFO4S and its molecular weight is 283.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-4-(fluorosulfonyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-(fluorosulfonyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-4-fluorosulfonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO4S/c8-6-3-4(14(9,12)13)1-2-5(6)7(10)11/h1-3H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQJFNZNKYCTMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)F)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Orthogonal Functionalization and SuFEx Click Chemistry of 2-Bromo-4-(fluorosulfonyl)benzoic acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the modern landscape of targeted covalent inhibitors (TCIs) and chemical proteomics, the demand for modular, highly stable electrophilic warheads has driven a paradigm shift toward Sulfur(VI) Fluoride Exchange (SuFEx) chemistry[1]. 2-Bromo-4-(fluorosulfonyl)benzoic acid (CAS 1934408-67-9) emerges as a premier trifunctional building block in this domain[2]. By offering three distinct, orthogonally addressable reactive sites—a carboxylic acid, an aryl bromide, and a fluorosulfonyl group—this scaffold enables the rapid, high-throughput assembly of complex chemical probes and covalent therapeutics without cross-reactivity[1].

This whitepaper provides an authoritative, field-proven guide to the physicochemical properties, structural causality, and self-validating synthetic workflows required to harness this molecule effectively.

Physicochemical Profiling and Structural Anatomy

The utility of 2-Bromo-4-(fluorosulfonyl)benzoic acid lies in the distinct electronic and steric environments of its three functional groups. The quantitative data and structural parameters are summarized below for rapid reference[2].

PropertyValue / Description
Chemical Name 2-Bromo-4-(fluorosulfonyl)benzoic acid
CAS Number 1934408-67-9
Molecular Formula C7H4BrFO4S
Molecular Weight 283.07 g/mol
Purity Standard

95% (HPLC)
Core Reactive Sites 1. Carboxylic Acid (-COOH)2. Aryl Bromide (-Br)3. Fluorosulfonyl (-SO2F)
SuFEx Target Residues Tyrosine (-OH), Lysine (-NH2), Serine (-OH)
Storage Conditions Inert atmosphere, 2-8 °C (Recommended for long-term stability)

The SuFEx Paradigm: The "Sleeping Beauty" Phenomenon

Historically, sulfonyl chlorides (-SO2Cl) were utilized to target nucleophilic amino acids; however, their extreme reactivity leads to rapid hydrolysis in aqueous media and off-target toxicity[3]. The fluorosulfonyl group (-SO2F) solves this via the SuFEx click chemistry paradigm [1].

The S(VI)-F bond is exceptionally stable to hydrolysis, reduction, and oxidation due to the high electronegativity of fluorine and the hexavalent sulfur center[1]. We refer to this as the "Sleeping Beauty" phenomenon : the -SO2F warhead remains completely dormant in physiological buffers[4]. It is only activated when the probe binds to a specific protein target. The precise electrostatic and geometric microenvironment of the protein's binding pocket activates a native nucleophile (e.g., a Tyrosine phenolic -OH) while simultaneously polarizing the S-F bond, facilitating the displacement of the fluoride ion to form an irreversible covalent bond[4].

If the target protein is denatured, the microenvironment is destroyed, and the SuFEx reaction fails entirely—proving that reactivity is driven by structural proximity rather than intrinsic chemical instability[4].

SuFExPathway Probe SuFEx Probe (-SO2F Warhead) Complex Non-Covalent Complex (Reversible) Probe->Complex Binding Target Target Protein (Native Fold) Target->Complex Binding Activation Microenvironment Activation (Proximity & H-Bonding) Complex->Activation Induces Covalent Covalent Adduct (Irreversible S-O/S-N Bond) Activation->Covalent F- Displacement

SuFEx-mediated covalent protein labeling pathway via microenvironment activation.

Orthogonal Synthetic Workflows

To successfully utilize 2-Bromo-4-(fluorosulfonyl)benzoic acid, researchers must exploit its orthogonal reactivity. The following self-validating protocols are designed to prevent premature activation of the -SO2F warhead.

OrthogonalWorkflow Start 2-Bromo-4-(fluorosulfonyl) benzoic acid Amide 1. Amide Coupling (Site: -COOH) Start->Amide HATU, DIPEA (Preserves -Br, -SO2F) CrossCoupling 2. Suzuki Coupling (Site: -Br) Amide->CrossCoupling Pd(dppf)Cl2, Boronic Acid (Preserves -SO2F) SuFEx 3. SuFEx Click (Site: -SO2F) CrossCoupling->SuFEx Target Protein (Tyrosine/Lysine)

Orthogonal functionalization workflow of 2-Bromo-4-(fluorosulfonyl)benzoic acid.

Protocol 1: Carboxylic Acid Activation (Amide Coupling)

Causality: The -SO2F group is highly resistant to standard peptide coupling reagents, allowing the selective activation of the carboxylic acid without warhead degradation[5]. HATU is selected for its high efficiency, overcoming the steric hindrance of the ortho-bromo group.

  • Reaction Setup: Dissolve 2-Bromo-4-(fluorosulfonyl)benzoic acid (1.0 eq) and the target primary/secondary amine (1.1 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 eq) to ensure the amine is free-based and reactive.

  • Activation: Add HATU (1.2 eq) at 0 °C to prevent exothermic side reactions, then allow the mixture to warm to room temperature for 2 hours.

  • Self-Validation (LC-MS): Monitor the reaction via LC-MS. The intact mass must show the expected product with the -SO2F group retained (no loss of 19 Da corresponding to fluoride).

  • Workup: Quench with saturated NH4Cl, extract with EtOAc, and purify via flash chromatography.

Protocol 2: Late-Stage Diversification (Suzuki-Miyaura Coupling)

Causality: The aryl bromide undergoes oxidative addition with Pd(0). While -SO2F is stable, prolonged exposure to harsh aqueous bases at high temperatures can cause hydrolysis. Therefore, mild bases (K2CO3) and strict degassing are required to accelerate the catalytic cycle and outcompete background hydrolysis.

  • Reaction Setup: Combine the amide intermediate from Protocol 1 (1.0 eq), an aryl boronic acid (1.2 eq), and K2CO3 (2.0 eq) in a rigorously degassed mixture of 1,4-Dioxane/H2O (4:1).

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq) under an inert argon atmosphere.

  • Heating: Heat to 80 °C for exactly 4-6 hours. Prolonged heating must be avoided.

  • Self-Validation (19F NMR): After filtration through Celite and purification, validate the retention of the -SO2F warhead via 19F NMR. A characteristic sharp singlet between +60 to +65 ppm confirms the warhead is intact and has not degraded to a sulfonate.

Protocol 3: SuFEx Covalent Protein Labeling

Causality: The fully elaborated probe is introduced to the biological target. The aqueous buffer acts as a stabilizing medium until the probe docks into the protein, triggering the chemoselective SuFEx reaction[5].

  • Incubation: Incubate the recombinant target protein (1 µM) with the synthesized SuFEx probe (10 µM) in physiological buffer (PBS, pH 7.4) at 37 °C.

  • Kinetic Sampling: Aliquot samples at 0, 15, 30, 60, and 120 minutes.

  • Negative Control (Self-Validation): In a parallel control, pre-denature the protein by boiling it in SDS loading buffer before adding the probe. Denaturation destroys the catalytic microenvironment, halting the SuFEx reaction[4].

  • Analysis: Analyze via intact protein LC-MS (ESI-TOF). A successful covalent modification will present a mass shift corresponding to the probe mass minus the fluoride ion (-19 Da)[4].

Applications in Drug Discovery

The strategic deployment of 2-Bromo-4-(fluorosulfonyl)benzoic acid has revolutionized the discovery of selective covalent inhibitors. By utilizing the orthogonal workflow described above, researchers have generated vast libraries of SuFExable compounds.

A landmark application of this exact methodology led to the agnostic discovery of covalent inhibitors for human neutrophil elastase (hNE) [4]. By screening a library of functionalized sulfonyl fluorides, researchers identified benzenoid probes that selectively modified the active Ser195 of hNE with an IC50 of 0.24 µM, exhibiting greater than 833-fold selectivity over homologous proteases[4]. Furthermore, this scaffold is increasingly utilized in peptide macrocyclization , where the -SO2F group chemoselectively reacts with native Tyrosine residues in aqueous media to lock peptides into stable, bioactive conformations[5].

References

1.[2-Bromo-4-(fluorosulfonyl)benzoic acid | CymitQuimica]. Cymit Química.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcOCve2NES6WfR3ZwB9Wd7f1EszxW0SFUhE0GyH4JyXulmFTLAN7FXbcym1GCi223FXdmFqobVgIUCQ6URZljDBV6XJ_Gx8aARNzr5fTdV8GlJDlWOE2rQhn_CG4pPlO5xcuKqd0_-E27aLEgPHZxLyVNVvT139l_qYf4AvX4yZPDej9ozdiFvuWR2BX-mEROz_0cuMS94BJcS1Q==] 2.[New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design]. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6R_20hVMS3zbrhA0Yx_S3zVGIj9y9TkQt4NZni4MQz4VdyRytI1Cd-4ahxAjE1PoR-rzSWPlQg0Tzs6nGemQqKzLFs4DSGW_UOlfr8hk27t_mvu5-TqMnhL2DJ8lwpZ4POWka9ssJIf9F0KskSSFw] 3.[SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase]. PNAS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9YGv0_jU3YB_TwGnyM36t2GSJX0SLtUNGPMPD_YnHIiJUFtWonYRLKCx_3G0e_PTuKtgEQym_Z6FCoZ2rNTWcfqf-33Iexj35lvN4JGW_comSUDfy_R9jYS20N8sQwXt-afNXr1Fdc7vOrw==] 4. [Advances in sulfonyl exchange chemical biology: expanding druggable target space]. RSC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNT3FEA2ys_pJN2J2XJkIeK3NtBdeL62-c266LfWwMjqOwHvorhlPb1Zgo6_hIrYzTa9119lzpOyW2qNAHUGTD9DgeAFuYTxPXYVRWUuk3002QFr_8cwM0wJ3o3fzfc8NbasyVqwZ4yEtuX9ysCT1WyOUc6M522SCa] 5.[Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media]. NIH PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfut3ApuTZ62feN-RlUvsllYOY2U75zebTYu6v3sDjrf9IgXzQPWLb6CBmFkicfO9grsmXzWqTgGUaK-159rAYSY8UoWpVc2UAquYh1D_ByQJP-_B5BZZpg5LPfLs3_b-89Ae4zqRP3jtlIoad]

Sources

Chemical structure of 2-bromo-4-fluorosulfonylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Bromo-4-fluorosulfonylbenzoic Acid: Structure, Synthesis, and Application

Abstract

This technical guide provides a comprehensive overview of 2-bromo-4-fluorosulfonylbenzoic acid (CAS No. 1934408-67-9), a specialized trifunctional aromatic building block. Given the limited specific literature on this exact compound, this document, written from the perspective of a Senior Application Scientist, synthesizes information from analogous structures and foundational chemical principles. It outlines a robust framework for its synthesis, structural elucidation, and potential applications, particularly in drug discovery and materials science. The guide emphasizes the causality behind experimental choices and provides detailed, self-validating protocols for researchers and drug development professionals.

Molecular Profile and Physicochemical Properties

2-Bromo-4-fluorosulfonylbenzoic acid is a unique chemical entity featuring three distinct functional groups on a benzene ring: a carboxylic acid, a bromine atom, and a fluorosulfonyl group. This substitution pattern (ortho-bromo, para-fluorosulfonyl to the carboxyl group) dictates its reactivity and potential as a versatile intermediate in complex organic synthesis.

Chemical Structure:

Table 1: Chemical Identifiers and Properties

PropertyValueSource
IUPAC Name 2-bromo-4-fluorosulfonylbenzoic acidN/A
CAS Number 1934408-67-9[1]
Molecular Formula C₇H₄BrFO₄S[1]
Molecular Weight 283.07 g/mol [1]
Predicted LogP ~2.86 (Experimental value for a related bromo-benzoic acid)
Appearance Predicted to be a solid at room temperature[2][3]

Proposed Synthesis and Mechanistic Rationale

While specific synthesis procedures for 2-bromo-4-fluorosulfonylbenzoic acid are not widely published, a plausible and robust synthetic route can be designed based on established organosulfur and halogenation chemistry. The following proposed pathway provides a logical approach starting from a commercially available precursor.

Retrosynthetic Analysis

A logical retrosynthetic pathway involves disconnecting the most labile or synthetically accessible groups first. The carboxylic acid can be formed via oxidation of a methyl group, and the fluorosulfonyl group can be installed from a sulfonyl chloride, which itself comes from a sulfonic acid or via chlorosulfonation.

G Target 2-Bromo-4-fluorosulfonylbenzoic Acid Intermediate1 2-Bromo-4-(fluorosulfonyl)toluene Target->Intermediate1 Oxidation (e.g., KMnO₄) Intermediate2 2-Bromo-4-(chlorosulfonyl)toluene Intermediate1->Intermediate2 Nucleophilic Fluorination (e.g., KF) Intermediate3 4-Amino-2-bromotoluene Intermediate2->Intermediate3 Sandmeyer Reaction (NaNO₂, HCl then SO₂/CuCl) StartingMaterial 4-Nitrotoluene Intermediate3->StartingMaterial Bromination then Reduction

Caption: Retrosynthetic analysis for 2-bromo-4-fluorosulfonylbenzoic acid.

Proposed Synthetic Protocol

This protocol is a multi-step process designed for high fidelity and yield, with each step's rationale explained.

Step 1: Bromination of 4-Nitrotoluene

  • Objective: Regioselective installation of a bromine atom ortho to the methyl group.

  • Protocol:

    • Dissolve 4-nitrotoluene (1 eq.) in a suitable solvent like dichloromethane (DCM).

    • Add N-Bromosuccinimide (NBS) (1.1 eq.) and a catalytic amount of a Lewis acid (e.g., FeCl₃).

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, quench the reaction with aqueous sodium thiosulfate solution.

    • Extract the product with DCM, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 2-bromo-4-nitrotoluene.

  • Rationale: The methyl group is an ortho-, para-director. With the para position blocked by the nitro group, bromination is directed to the ortho position.

Step 2: Reduction of the Nitro Group

  • Objective: Convert the nitro group to an amine, which is a precursor for the Sandmeyer reaction.

  • Protocol:

    • Dissolve 2-bromo-4-nitrotoluene (1 eq.) in ethanol.

    • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-4 eq.) and concentrated hydrochloric acid.

    • Reflux the mixture for 2-4 hours until the starting material is consumed.

    • Cool the reaction and neutralize with a strong base (e.g., NaOH) to precipitate the tin salts.

    • Extract the product, 2-bromo-4-aminotoluene, with ethyl acetate.

  • Rationale: Tin(II) chloride is a classic and effective reagent for the reduction of aromatic nitro groups to anilines.

Step 3: Sandmeyer Reaction for Sulfonyl Chloride Formation

  • Objective: Convert the aniline to a sulfonyl chloride, the direct precursor to the fluorosulfonyl group.

  • Protocol:

    • Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq.) in water.

    • Dissolve 2-bromo-4-aminotoluene (1 eq.) in a mixture of concentrated HCl and acetic acid, and cool to 0-5°C.

    • Add the NaNO₂ solution dropwise, maintaining the low temperature to form the diazonium salt.

    • In a separate flask, prepare a solution of sulfur dioxide (SO₂) in acetic acid with a catalytic amount of copper(I) chloride (CuCl).

    • Add the cold diazonium salt solution to the SO₂/CuCl mixture.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Extract the resulting 2-bromo-4-(chlorosulfonyl)toluene.

  • Rationale: The Sandmeyer reaction is a reliable method for introducing a wide range of functional groups in place of an amino group via a diazonium salt intermediate.

Step 4: Nucleophilic Fluorination

  • Objective: Convert the sulfonyl chloride to the target sulfonyl fluoride.

  • Protocol:

    • Dissolve 2-bromo-4-(chlorosulfonyl)toluene (1 eq.) in a polar aprotic solvent like acetonitrile.

    • Add a source of fluoride, such as potassium fluoride (KF) (2-3 eq.), along with a phase-transfer catalyst (e.g., 18-crown-6) to enhance solubility and reactivity.

    • Heat the mixture to reflux and monitor the reaction.

    • After completion, filter off the salts and concentrate the solvent to obtain 2-bromo-4-(fluorosulfonyl)toluene.

  • Rationale: The sulfonyl chloride is highly electrophilic, making it susceptible to nucleophilic substitution by fluoride ions. This is a key step in "Sulfur(VI) Fluoride Exchange" (SuFEx) chemistry.

Step 5: Oxidation of the Methyl Group

  • Objective: Oxidize the benzylic methyl group to a carboxylic acid to yield the final product.

  • Protocol:

    • Suspend 2-bromo-4-(fluorosulfonyl)toluene (1 eq.) in an aqueous solution containing a strong oxidizing agent like potassium permanganate (KMnO₄) (3-4 eq.).

    • Heat the mixture to reflux for several hours. The purple color of permanganate will disappear as it is consumed.

    • Cool the reaction mixture and filter off the manganese dioxide (MnO₂) byproduct.

    • Acidify the filtrate with concentrated HCl to precipitate the product, 2-bromo-4-fluorosulfonylbenzoic acid.

    • Collect the solid by filtration, wash with cold water, and dry.

  • Rationale: A benzylic methyl group is readily oxidized to a carboxylic acid by strong oxidizing agents. This final step completes the synthesis.

Structural Elucidation and Quality Control

Confirming the identity and purity of the final compound is critical. A multi-spectroscopic approach provides a self-validating system for structural confirmation.

Analytical Workflow

G cluster_workflow Structural Confirmation Workflow Sample Synthesized Sample NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR Parallel Analysis MS Mass Spectrometry (HRMS) Sample->MS Parallel Analysis FTIR FTIR Spectroscopy Sample->FTIR Parallel Analysis Purity Purity Analysis (HPLC, GC-MS) NMR->Purity Correlate Data MS->Purity Correlate Data FTIR->Purity Correlate Data Confirmation Structure Confirmed Purity->Confirmation Data Match Expected Structure

Caption: Workflow for the spectroscopic confirmation of the target compound.

Spectroscopic Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Protocol: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Record ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.[4][5]

  • Expected Data & Interpretation:

    • ¹H NMR: Expect three distinct aromatic proton signals, each showing splitting patterns consistent with their neighbors and with ¹⁹F. The carboxylic acid proton will appear as a broad singlet at a very downfield shift (>10 ppm).

    • ¹³C NMR: Expect seven distinct carbon signals: one for the carboxyl carbon (~165-170 ppm), and six for the aromatic carbons, with their chemical shifts influenced by the attached substituents. Carbon-fluorine coupling (J-coupling) will be observable for carbons near the fluorine atom.[5]

    • ¹⁹F NMR: Expect a singlet for the single fluorine atom in the fluorosulfonyl group.

2. Mass Spectrometry (MS)

  • Protocol: Analyze the sample using High-Resolution Mass Spectrometry (HRMS) with an electrospray ionization (ESI) source.[4][5]

  • Expected Data & Interpretation: The mass spectrum should show a molecular ion peak [M-H]⁻ or [M+H]⁺ corresponding to the exact mass of the compound (282.9223 for C₇H₃BrFO₄S⁻). A characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) must be present, appearing as two peaks separated by ~2 m/z units.

3. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Protocol: Analyze the solid sample using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.[4]

  • Expected Data & Interpretation:

    • Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).

    • Sharp C=O stretch from the carboxylic acid (~1700 cm⁻¹).

    • Strong, characteristic S=O stretches from the sulfonyl group (~1350-1400 cm⁻¹ and ~1150-1200 cm⁻¹).

    • S-F stretch (~800-850 cm⁻¹).

Reactivity and Potential Applications

The unique combination of functional groups makes 2-bromo-4-fluorosulfonylbenzoic acid a highly valuable building block for drug discovery and materials science.

Key Reactive Sites and Applications

G Structure 2-Bromo-4-fluorosulfonylbenzoic Acid Carboxylic Acid (-COOH) Bromo Group (-Br) Fluorosulfonyl Group (-SO₂F) App_Amide Amide Bond Formation (Peptide Synthesis, API Scaffolds) Structure:c->App_Amide App_Ester Esterification Structure:c->App_Ester App_Coupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Structure:br->App_Coupling App_Covalent Covalent Inhibitors (SuFEx Chemistry) Structure:sf->App_Covalent

Caption: Relationship between the compound's functional groups and its applications.

  • Pharmaceutical Intermediate: The carboxylic acid allows for standard amide bond formation, making it a useful scaffold for building more complex drug candidates. The bromo- and fluoro-substituents can be used to fine-tune pharmacological properties like metabolic stability and binding affinity.[3][6] It serves as a key building block for targeted drugs and small-molecule inhibitors.[7]

  • Cross-Coupling Reactions: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl, alkyl, or amine groups at this position.[3]

  • Covalent Modifiers (SuFEx Chemistry): The fluorosulfonyl group (-SO₂F) is a standout feature. It is a highly reactive electrophile that can form stable covalent bonds with nucleophilic residues in proteins (like lysine, tyrosine, or serine). This makes the compound an ideal starting point for designing covalent inhibitors, a powerful class of drugs known for their high potency and prolonged duration of action.

Safety, Handling, and Storage

Table 2: Predicted GHS Hazard Information

Hazard ClassStatementPrecautionary Codes
Acute Toxicity, Oral H302: Harmful if swallowedP264, P270, P301+P312
Skin Corrosion/Irritation H315: Causes skin irritationP280, P302+P352
Eye Damage/Irritation H319: Causes serious eye irritationP280, P305+P351+P338
STOT Single Exposure H335: May cause respiratory irritationP261, P271, P304+P340

Source: Extrapolated from GHS classifications for 2-bromobenzoic acid and related compounds.[8][10]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9][11]

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[11]

  • Skin Protection: Handle with impervious gloves (e.g., nitrile rubber). Wear a lab coat and appropriate protective clothing.[11]

  • Respiratory Protection: Avoid breathing dust. If dust is generated, use a NIOSH-approved particulate respirator.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

2-Bromo-4-fluorosulfonylbenzoic acid is a high-value research chemical with significant potential as a versatile building block in medicinal chemistry and materials science. While detailed studies on this specific molecule are emerging, its structure offers a powerful combination of reactive sites: a carboxylic acid for derivatization, a bromine atom for cross-coupling, and a fluorosulfonyl group for covalent modification via SuFEx chemistry. The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers to produce, verify, and utilize this compound in their work, paving the way for the development of novel therapeutics and advanced materials.

References

  • PrepChem.com. Synthesis of 2-bromo-4-(methylsulfonyl)benzoic acid. [Link]

  • Aribo Biotechnology. Benzoic acid, 2-bromo-4-fluoro- Product Page. [Link]

  • Royal Society of Chemistry. (2017). Electronic Supplementary Information for a related publication. [Link]

  • PubChem. 2-Bromo-4-fluorobenzoic acid Compound Summary. [Link]

  • Google Patents. CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.

Sources

A Technical Guide to 2-Bromo-4-(fluorosulfonyl)benzoic acid: A Versatile Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation. Polysubstituted benzoic acid derivatives are particularly valuable as versatile intermediates, offering multiple reaction sites for the construction of complex molecular architectures. 2-Bromo-4-(fluorosulfonyl)benzoic acid emerges as a compound of significant interest, incorporating a trifecta of reactive functional groups: a carboxylic acid, a bromine atom, and a fluorosulfonyl moiety. This guide provides a comprehensive technical overview of its chemical identity, potential applications, and the synthetic logic underpinning its use for researchers, scientists, and professionals in drug development.

While specific experimental data for 2-Bromo-4-(fluorosulfonyl)benzoic acid is not extensively documented in public literature, its structural motifs are well-represented in medicinal chemistry and organic synthesis. This guide will, therefore, draw upon established principles and data from closely related analogues to provide a robust framework for its utilization.

Core Molecular Attributes

The fundamental chemical identity of 2-Bromo-4-(fluorosulfonyl)benzoic acid is defined by its molecular formula and weight, which are crucial for all stoichiometric and analytical considerations.

PropertyValueSource
Molecular Formula C₇H₄BrFO₄SDeduced
Molecular Weight 283.07 g/mol [1]
CAS Number 1934408-67-9[1]

The unique arrangement of its functional groups dictates its reactivity and potential applications. The carboxylic acid allows for amide and ester formation, the bromine atom is a handle for cross-coupling reactions, and the fluorosulfonyl group offers a site for nucleophilic substitution or can act as a bioisostere.

Chemical Structure

Caption: 2D structure of 2-Bromo-4-(fluorosulfonyl)benzoic acid.

Synthetic Pathways and Methodologies

A related synthesis of 2-bromo-4-(methylsulfonyl)benzoic acid from 2-bromo-4-(chlorosulfonyl)benzoyl chloride provides a procedural template that could be adapted.[2] This highlights the use of a chlorosulfonylated intermediate, which is a common precursor to fluorosulfonyl compounds.

Illustrative Synthetic Workflow

workflow start Starting Material (e.g., 2-Bromotoluene) step1 Sulfonation (e.g., with Chlorosulfonic acid) start->step1 step2 Halogen Exchange (e.g., with KF) step1->step2 step3 Oxidation of Methyl Group (e.g., with KMnO4 or other strong oxidant) step2->step3 product 2-Bromo-4-(fluorosulfonyl)benzoic acid step3->product

Caption: A plausible synthetic workflow for 2-Bromo-4-(fluorosulfonyl)benzoic acid.

Applications in Research and Development

The utility of 2-Bromo-4-(fluorosulfonyl)benzoic acid lies in its capacity to serve as a versatile building block for more complex molecules, particularly in the realm of pharmaceuticals and agrochemicals. Halogenated benzoic acids are fundamental intermediates in the synthesis of a wide array of bioactive compounds.[3]

Role in Pharmaceutical Synthesis

The presence of both bromine and fluorine atoms allows for the fine-tuning of a molecule's pharmacokinetic properties.[4] The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. This is a common strategy in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.[5]

The fluorosulfonyl group is a key pharmacophore that can act as a covalent inhibitor by reacting with nucleophilic residues in protein targets. This "warhead" chemistry is increasingly exploited in the design of targeted therapies.

Conceptual Reaction Scheme

reaction_scheme reactant 2-Bromo-4-(fluorosulfonyl)benzoic acid path1_reagent Amine (R-NH2) + Coupling Agent reactant->path1_reagent -COOH reaction path2_reagent Boronic Acid (R'-B(OH)2) + Pd Catalyst reactant->path2_reagent -Br reaction (Suzuki Coupling) path1_product Amide Derivative path1_reagent->path1_product path2_product Biaryl Derivative path2_reagent->path2_product

Caption: Potential reaction pathways for derivatization.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Bromo-4-(fluorosulfonyl)benzoic acid is not widely available, the hazards can be inferred from structurally related compounds. Halogenated benzoic acids are generally classified as irritants.

General Precautions:

  • Skin and Eye Contact: Causes skin and eye irritation.[6] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Inhalation: May cause respiratory tract irritation.[6] Handle in a well-ventilated area or with local exhaust ventilation.

  • Ingestion: May be harmful if swallowed.[7]

Handling and Storage:

  • Store in a cool, dry, and well-ventilated place.

  • Keep containers tightly closed.

  • Avoid formation of dust.

  • Handle in accordance with good industrial hygiene and safety practices.[8]

Conclusion

2-Bromo-4-(fluorosulfonyl)benzoic acid represents a highly functionalized and promising intermediate for chemical synthesis. Its unique combination of a carboxylic acid, a bromine atom, and a fluorosulfonyl group provides a rich platform for the development of novel pharmaceuticals and advanced materials. While direct experimental data remains sparse, a solid understanding of the reactivity of its constituent functional groups allows for its strategic deployment in complex synthetic campaigns. As the demand for sophisticated molecular architectures continues to grow, the utility of such versatile building blocks will undoubtedly increase.

References

  • Oxford Lab Fine Chem. MATERIAL SAFETY DATA SHEET: 2-BROMO BENZOIC ACID 98%. [Link]

  • PrepChem.com. Synthesis of 2-bromo-4-(methylsulfonyl)benzoic acid. [Link]

  • ResearchGate. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • Li, J., & Long, S. (2024). 4-Fluoro-2-(phenylamino)benzoic acid. National Center for Biotechnology Information. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Key Benzoic Acid Derivatives: Understanding the Synthesis and Uses of 4-Bromo-2-fluorobenzoic Acid. [Link]

  • Career Henan Chemical Co. BENZOIC ACID, 4-BROMO-2-FLUORO-3-HYDROXY-. [Link]

  • PubChem. 2-bromo-5-(chlorosulfonyl)benzoic acid. [Link]

Sources

Solubility of 2-Bromo-4-(fluorosulfonyl)benzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide: Determining and Understanding the Solubility of 2-Bromo-4-(fluorosulfonyl)benzoic acid in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates in organic solvents is a critical parameter that governs process development, purification, and formulation. This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, predict, and experimentally determine the solubility of 2-Bromo-4-(fluorosulfonyl)benzoic acid. While quantitative solubility data for this specific compound is not widely published, this document outlines the theoretical principles of solubility, presents a robust, self-validating experimental protocol for its determination, and discusses the interpretation of the resulting data. By synthesizing foundational chemical principles with practical, field-proven methodologies, this guide serves as an essential resource for leveraging solubility data to accelerate research and development.

Introduction: The Critical Role of Solubility

In the landscape of pharmaceutical and chemical synthesis, solubility is not merely a physical property; it is a cornerstone of process viability and efficiency. The ability to dissolve a compound in a suitable solvent dictates the success of numerous unit operations, including:

  • Reaction Chemistry: Most chemical reactions are carried out in solution to ensure that reactants can interact at a molecular level. The choice of solvent can influence reaction rates, equilibria, and even the reaction pathway itself.

  • Crystallization and Purification: Crystallization is a primary method for purifying solid compounds. An ideal solvent for this process should allow the substance to be highly soluble at elevated temperatures but only sparingly soluble at room or cool temperatures, enabling efficient recovery of the pure compound while impurities remain in solution.[1]

  • Formulation Development: For an API to be effective, it must be formulated into a stable dosage form that allows for predictable bioavailability. Understanding its solubility profile in various excipients and solvent systems is paramount.

  • Analytical Chemistry: Techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy rely on dissolving the analyte in a suitable mobile phase or solvent for accurate characterization and quantification.[2][3]

2-Bromo-4-(fluorosulfonyl)benzoic acid is a key building block in organic synthesis, valued for its distinct functional groups that allow for diverse chemical transformations. Its halogenated aromatic ring and reactive sulfonyl fluoride and carboxylic acid moieties make it a versatile intermediate for creating more complex molecules, particularly in the development of novel therapeutic agents.[4] An in-depth understanding of its solubility is therefore a prerequisite for its effective utilization.

Physicochemical Characterization and Solubility Prediction

Before undertaking experimental work, a thorough analysis of the molecule's structure provides clues to its likely solubility behavior. The fundamental principle of "like dissolves like" is the guiding concept, meaning solutes tend to dissolve best in solvents with similar polarity and intermolecular force characteristics.[1][2][5]

Table 1: Physicochemical Properties of the Structurally Similar Compound, 2-Bromo-4-fluorobenzoic acid

PropertyValueSource
Molecular FormulaC₇H₄BrFO₂[4][6]
Molecular Weight219.01 g/mol [4][6]
Melting Point172-176 °C[4][7]
XLogP32.6[6]
AppearanceWhite to off-white solid[4]

Structural Analysis of 2-Bromo-4-(fluorosulfonyl)benzoic acid:

  • Polar Moieties: The molecule possesses two highly polar functional groups:

    • Carboxylic Acid (-COOH): This group is a strong hydrogen bond donor and acceptor.

    • Fluorosulfonyl (-SO₂F): This is a potent electron-withdrawing group with a strong dipole moment.

  • Nonpolar Moiety: The brominated benzene ring forms a relatively large, nonpolar, and hydrophobic core.

Solubility Prediction: The dual nature of this molecule—possessing both highly polar functional groups and a nonpolar aromatic core—suggests a complex solubility profile.

  • Polar Solvents: Solubility is expected in polar solvents, especially those capable of hydrogen bonding (polar protic) or strong dipole-dipole interactions (polar aprotic).[2] Solvents like methanol, ethanol, DMSO, and acetonitrile are likely candidates. The carboxylic acid group may lead to higher solubility in basic solutions through salt formation.[1][8]

  • Nonpolar Solvents: Solubility is expected to be limited in highly nonpolar solvents like hexane and toluene, as these solvents cannot effectively solvate the polar carboxylic acid and fluorosulfonyl groups.[2][5]

  • Intermediate Polarity Solvents: Solvents like ethyl acetate and acetone may offer moderate solubility by balancing interactions with both the polar and nonpolar regions of the molecule.

The overall solubility is a balance between the energy required to break the solute's crystal lattice and the energy released upon solvation of the individual molecules by the solvent.[1][5]

Experimental Protocol: Equilibrium Solubility Determination

The most reliable method for determining the solubility of a crystalline compound is the shake-flask equilibrium method .[2] This technique establishes a thermodynamic equilibrium between the undissolved solid and a saturated solution at a constant temperature. The subsequent concentration measurement provides the true equilibrium solubility.

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of solid 2-Bromo-4-(fluorosulfonyl)benzoic acid to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Accurately add a known volume or mass of the selected organic solvent to each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant-temperature shaker bath (e.g., at 25 °C / 298.15 K).

    • Agitate the vials for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typical. Causality: This extended agitation is not to speed up dissolution but to ensure the system reaches a stable thermodynamic state where the rate of dissolution equals the rate of precipitation.[2] It is best practice to measure the concentration at multiple time points (e.g., 24, 48, and 72 hours) to confirm that it has plateaued.

  • Phase Separation:

    • Once equilibrium is achieved, remove the vials from the shaker. Allow them to sit undisturbed at the same constant temperature for a short period to let the excess solid settle.

    • Separate the solid from the saturated solution. This is best achieved by centrifugation, followed by careful filtration of the supernatant through a chemically inert syringe filter (e.g., 0.45 µm PTFE).[2] Causality: Filtration must be performed carefully and quickly to avoid temperature changes that could alter the solubility and to prevent any undissolved microparticles from entering the sample, which would falsely inflate the measured concentration.

  • Quantification of Solute:

    • Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent.

    • Determine the concentration of the solute using a validated analytical method, most commonly HPLC with UV detection.

    • Self-Validation: An HPLC method is inherently self-validating when a calibration curve is generated using standard solutions of the compound at known concentrations.[2] This ensures the accuracy and linearity of the measurement.

  • Data Reporting:

    • Calculate the original concentration in the saturated solution, accounting for any dilutions.

    • Report the solubility in standard units such as mg/mL, g/L, or molarity (mol/L), always specifying the temperature at which the measurement was made.

Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add excess solid solute to vial B Add known volume of solvent A->B C Seal vial and place in shaker bath at constant T B->C D Agitate for 24-72 hours to reach equilibrium C->D E Centrifuge to pellet excess solid D->E F Filter supernatant through 0.45 µm PTFE filter E->F G Prepare dilutions of clear filtrate F->G H Analyze concentration via calibrated HPLC-UV G->H I Final Solubility Data H->I Report as mg/mL @ T

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and organized table to facilitate comparison and solvent selection.

Table 2: Template for Reporting Solubility of 2-Bromo-4-(fluorosulfonyl)benzoic acid at 25 °C

SolventSolvent ClassPolarity IndexSolubility (mg/mL)Observations
HexaneNonpolar0.1
TolueneNonpolar2.4
Diethyl EtherNonpolar2.8
DichloromethanePolar Aprotic3.1
Ethyl AcetatePolar Aprotic4.4
AcetonePolar Aprotic5.1
AcetonitrilePolar Aprotic5.8
IsopropanolPolar Protic3.9
EthanolPolar Protic4.3
MethanolPolar Protic5.1
DMSOPolar Aprotic7.2
WaterPolar Protic10.2

By correlating the experimental results in this table with the properties of the solvents, researchers can build a comprehensive understanding of the compound's behavior and make informed decisions for subsequent process development steps.

Factors Influencing Solubility

The interplay of various factors determines the final solubility value. Understanding these relationships is key to troubleshooting and solvent optimization.

Caption: Key Factors Governing the Solubility of a Solid Compound.

Generally, for solid solutes, solubility increases with temperature because the additional thermal energy helps overcome the solute's crystal lattice energy.[5][9][10] Pressure has a negligible effect on the solubility of solids in liquids.[5][9][10]

Conclusion

This guide provides a robust scientific and methodological framework for approaching the solubility of 2-Bromo-4-(fluorosulfonyl)benzoic acid. While specific data points require experimental determination, the principles of physicochemical analysis and the application of the standardized shake-flask protocol empower researchers to generate high-quality, reliable solubility data. This information is indispensable for optimizing synthetic routes, developing effective purification strategies, and designing viable formulations, thereby serving as a critical accelerator for research and development in the chemical and pharmaceutical sciences.

References

  • BenchChem. (2025). General Experimental Protocol for Determining Solubility.
  • Unknown. (2024). Solubility test for Organic Compounds.
  • Unknown. Experiment: Solubility of Organic & Inorganic Compounds.
  • AAT Bioquest. (2022).
  • Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Cayman Chemical. Solubility Factors When Choosing a Solvent.
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.
  • Chemistry LibreTexts. (2023). Solubility of Organic Compounds.
  • FCT EMIS. Factors Affecting Solubility.
  • Sigma-Aldrich. (n.d.). 2-Bromo-4-fluorobenzoic acid 97%.
  • BYJU'S. (n.d.). Factors Affecting Solubility.
  • Aribo Biotechnology. (2024). 1006-41-3 | Benzoic acid, 2-bromo-4-fluoro-.
  • Sigma-Aldrich. (n.d.). 4-Bromo-3-(fluorosulfonyl)benzoic acid.
  • PubChem. (n.d.). 2-Bromo-4-fluorobenzoic acid.
  • Chem-Impex. (n.d.). 2-Bromo-4-fluorobenzoic acid.

Sources

2-Bromo-4-(fluorosulfonyl)benzoic acid SDS safety data sheet

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: 2-Bromo-4-(fluorosulfonyl)benzoic acid – Safety Profiling and SuFEx-Mediated Applications in Drug Discovery

Introduction & Structural Rationale

In the rapidly evolving landscape of targeted covalent inhibitors (TCIs) and chemoproteomics, designing probes that offer both kinetic stability in aqueous media and highly specific reactivity is a primary challenge. As an Application Scientist, I frequently utilize 2-Bromo-4-(fluorosulfonyl)benzoic acid (CAS: 1934408-67-9) because it represents a masterclass in orthogonal reagent design[1].

This molecule is a trifunctional building block engineered for modular drug synthesis:

  • Carboxylic Acid: Enables standard peptide coupling to functionalize the molecule without harsh conditions.

  • Aryl Bromide: Serves as a synthetic handle for palladium-catalyzed cross-coupling (e.g., Suzuki or Sonogashira reactions) to extend the molecular core.

  • Fluorosulfonyl Group (-SO₂F): Functions as a latent, proximity-driven warhead for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry[2].

Physiochemical Properties & SDS Safety Profiling

Unlike traditional sulfonyl chlorides, which are highly reactive and moisture-sensitive, sulfonyl fluorides possess unique kinetic stability due to the strength of the S-F bond[2]. However, this latent reactivity demands strict safety and handling protocols. Under basic conditions or in the presence of strong nucleophiles, the -SO₂F group can undergo aggressive hydrolysis, releasing hydrofluoric acid (HF) equivalents and causing severe tissue damage.

Table 1: Core Chemical Specifications [1]

Property Value
Chemical Name 2-Bromo-4-(fluorosulfonyl)benzoic acid
CAS Number 1934408-67-9
Molecular Formula C₇H₄BrFO₄S
Molecular Weight 283.07 g/mol
Purity ≥95%

| Appearance | Solid |

Table 2: GHS Classification and Hazard Profile

GHS Pictogram Signal Word Hazard Classifications Hazard Statements

| GHS05 (Corrosive) | Danger | Skin Corr. 1B, Eye Dam. 1 | H314: Causes severe skin burns and eye damage. |

Causality in Risk Mitigation & Safe Handling

The H314 (Corrosive) designation is not merely due to the acidity of the carboxylic acid. The primary hazard stems from the fluorosulfonyl group's potential to react with biological amines (such as proteins in the skin or eyes), triggering an exothermic SuFEx reaction that releases fluoride ions. Consequently, all manipulations must be performed in a fume hood using nitrile gloves and face shields.

Self-Validating Quenching Protocol: To safely dispose of unreacted 2-Bromo-4-(fluorosulfonyl)benzoic acid, you must actively destroy the warhead rather than relying on passive aqueous hydrolysis.

  • Reaction: Dissolve the chemical waste in a co-solvent mixture of THF and 1M NaOH (1:1 v/v).

  • Quenching Agent: Add an excess of ethanolamine (5 equivalents). Causality: Ethanolamine acts as a highly nucleophilic primary amine that forces the SuFEx reaction to completion, converting the hazardous -SO₂F into a benign, water-soluble sulfonamide.

  • Validation Step: Stir for 2 hours. Test the solution with pH paper to ensure it remains basic (pH > 9). If the pH drops, the amine has protonated and lost nucleophilicity; add more NaOH.

  • Disposal: Once validated, neutralize the solution with dilute HCl before routing to standard aqueous waste.

SuFEx Click Chemistry in Drug Development

Pioneered by K. Barry Sharpless, the SuFEx reaction is the cornerstone of second-generation click chemistry[2]. In chemoproteomics, the fluorosulfonyl group acts as a proximity-enhanced chemical cross-linker[3]. When attached to a target-binding scaffold, the -SO₂F group remains entirely inert in the cellular milieu. It only reacts when the drug binds to its target, bringing the warhead into precise spatial alignment with a nucleophilic amino acid residue (Lys, His, or Tyr)[3].

Orthogonal reactivity pathways of 2-Bromo-4-(fluorosulfonyl)benzoic acid.

Experimental Methodology: Synthesis of a Covalent Probe

To leverage the orthogonal reactivity of this compound, reactions must be performed in a strict sequence to prevent premature SuFEx activation.

Step-by-Step Protocol: Sequential Amide Coupling and SuFEx Conjugation

Step 1: Amide Coupling (Carboxylic Acid Activation)

  • Reagents: 2-Bromo-4-(fluorosulfonyl)benzoic acid (1.0 eq), Target Amine (1.1 eq), HATU (1.2 eq), DIPEA (2.0 eq), anhydrous DMF.

  • Causality: HATU is selected over EDC/NHS because it provides rapid activation of the sterically hindered benzoic acid at 0°C. Elevated temperatures must be avoided to protect the -SO₂F group. DIPEA is utilized because it is a sterically hindered, non-nucleophilic base, preventing unwanted SuFEx side reactions that would occur with primary or secondary amines.

  • Procedure: Dissolve the acid and HATU in DMF at 0°C. Add DIPEA dropwise and stir for 10 minutes to form the active ester. Add the target amine and allow the reaction to warm to room temperature, stirring for 2 hours.

  • Validation: Analyze the crude mixture via LC-MS. The system is validated when the mass spectrum shows the product mass with a distinct M and M+2 isotope pattern (1:1 ratio due to the Bromine atom) and the intact mass of the -SO₂F group.

Step 2: Palladium Cross-Coupling (Optional Core Extension)

  • Causality: The aryl bromide can undergo Suzuki coupling to extend the molecule. To prevent -SO₂F hydrolysis, use mild, anhydrous bases (e.g., Cs₂CO₃) and lower temperatures (60°C) rather than standard aqueous reflux conditions.

Step 3: SuFEx Cross-Linking (Biological Assay)

  • Procedure: Incubate the synthesized probe (10 µM) with the target protein in HEPES buffer (pH 7.4) for 4 hours at 37°C[3].

  • Validation: Perform intact protein mass spectrometry. A mass shift corresponding to the intact probe mass minus 20 Da (the exact mass of the lost HF molecule) definitively confirms covalent target engagement via the SuFEx mechanism[3].

Workflow for SuFEx-mediated chemoproteomic profiling and covalent target ID.

References

  • Yang, B., et al. "Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry." PNAS. [Link]

  • ACS Publications. "A Practical Method for Converting Benzyl Thioethers to Sulfonyl Fluorides." The Journal of Organic Chemistry. [Link]

Sources

Suppliers and price of 2-Bromo-4-(fluorosulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 1934408-67-9 Formula: C₇H₄BrFO₄S Molecular Weight: 283.07 g/mol

Executive Summary

2-Bromo-4-(fluorosulfonyl)benzoic acid is a high-value bifunctional building block critical to modern drug discovery, specifically within the realm of SuFEx (Sulfur-Fluoride Exchange) Click Chemistry .

Unlike standard benzoic acid derivatives, this compound serves as a dual-modality "hub":

  • The 2-Bromo motif: Enables orthogonal cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to construct complex biaryl drug scaffolds.

  • The 4-Fluorosulfonyl motif: Acts as a "sleeping beauty" warhead—stable to hydrolysis and metabolic conditions but selectively reactive toward specific nucleophiles (e.g., Tyrosine/Lysine residues or silyl ethers) under defined conditions.

This guide provides a comprehensive technical analysis of its supply chain, synthetic accessibility ("Make vs. Buy"), and application in covalent inhibitor design.

Chemical Profile & Specifications

PropertySpecification
IUPAC Name 2-Bromo-4-(fluorosulfonyl)benzoic acid
CAS Number 1934408-67-9
Appearance White to off-white crystalline solid
Purity (HPLC) ≥ 95.0% (Standard Commercial Grade)
Melting Point 172–176 °C (Typical for related analogs)
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
Stability Moisture stable; hydrolyzes slowly in strong base
Storage 2–8 °C, Inert Atmosphere (Argon/Nitrogen)

Supply Chain Intelligence: Suppliers & Pricing

Market Status: Niche / Specialty. This compound is not a commodity chemical. It is typically synthesized on-demand or stocked in small quantities by specialized catalog houses.

Commercial Availability Table (Q1 2026 Estimates)

Prices are approximate and subject to bulk negotiation.

SupplierPack SizeEstimated Price (USD)Lead Time
Apollo Scientific 100 mg$185.001–2 Weeks
Apollo Scientific 1.0 g$740.001–2 Weeks
CymitQuimica 250 mg$285.002–3 Weeks
Specialty CROs 5.0 g+Custom Quote4–6 Weeks

Strategic Recommendation (Make vs. Buy):

  • For Screening (< 500 mg): BUY. The time cost of synthesis outweighs the raw material savings.

  • For Scale-Up (> 1.0 g): MAKE. The commercial price (~$740/g) is prohibitive. Internal synthesis is highly cost-effective using the protocol below.

Synthetic Protocol (The "Make" Strategy)

Objective: Synthesize 2-bromo-4-(fluorosulfonyl)benzoic acid from commodity precursors.

Reaction Logic

The most robust route utilizes the Sharpless-SuFEx Protocol , converting a sulfonyl chloride to a sulfonyl fluoride using bifluoride salts. This avoids the use of toxic gaseous


.
Workflow Diagram (Graphviz)

SynthesisWorkflow Figure 1: Synthetic Pathway via Meerwein Sulfonylation and Bifluoride Exchange Precursor 2-Bromo-4-aminobenzoic acid (CAS: 20776-50-5) Intermediate Sulfonyl Chloride Intermediate Precursor->Intermediate Meerwein Sulfonylation Product 2-Bromo-4-(fluorosulfonyl) benzoic acid Intermediate->Product SuFEx Fluorination Reagent1 1. NaNO2, HCl 2. SO2, CuCl2 Reagent1->Precursor Reagent2 KHF2 (aq) Acetonitrile Reagent2->Intermediate

Step-by-Step Methodology
Step 1: Chlorosulfonylation (Meerwein Reaction)

If 2-bromo-4-(chlorosulfonyl)benzoic acid is not commercially available.

  • Diazotization: Dissolve 2-bromo-4-aminobenzoic acid (1.0 eq) in conc. HCl/AcOH. Cool to 0°C. Add aqueous

    
     (1.1 eq) dropwise to form the diazonium salt.
    
  • Sulfur Dioxide Insertion: In a separate vessel, saturate glacial acetic acid with

    
     gas and add 
    
    
    
    (0.2 eq).
  • Coupling: Pour the cold diazonium solution into the

    
     mixture. Stir until gas evolution ceases.
    
  • Workup: Pour into ice water. Filter the precipitate (Sulfonyl Chloride).[1][2] Do not dry excessively (sulfonyl chlorides are unstable); use immediately in Step 2.

Step 2: Fluorination (The SuFEx Step)

Validated Sharpless Protocol

  • Setup: Dissolve the wet sulfonyl chloride (from Step 1) in Acetonitrile (MeCN) (0.2 M concentration).

  • Reagent Addition: Add a saturated aqueous solution of Potassium Bifluoride (

    
    )  (2.0 eq).
    
    • Note:

      
       is corrosive to glass over long periods; use a polyethylene (PE) flask or liner if stirring >4 hours.
      
  • Reaction: Stir vigorously at Room Temperature (RT) for 2–4 hours. Monitor by TLC or LCMS (sulfonyl fluoride is distinct from chloride).

  • Workup: Dilute with EtOAc and water. Wash organic layer with brine. Dry over

    
    .
    
  • Purification: Concentrate in vacuo. Recrystallize from Hexane/EtOAc if necessary.

    • Yield: Typically 70–85% over two steps.

Applications in Drug Discovery[3][4][5]

The SuFEx Advantage

The fluorosulfonyl group (


) is unique because it resists reduction and hydrolysis (unlike sulfonyl chlorides) but reacts predictably with specific nucleophiles.[3]
  • Protein Profiling: Reacts with Tyrosine/Lysine residues in protein binding pockets to form covalent adducts.

  • PROTAC Linkers: Provides a stable connection point that can be "clicked" onto E3 ligase ligands.

Strategic "Hub" Logic (Graphviz)

HubLogic Figure 2: Orthogonal Reactivity Profile for Medicinal Chemistry Hub 2-Bromo-4-(fluorosulfonyl) benzoic acid Arm1 Carboxylic Acid (-COOH) Hub->Arm1 Arm2 Aryl Bromide (-Br) Hub->Arm2 Arm3 Sulfonyl Fluoride (-SO2F) Hub->Arm3 App1 Amide Coupling (Linker Attachment) Arm1->App1 App2 Suzuki-Miyaura Coupling (Scaffold Building) Arm2->App2 App3 SuFEx Click Reaction (Covalent Warhead) Arm3->App3

Handling, Safety & Quality Control

Safety Protocols
  • HF Generation: While

    
     is stable, contact with strong acid or combustion can release Hydrogen Fluoride (HF).
    
  • PPE: Wear standard lab PPE. When handling

    
    , use double gloves.
    
  • Spill Control: Neutralize spills with Calcium Gluconate gel or saturated Sodium Bicarbonate.

Quality Control (QC)

To validate the integrity of the purchased or synthesized compound:

  • ¹⁹F NMR (Essential):

    • The

      
       group gives a characteristic singlet around +65 ppm  (relative to 
      
      
      
      ).
    • Absence of this peak indicates hydrolysis to sulfonic acid (

      
      ) or fluoride loss.
      
  • LCMS:

    • Run in Negative Mode (ESI-).

    • Look for mass [M-H]⁻ = 280.9 (Br isotopes: 281/283).

    • Note: Sulfonyl fluorides can sometimes hydrolyze on the column if acidic mobile phases are used. Use neutral buffers if possible.

References

  • Sharpless, K. B., et al. (2014).[4] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430–9448. Link

  • Apollo Scientific. "Product Listing: 2-Bromo-4-(fluorosulfonyl)benzoic acid." Apollo Scientific Catalog. Link

  • CymitQuimica. "Product Details: 2-Bromo-4-(fluorosulfonyl)benzoic acid." CymitQuimica. Link

  • Jones, L. H. (2018). "SuFEx click chemistry for proteomics and drug discovery." MedChemComm, 9, 1456-1463. Link

  • PrepChem. "Synthesis of 2-bromo-4-(methylsulfonyl)benzoic acid (Precursor Analog)." PrepChem. Link

Sources

A Tale of Two Moieties: A Technical Guide to 2-Bromo-4-Fluorobenzoic Acid and Sulfonyl Fluoride Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the intricate world of medicinal chemistry and drug development, the strategic selection of chemical tools is paramount. This guide provides an in-depth technical exploration of two distinct yet significant chemical entities: 2-bromo-4-fluorobenzoic acid and sulfonyl fluoride derivatives. While both are fluorine-containing compounds utilized by researchers, their roles in drug discovery are fundamentally different. 2-Bromo-4-fluorobenzoic acid serves as a versatile and foundational building block, a scaffold upon which complex molecular architectures are constructed. In stark contrast, sulfonyl fluoride derivatives are precision instruments, employed as reactive "warheads" for the targeted covalent modification of proteins. This whitepaper will elucidate the core chemical principles of each, detail their synthesis and applications, and provide a comparative analysis to guide researchers in their strategic application.

Part 1: The Architect's Blueprint: 2-Bromo-4-fluorobenzoic Acid

2-Bromo-4-fluorobenzoic acid is a halogenated aromatic carboxylic acid that has found extensive use as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its utility stems from the presence of three distinct functional handles—the carboxylic acid, the bromine atom, and the fluorine atom—each offering unique opportunities for chemical modification.

Chemical Properties and Reactivity

The chemical behavior of 2-bromo-4-fluorobenzoic acid is dictated by its trifunctionality:

  • Carboxylic Acid: The carboxyl group is a versatile functional group that can readily undergo a variety of transformations, including esterification, amidation, and reduction to an alcohol.[3] This provides a primary site for linking the benzoic acid scaffold to other molecular fragments.

  • Bromine Atom: The bromine substituent is a key feature for cross-coupling reactions. It can participate in palladium-catalyzed reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents at this position.[4]

  • Fluorine Atom: The fluorine atom significantly influences the physicochemical properties of the molecule and its derivatives.[5] Its high electronegativity can modulate the acidity of the carboxylic acid, impact lipophilicity, and enhance metabolic stability—all desirable traits in drug candidates.[6]

The interplay of these functional groups makes 2-bromo-4-fluorobenzoic acid a highly adaptable building block for creating diverse chemical libraries.[1]

Synthesis of 2-Bromo-4-fluorobenzoic Acid

Several synthetic routes to 2-bromo-4-fluorobenzoic acid have been reported. A common method involves the oxidation of a substituted toluene derivative.

Experimental Protocol: Synthesis of 2-Bromo-4-fluorobenzoic Acid from 1-bromo-2-fluoro-4-methylbenzene [4]

  • To a 1:1 mixture of pyridine and water (200 mL), slowly add 20.0 g (0.10 mol) of 1-bromo-2-fluoro-4-methylbenzene at 90°C.

  • Add potassium permanganate (66.0 g, 0.42 mmol) to the mixture.

  • Stir the reaction mixture at 90°C for 3 hours.

  • After cooling to room temperature, filter the mixture through diatomaceous earth.

  • Wash the diatomaceous earth pad with 3N sodium hydroxide (500 mL) and water (400 mL).

  • Remove ethanol under reduced pressure.

  • Acidify the residue with 6N hydrochloric acid (pH = 2) to precipitate the product.

  • Filter the white precipitate and dry to obtain 2-bromo-4-fluorobenzoic acid.

Applications in Drug Development

2-Bromo-4-fluorobenzoic acid serves as a crucial starting material for the synthesis of a variety of bioactive molecules, including anti-inflammatory and anti-cancer agents.[1] Its ability to introduce both bromine and fluorine atoms allows for the fine-tuning of pharmacological properties.[1] For instance, it is a key intermediate in the synthesis of the anti-cancer drug Enzalutamide.[4]

Part 2: The Precision Warhead: Sulfonyl Fluoride Derivatives

Sulfonyl fluorides have emerged as a privileged class of electrophilic warheads in chemical biology and drug discovery.[7][8] Their unique balance of stability and reactivity allows for the targeted covalent modification of specific amino acid residues in proteins.[8][9]

Chemical Properties and Reactivity

The key to the utility of sulfonyl fluorides lies in the sulfur(VI)-fluoride bond. While generally stable in aqueous environments, this bond can be activated within the microenvironment of a protein's binding pocket to react with nucleophilic amino acid residues.[10][11] This "proximity-enhanced reactivity" is a cornerstone of their application.[12]

Unlike more promiscuous electrophiles, sulfonyl fluorides can react with a broader range of nucleophilic residues beyond cysteine, including serine, threonine, tyrosine, lysine, and histidine.[7][8] This expands the landscape of druggable targets.

The reactivity of sulfonyl fluorides can be tuned by modifying the electronic properties of the aryl ring to which they are attached.[13] This allows for the development of probes and inhibitors with varying degrees of reactivity.

A significant advancement in the application of sulfonyl fluorides is the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[14][15] This highly efficient and selective reaction allows for the rapid construction of complex molecules and bioconjugates.

Mechanism of Covalent Modification

The covalent modification of proteins by sulfonyl fluorides proceeds via a nucleophilic attack on the sulfur atom by an amino acid side chain, leading to the displacement of the fluoride ion and the formation of a stable sulfonyl-enzyme conjugate. The specific residue targeted is highly dependent on the protein's local environment, which can facilitate the reaction.[16]

Sulfonyl_Fluoride_Mechanism Protein Protein with Nucleophilic Residue (Nu-H) TS Transition State Protein->TS Nucleophilic Attack SF Ar-SO2F (Sulfonyl Fluoride) SF->TS Product Ar-SO2-Nu-Protein (Covalent Adduct) TS->Product Fluoride Displacement HF HF TS->HF

Caption: Covalent modification of a protein by a sulfonyl fluoride derivative.

Synthesis of Sulfonyl Fluorides

A common and practical method for the synthesis of aryl sulfonyl fluorides involves a one-pot, palladium-catalyzed process from aryl bromides.[17]

Experimental Protocol: One-Pot Synthesis of Aryl Sulfonyl Fluorides from Aryl Bromides [17]

  • In a reaction vessel, combine the aryl bromide (0.4 mmol), PdCl2(AmPhos)2 (5 mol%), DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) (0.6 equiv.), and Et3N (3.0 eq.) in i-PrOH (0.2 M).

  • Heat the mixture at 75 °C for 16 hours.

  • Cool the reaction to room temperature.

  • Add N-fluorobenzenesulfonimide (NFSI) (1.5 equiv.) and stir for 3 hours.

  • Purify the product by column chromatography.

Sulfonyl_Fluoride_Synthesis_Workflow cluster_synthesis One-Pot Synthesis of Aryl Sulfonyl Fluoride Start Aryl Bromide + Reagents Step1 Pd-catalyzed Sulfonylation (with DABSO) Start->Step1 Intermediate Aryl Sulfinate Intermediate Step1->Intermediate Step2 In situ Fluorination (with NFSI) Intermediate->Step2 End Aryl Sulfonyl Fluoride Step2->End

Caption: Workflow for the one-pot synthesis of aryl sulfonyl fluorides.

Applications in Drug Development

Sulfonyl fluorides are invaluable tools for:

  • Covalent Inhibitor Development: Designing highly potent and selective drugs that form a permanent bond with their target, leading to prolonged duration of action.[9]

  • Activity-Based Protein Profiling (ABPP): Discovering novel drug targets by identifying proteins with hyper-reactive residues.[12]

  • Target Identification and Validation: Confirming the molecular target of a bioactive compound.[12]

Part 3: A Comparative Analysis

The fundamental differences between 2-bromo-4-fluorobenzoic acid and sulfonyl fluoride derivatives are summarized below.

Feature2-Bromo-4-fluorobenzoic AcidSulfonyl Fluoride Derivatives
Primary Role Versatile building block/scaffold[1]Reactive covalent warhead[7][8]
Core Reactivity Carboxylic acid chemistry, cross-coupling[4]Electrophilic attack at the sulfur atom[11]
Key Application Synthesis of complex molecules[1]Targeted covalent modification of proteins[9][12]
Interaction with Proteins Non-covalent (as part of a larger molecule)Covalent bond formation[7][8]
Analogy The architect's blueprintThe surgeon's scalpel

Conclusion

In the landscape of modern drug discovery, both architectural and precision tools are indispensable. 2-Bromo-4-fluorobenzoic acid represents the former, providing a robust and versatile platform for the construction of novel therapeutics. Its value lies in its adaptability and the multiple avenues for chemical diversification it presents.

Conversely, sulfonyl fluoride derivatives embody the latter. They are precision instruments designed for a specific and critical task: the targeted and permanent modification of protein function. Their growing prominence in chemical biology and covalent drug design underscores the power of controlled reactivity.

A comprehensive understanding of the distinct roles and applications of these two classes of fluorine-containing compounds empowers researchers to make more strategic and effective decisions in the design and development of the next generation of medicines.

References

  • Kelly, M. J., et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(3), 1-12. [Link]

  • Narayan, R., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. [Link]

  • Jones, M., et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. PMC - NIH. [Link]

  • Jones, M., et al. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. RSC Publishing. [Link]

  • Bull, J. A. (2024). Unconventional reactivity of sulfonyl fluorides. Spiral. [Link]

  • Wang, Z., et al. (2020). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Beilstein Journal of Organic Chemistry, 16, 2296-2317. [Link]

  • Davies, A. T., et al. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry, 6(3), 184-197. [Link]

  • ResearchGate. (n.d.). Covalent inhibitors containing sulfonyl fluoride moieties. ResearchGate. [Link]

  • Tlili, A. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 11(7), 830. [Link]

  • Bull, J. A. (2022). Not all sulfonyl fluorides were created equally - some have oxetanes. Nature Chemistry. [Link]

  • Liao, L., et al. (2022). Fluorosulfonyl radicals: new horizons for the synthesis of sulfonyl fluorides. RSC Publishing. [Link]

  • Chen, W., et al. (2023). The proximity-enabled sulfur fluoride exchange reaction in the protein context. eScholarship. [Link]

  • Jones, M., et al. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. RSC Publishing. [Link]

  • PubChem. (n.d.). 2-Bromo-4-fluorobenzoic acid. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.). CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.
  • Willis, M. C., et al. (2016). One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides. PMC - NIH. [Link]

  • RSC Publishing. (n.d.). Aryl sulfonyl fluoride synthesis via palladium-catalyzed fluorosulfonylation of aryl thianthrenium salts. Organic & Biomolecular Chemistry. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Apicule. (n.d.). 4-Bromo-2-fluorobenzoic acid (CAS No: 112704-79-7) API Intermediate Manufacturers. Apicule. [Link]

  • Angell, C. A., et al. (2022). Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. PMC. [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]

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An In-Depth Technical Guide to the Stability of the Aryl Sulfonyl Fluoride Functional Group in Acidic Media

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The aryl sulfonyl fluoride (Ar-SO₂F) moiety has become a cornerstone functional group in modern drug discovery and chemical biology, prized for its unique blend of stability and latent reactivity. This guide provides an in-depth analysis of the stability of this group, with a specific focus on acidic conditions pertinent to pharmaceutical development, such as drug formulation and gastric transit. We will dissect the fundamental principles governing the robustness of the S(VI)-F bond, explore the mechanisms of its degradation, and present field-proven protocols for its empirical assessment. This document is intended for researchers, medicinal chemists, and drug development professionals who leverage or encounter this functional group in their work.

Introduction: The Rise of the Aryl Sulfonyl Fluoride Moiety

Initially explored in the context of dye chemistry, the sulfonyl fluoride functional group has undergone a remarkable renaissance. Its elevation to prominence was catalyzed by the work of K. Barry Sharpless and colleagues, who identified the Sulfur(VI) Fluoride Exchange (SuFEx) reaction as a near-perfect "click chemistry" transformation.[1] SuFEx provides a reliable method for connecting molecular fragments, finding broad utility in chemical synthesis and materials science.

Beyond its role as a connective hub, the aryl sulfonyl fluoride has been widely adopted as a "warhead" for designing targeted covalent inhibitors (TCIs) and chemical probes.[2][3] Unlike highly reactive electrophiles that indiscriminately label biological nucleophiles, the sulfonyl fluoride exhibits a finely tuned reactivity. It is generally inert but can be "activated" within the specific microenvironment of a protein binding site to form stable covalent bonds with nucleophilic amino acid residues such as lysine, tyrosine, and serine.[4] This unique stability-reactivity paradox is central to its value and necessitates a thorough understanding of its chemical resilience, particularly in the acidic environments encountered during drug development and administration.

The Foundation of Stability: The S(VI)-F Bond

The exceptional utility of the aryl sulfonyl fluoride group stems from the inherent strength and kinetic stability of the hexavalent sulfur-fluorine bond. Compared to its sulfonyl halide counterparts, the S-F bond is significantly more robust.

  • Thermodynamic Stability: The S-F bond is highly polarized and possesses a greater bond dissociation energy compared to S-Cl or S-Br bonds, making it thermodynamically more stable.[4]

  • Kinetic Inertness: Fluoride is a poor leaving group compared to chloride or bromide. Consequently, sulfonyl fluorides are substantially more resistant to nucleophilic substitution, including hydrolysis.[4][5] They are also stable to thermolysis and resistant to many reductive conditions.[1] This inertness allows the Ar-SO₂F group to survive complex synthetic routes and tolerate a wide range of reagents and conditions where other sulfonyl halides would fail.

Key Determinants of Aryl Sulfonyl Fluoride Stability

While generally robust, the stability of the Ar-SO₂F moiety is not absolute. It is modulated by a combination of electronic and steric factors on the aryl ring. Understanding these influences is critical for designing molecules with the desired stability profile.

4.1 Electronic Effects

The electrophilicity of the sulfur atom is a key determinant of its susceptibility to nucleophilic attack. This is directly influenced by the electronic nature of the substituents on the aromatic ring.

  • Electron-Withdrawing Groups (EWGs): Substituents such as -NO₂, -CN, or -CF₃ increase the partial positive charge on the sulfur atom, making it more electrophilic and thus more susceptible to nucleophilic attack and hydrolysis.

  • Electron-Donating Groups (EDGs): Substituents like -OCH₃, -CH₃, or -N(CH₃)₂ decrease the electrophilicity of the sulfur center, thereby enhancing the kinetic stability of the S-F bond.

4.2 Steric Hindrance

Steric bulk around the sulfonyl fluoride group can physically shield the sulfur atom from an incoming nucleophile, such as a water molecule. This steric protection significantly enhances hydrolytic stability. A comprehensive study investigating the in vitro stability of 14 model aryl sulfonyl fluorides found that steric and electronic factors both play a crucial role.[6][7] Notably, compounds with a 2,4,6-trisubstituted pattern on the aryl ring displayed the highest stability in aqueous buffer and rat serum, underscoring the powerful effect of steric hindrance.[6][7][8]

Compound Substitution Pattern Relative Stability Primary Influencing Factor Reference
4-Nitrobenzenesulfonyl fluorideLowerElectronic (Strong EWG)[6][7]
4-Methoxybenzenesulfonyl fluorideHigherElectronic (EDG)[6][7]
Benzenesulfonyl fluorideBaseline-[6][7]
2,4,6-Trimethylbenzenesulfonyl fluorideHighestSteric (Ortho-substituents)[6][7]

Table 1: Influence of Substitution on the Relative Stability of Aryl Sulfonyl Fluorides.

Hydrolytic Stability in Acidic Media: Mechanisms and Real-World Implications

A critical question for any pharmaceutical candidate is its stability in the acidic environment of the stomach. The Ar-SO₂F group is widely cited for its resistance to hydrolysis under physiological conditions (typically pH 7.4).[3][9] This stability is generally expected to extend to moderately acidic media, although the rate of hydrolysis is dependent on the specific conditions.

5.1 Putative Mechanisms of Acid-Catalyzed Hydrolysis

While spontaneous hydrolysis of sulfonyl fluorides is slow, the process can be catalyzed by acid. The precise mechanism can be context-dependent, but for the purpose of this guide, we can propose a plausible pathway by drawing parallels with the acid-catalyzed hydrolysis of other functionalities like succinimides and acyl fluorides.[10][11] An A-2 (bimolecular) mechanism is the most likely pathway in the majority of relevant aqueous acidic conditions.

The proposed A-2 mechanism involves three key steps:

  • Protonation: A rapid, reversible protonation of one of the sulfonyl oxygen atoms by a hydronium ion (H₃O⁺). This step increases the electrophilicity of the sulfur atom.

  • Nucleophilic Attack: The rate-determining step, where a water molecule acts as a nucleophile and attacks the now highly electrophilic sulfur center. This forms a tetrahedral intermediate.

  • Deprotonation and Elimination: Rapid loss of a proton from the attacking water molecule and elimination of hydrogen fluoride (HF) yields the final aryl sulfonic acid product.

Acid_Catalyzed_Hydrolysis Start Ar-SO₂F inv1 Start->inv1 + H₃O⁺ Protonation Protonated Intermediate [Ar-SO(OH)F]⁺ inv2 Protonation->inv2 + H₂O WaterAttack Tetrahedral Intermediate inv3 WaterAttack->inv3 Product Ar-SO₃H + HF inv1->Protonation Fast inv2->WaterAttack Slow (Rate-Determining) inv3->Product Fast - H₃O⁺

Caption: Proposed A-2 mechanism for acid-catalyzed hydrolysis.

5.2 Case Study: Stability in Simulated Gastric Fluid (SGF)

For orally administered drugs, stability in the stomach is paramount. Simulated Gastric Fluid (SGF) is a standard in vitro medium used to model this environment. It typically consists of a saline solution with pepsin, adjusted to a pH between 1.2 and 3.0.[12]

While direct studies on a wide range of aryl sulfonyl fluorides in SGF are not broadly published, their known stability profile suggests a high degree of resilience. For example, an electrochemical synthesis of sulfonyl fluorides can be performed in a biphasic mixture containing 1 M HCl, indicating the product is stable enough to be formed and isolated under these acidic conditions.[13] However, absolute stability cannot be assumed, and empirical testing is essential. A drug candidate's susceptibility to hydrolysis in SGF will be a function of its unique steric and electronic properties, as well as incubation time and temperature.

Validating Stability: Experimental Design and Protocols

The trustworthiness of any stability claim rests on a robust, self-validating experimental system. The core principle is to monitor the disappearance of the parent aryl sulfonyl fluoride compound over time while simultaneously monitoring the appearance of its primary degradation product, the corresponding aryl sulfonic acid.

Experimental_Workflow Prep Prepare Stock Solution of Ar-SO₂F in Organic Solvent (e.g., DMSO, ACN) Incubation Incubate at 37°C in Test Medium (e.g., SGF, pH 2 Buffer) Prep->Incubation Timepoints Withdraw Aliquots at Time Points (t=0, 1, 2, 4, 24h) Incubation->Timepoints Quench Quench Reaction (e.g., Acetonitrile with Internal Standard) Timepoints->Quench Analysis Analyze by RP-HPLC-UV/MS Quench->Analysis Data Quantify % Remaining vs. Time Calculate Half-Life (t½) Analysis->Data

Caption: General workflow for assessing hydrolytic stability.

6.1 Protocol 1: General Hydrolytic Stability Assessment at Various pH Values

This protocol provides a framework for assessing stability across a range of acidic conditions.

Methodology:

  • Buffer Preparation: Prepare aqueous buffers at desired pH values (e.g., pH 2.0, pH 4.5) using standard buffer systems (e.g., HCl/KCl for pH 2.0, acetate for pH 4.5). Include a physiological buffer (e.g., PBS, pH 7.4) as a control.

  • Compound Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of the test aryl sulfonyl fluoride in a water-miscible organic solvent like DMSO or acetonitrile.

  • Incubation: Add a small volume of the stock solution to a pre-warmed (37°C) aliquot of each buffer to achieve a final concentration of ~50-100 µM. Ensure the final concentration of the organic solvent is low (<1%) to avoid altering the aqueous medium's properties.

  • Time Points: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a larger volume of cold acetonitrile containing an internal standard. This stops further degradation and precipitates proteins or salts.

  • Analysis: Centrifuge the quenched samples to remove precipitate and analyze the supernatant by RP-HPLC-UV. Monitor the peak area of the parent compound relative to the internal standard.

6.2 Protocol 2: Stability Assessment in Simulated Gastric Fluid (SGF)

This protocol is specifically designed to evaluate stability under conditions mimicking the human stomach.

Methodology:

  • SGF Preparation (USP Standard): Dissolve 2.0 g of sodium chloride and 3.2 g of purified pepsin in water. Add 7.0 mL of hydrochloric acid and adjust the final volume to 1000 mL with water. The resulting solution should have a pH of approximately 1.2. A version without pepsin should also be prepared as a control to distinguish between acid-catalyzed and enzyme-mediated degradation.[12]

  • Compound Preparation & Incubation: Follow steps 2 and 3 from Protocol 1, using SGF (with and without pepsin) as the incubation medium.

  • Time Points & Quenching: Follow steps 4 and 5 from Protocol 1. Typical time points for SGF studies are shorter (e.g., 0, 15, 30, 60, 120 minutes) to reflect gastric emptying times.

  • Analysis: Analyze samples as described in Protocol 1.

6.3 Analytical Quantification of Degradation
  • Primary Method (RP-HPLC): A reverse-phase High-Performance Liquid Chromatography method with UV detection is the workhorse for quantification. The disappearance of the parent Ar-SO₂F peak over time is measured. A gradient elution method using a C18 column with a mobile phase of water and acetonitrile (often with 0.1% formic acid or TFA) is typical.

  • Confirmatory Method (LC-MS): Liquid Chromatography-Mass Spectrometry should be used to confirm the identity of the degradation product. The expected product is the corresponding aryl sulfonic acid, which will have a mass difference of +18 Da (loss of F, gain of OH) compared to the parent compound.

Conclusion: Field-Proven Insights for the Drug Developer

The aryl sulfonyl fluoride functional group offers a compelling combination of stability and tunable reactivity that justifies its widespread use. Field-proven evidence and mechanistic understanding confirm that this moiety is remarkably stable under a wide range of conditions, including the acidic environments relevant to pharmaceutical development.

Key Takeaways:

  • Inherent Stability: Ar-SO₂F groups are significantly more resistant to hydrolysis than other sulfonyl halides.[5]

  • Acidic Resilience: They exhibit high stability in moderately to strongly acidic aqueous media, a critical feature for the development of oral therapeutics.

  • Tunable Properties: Stability can be rationally enhanced by introducing steric bulk (e.g., ortho-substituents) on the aryl ring.[6][7]

  • Empirical Validation is Essential: While generally stable, the specific stability profile of any given molecule must be confirmed empirically using standardized protocols, such as those outlined in this guide.

By understanding the principles that govern its stability and employing rigorous analytical methods for its assessment, researchers can confidently leverage the power of the aryl sulfonyl fluoride group to create next-generation therapeutics and chemical probes.

References
  • King, A. T., Matesic, L., Keaveney, S. T., et al. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Molecular Pharmaceutics, 20(2), 1061–1071. [Link]

  • King, A. T., Matesic, L., Keaveney, S. T., et al. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. ResearchGate. [Link]

  • Grimster, N. P., Connelly, S., Baranczak, A., et al. (2013). Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. Journal of the American Chemical Society, 135(15), 5656–5668. [Link]

  • Taponard, A., Berthelon, R., & Tlili, A. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 11(7), 830. [Link]

  • King, A. T., Matesic, L., Keaveney, S. T., et al. (2023). An investigation into the in vitro metabolic stability of aryl sulfonyl fluorides for their application in medicinal chemistry and radiochemistry. Macquarie University Research Portal. [Link]

  • Noël, T., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Disulfides with Potassium Fluoride. Journal of the American Chemical Society. [Link]

  • Narayan, R., & Grimster, N. P. (2018). Emerging Utility of Fluorosulfate Chemical Probes. ACS Medicinal Chemistry Letters, 9(7), 639–641. [Link]

  • Shalaby, M. A., & Kelly, J. W. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Organic & Biomolecular Chemistry, 21(5), 935–955. [Link]

  • Aberlin, M. E., & Bunton, C. A. (1970). Spontaneous hydrolysis of sulfonyl fluorides. The Journal of Organic Chemistry, 35(6), 1825–1828. [Link]

  • Butler, A. R., & Gold, V. (1962). The Brønsted acid-catalysed hydrolysis of acyl fluorides in aqueous media. Journal of the Chemical Society (Resumed), 1334. [Link]

  • Hu, D., et al. (2025). Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: Computational strategy and structure-activity relationship. EGUsphere. [Link]

  • Savage, S. A., et al. (2022). Facile Synthesis of Sulfonyl Fluorides from Sulfonic Acids. ResearchGate. [Link]

  • Lou, T. S., & Willis, M. C. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry, 6(2), 146–162. [Link]

  • Ozturk, S., Shahabi, S., & Kutuk, H. (2020). Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • Lou, T. S., & Willis, M. C. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. University of Oxford. [Link]

  • Aberlin, M. E., & Bunton, C. A. (1970). Spontaneous hydrolysis of sulfonyl fluorides. The Journal of Organic Chemistry. [Link]

  • Rinto, R., et al. (2017). The effect of degradation time in the simulated gastric fluid for bioactive compounds from bekasam. J-GLOBAL. [Link]

  • Taponard, A., Berthelon, R., & Tlili, A. (2021). Synthetic Routes to Arylsulfonyl Fluorides. ResearchGate. [Link]

  • Gasa-Falcon, A., et al. (2021). Impact of the Simulated Gastric Digestion Methodology on the In Vitro Intestinal Proteolysis and Lipolysis of Emulsion Gels. Foods, 10(11), 2829. [Link]

  • Bull, J. A., et al. (2025). Unconventional reactivity of sulfonyl fluorides. Trends in Chemistry. [Link]

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2-Bromo-4-(fluorosulfonyl)benzoic acid SMILES and InChIKey

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 2-Bromo-4-(fluorosulfonyl)benzoic acid , focusing on its structural informatics, physicochemical properties, and its highly versatile dual-reactivity profile in modern drug discovery.

Executive Summary

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized the synthesis of complex functional molecules, polymers, and targeted therapeutics. Within this paradigm, 2-Bromo-4-(fluorosulfonyl)benzoic acid emerges as a highly versatile, bifunctional building block. This technical guide provides an in-depth analysis of its structural informatics and mechanistic utility, offering robust, self-validating protocols for orthogonal functionalization.

Chemical Identification & Structural Informatics

Accurate molecular representation is the bedrock of cheminformatics and computational drug discovery. The compound 2-Bromo-4-(fluorosulfonyl)benzoic acid features three distinct functional handles: a carboxylic acid, an ortho-bromo substituent, and a para-fluorosulfonyl group[1].

The Simplified Molecular-Input Line-Entry System (SMILES) string O=C(O)C1=CC=C(S(=O)(F)=O)C=C1Br explicitly maps this topology. The carboxylic acid carbon is attached to C1 of the benzene ring. Tracing the ring, the bromine atom at C6 is ortho to the carboxylate (equivalent to the 2-position), while the fluorosulfonyl moiety at C4 is para to the carboxylate. To ensure collision-free database querying across global repositories, the IUPAC International Chemical Identifier (InChIKey) RZQJFNZNKYCTMU-UHFFFAOYSA-N serves as the standard digital hash[2].

Table 1: Structural Informatics & Physicochemical Properties

PropertyValue
Chemical Name 2-Bromo-4-(fluorosulfonyl)benzoic acid
CAS Registry Number 1934408-67-9
PubChem CID 122236043
Molecular Formula C7H4BrFO4S
Molecular Weight 283.07 g/mol
Isomeric SMILES O=C(O)c1ccc(S(=O)(=O)F)cc1Br
Standard InChIKey RZQJFNZNKYCTMU-UHFFFAOYSA-N

Mechanistic Role in Drug Development: The SuFEx Advantage

Historically, sulfonyl chlorides were the default reagents for synthesizing sulfonamides and sulfonates. However, their thermodynamic instability and susceptibility to rapid hydrolysis in aqueous media severely limited their utility in late-stage functionalization and biological systems.

The fluorosulfonyl group (-SO2F) overcomes these limitations through exceptional kinetic stability. The S(VI)-F bond is highly resistant to hydrolysis, reduction, and nucleophilic attack under neutral conditions. It remains inert until deliberately activated by specific catalysts—a hallmark of "click chemistry"[3].

This kinetic stability enables orthogonal functionalization . The bromo group on 2-Bromo-4-(fluorosulfonyl)benzoic acid can undergo palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) without premature cleavage of the S-F bond[4]. Subsequently, the S-F bond can be activated using organosuperbases or Lewis acids to form robust S-N or S-O linkages.

Catalyst Selection for SuFEx Activation

The activation of the S-F bond requires catalysts that can overcome its high kinetic barrier. Organosuperbases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) are the gold standards[5]. The causality behind this choice lies in their pKaH values in polar aprotic solvents (e.g., acetonitrile). BEMP (pKaH ~27.6) provides a stronger driving force for sterically hindered substrates compared to DBU (pKaH ~24.3), allowing for significantly lower catalyst loadings[6].

Table 2: Quantitative Comparison of SuFEx Catalysts

CatalystpKaH (in MeCN)Typical LoadingRelative Reactivity
TEA (Triethylamine)~18.8100 - 150 mol%Low (Insufficient for stable Ar-SO2F)
DBU 24.310 - 30 mol%High (Standard for amines/silyl ethers)
BEMP 27.61 - 10 mol%Very High (Optimal for hindered nucleophiles)

Experimental Methodologies & Protocols

Protocol 1: Chemoselective SuFEx Sulfonamide Synthesis
  • Objective: To couple 2-Bromo-4-(fluorosulfonyl)benzoic acid with a primary amine, yielding a sulfonamide, while keeping the bromo group intact.

  • Causality & Design: DBU is selected as the catalyst because its basicity is sufficient to activate the aryl-SO2F bond for nucleophilic attack without inducing unwanted elimination or side reactions at the bromo position.

  • Step-by-Step Methodology:

    • Reagent Preparation: In an oven-dried 10 mL Schlenk flask under an inert argon atmosphere, dissolve 2-Bromo-4-(fluorosulfonyl)benzoic acid (1.0 equiv, 0.5 mmol) and the target amine (1.1 equiv, 0.55 mmol) in anhydrous acetonitrile (3.0 mL).

    • Catalyst Addition: Add DBU (0.2 equiv, 20 mol%) dropwise at room temperature. The reaction mixture is stirred continuously at 25 °C.

    • Self-Validating Monitoring: Withdraw 10 µL aliquots every 2 hours. Dilute in LC-MS grade methanol and analyze via LC-MS. Validation is confirmed by the disappearance of the starting material mass (m/z 281 [M-H]⁻) and the appearance of the product mass (M - 20 Da [loss of HF] + Amine Mass).

    • Quenching & Workup: Upon completion (typically 4-6 hours), quench the reaction with saturated aqueous NH₄Cl (5 mL). Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure sulfonamide.

    • Final Validation: Confirm the structure via ¹⁹F NMR. The successful conversion is validated by the complete disappearance of the sharp -SO₂F singlet (typically located between +50 to +60 ppm).

Protocol 2: Orthogonal Suzuki-Miyaura Cross-Coupling
  • Objective: Arylate the C2-bromo position using a boronic acid, demonstrating the survivability of the -SO₂F group.

  • Causality & Design: The S-F bond is highly stable to weak inorganic bases (e.g., K₃PO₄) and mild Pd(II) catalysts. Water is used as a co-solvent to dissolve the base, which will not hydrolyze the S-F bond under mild heating due to the bond's kinetic stability[4].

  • Step-by-Step Methodology:

    • Setup: Combine 2-Bromo-4-(fluorosulfonyl)benzoic acid (1.0 equiv), arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), and K₃PO₄ (2.0 equiv) in a microwave vial.

    • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Seal the vial and purge with argon for 5 minutes.

    • Reaction: Heat the mixture to 60 °C for 8 hours.

    • Validation: Monitor via TLC (UV active). The retention of the -SO₂F group is validated post-purification via ¹⁹F NMR, ensuring the characteristic fluorine signal remains intact.

Visualizations

G Compound 2-Bromo-4-(fluorosulfonyl) benzoic acid SuFEx SuFEx Click Chemistry (-SO2F Activation) Compound->SuFEx Amine/Silyl Ether DBU/BEMP Catalyst CrossCoupling Pd-Catalyzed Coupling (-Br Activation) Compound->CrossCoupling Boronic Acid Pd Catalyst, Base Amidation Amidation/Esterification (-COOH Activation) Compound->Amidation Coupling Agent (e.g., HATU) Sulfonamide Sulfonamides / Sulfonates SuFEx->Sulfonamide Biaryl Biaryl Scaffolds CrossCoupling->Biaryl Amide Amides / Esters Amidation->Amide

Fig 1. Orthogonal reactivity pathways of 2-Bromo-4-(fluorosulfonyl)benzoic acid.

Workflow Step1 1. Preparation Equimolar Amine + Compound Step2 2. Activation Add DBU/BEMP in MeCN Step1->Step2 Step3 3. Monitoring LC-MS Aliquots Every 2h Step2->Step3 Step4 4. Workup EtOAc / NH4Cl Extraction Step3->Step4 Step5 5. Purification Flash Column Chromatography Step4->Step5

Fig 2. Standardized workflow for SuFEx-mediated sulfonamide synthesis.

References

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry . Chinese Chemical Letters. URL:[Link]

  • Accelerated SuFEx Click Chemistry For Modular Synthesis . National Institutes of Health (NIH). URL:[Link]

  • Sulfur fluoride exchange . National Institutes of Health (NIH). URL:[Link]

  • Unconventional reactivity of sulfonyl fluorides . Imperial College London. URL:[Link]

Sources

An In-depth Technical Guide to Orthogonal SuFEx Reagents with Bromide Handles

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of molecular design and synthesis, particularly within drug development and chemical biology, the ability to selectively modify a complex molecule in the presence of numerous other reactive groups is paramount. This concept of "orthogonality" allows for the precise and efficient construction of novel chemical entities. Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click chemistry, has emerged as a powerful tool for forging robust connections under mild conditions.[1][2][3] This guide delves into a specific and highly versatile class of SuFEx reagents: those featuring a bromide handle. The incorporation of a bromine atom provides an additional, orthogonal site for subsequent chemical transformations, significantly expanding the synthetic possibilities and enabling the creation of intricate, multifunctional molecules.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It will not only detail the synthesis and application of these powerful reagents but also provide the underlying scientific principles and practical insights necessary for their successful implementation in the laboratory.

Core Principles of Orthogonal SuFEx with Bromide Handles

The cornerstone of SuFEx chemistry is the remarkable balance of stability and reactivity of the sulfur(VI)-fluoride (S-F) bond.[1][4] This bond is exceptionally stable under a wide range of conditions, including exposure to strong acids, bases, oxidants, and reductants.[1] However, its reactivity can be "unleashed" under specific catalytic conditions, allowing for a highly selective reaction with nucleophiles.[1]

The "orthogonality" of bromide-handled SuFEx reagents stems from the distinct reactivity profiles of the sulfonyl fluoride (-SO₂F) group and the aryl bromide (Ar-Br) moiety. The SuFEx reaction, typically a nucleophilic attack on the sulfur atom, proceeds under conditions that do not affect the aryl bromide. Conversely, the aryl bromide can participate in a host of well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) that leave the sulfonyl fluoride group untouched. This mutual non-interference is the essence of their orthogonality and is the key to their utility in multi-step, selective syntheses.

The choice of reaction conditions is critical to maintaining this orthogonality. For instance, SuFEx reactions are often promoted by organic bases or fluoride sources, which do not typically activate the C-Br bond for coupling.[5] Palladium-catalyzed cross-coupling reactions, on the other hand, require specific ligands and precursors that do not engage the sulfonyl fluoride.

Synthesis and Characterization of Key Brominated SuFEx Reagents

A reliable and efficient synthesis of aryl sulfonyl fluorides from readily available aryl bromides is the gateway to this chemistry. A notable one-pot, two-step procedure has been developed that demonstrates excellent functional group tolerance.[6][7][8][9]

Experimental Protocol: One-Pot Synthesis of Aryl Sulfonyl Fluorides from Aryl Bromides[6][9]

This protocol describes a general method for the conversion of an aryl bromide to the corresponding aryl sulfonyl fluoride.

Step 1: Sulfonylation of the Aryl Bromide

  • To a reaction vessel, add the aryl bromide (1.0 mmol), PdCl₂(AmPhos)₂ (0.05 mmol, 5 mol%), and 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) (0.6 mmol).

  • Add isopropyl alcohol (5 mL) and triethylamine (3.0 mmol).

  • Heat the reaction mixture to 75 °C and stir for 16 hours.

Step 2: Fluorination of the Intermediate Sulfinate

  • Cool the reaction mixture to room temperature.

  • Add N-fluorobenzenesulfonimide (NFSI) (1.5 mmol).

  • Stir the reaction mixture at room temperature for 3 hours.

  • Upon completion, the reaction mixture can be worked up by quenching with water, extracting with an organic solvent (e.g., ethyl acetate), drying the organic layer, and purifying by column chromatography.

Causality Behind Experimental Choices:

  • Palladium Catalyst: PdCl₂(AmPhos)₂ is chosen for its efficiency in catalyzing the sulfonylation of aryl bromides.[6][9]

  • DABSO: This solid, stable SO₂ surrogate is a safe and convenient source of sulfur dioxide for the reaction.[6][9]

  • NFSI: A widely used and effective electrophilic fluorinating agent for the conversion of the intermediate sulfinate to the final sulfonyl fluoride.[6][9]

  • One-Pot Procedure: This approach improves efficiency and reduces waste by eliminating the need to isolate the intermediate sulfinate.[6][7][9]

Characterization Data

The successful synthesis of the brominated SuFEx reagent should be confirmed by standard analytical techniques.

Technique Expected Observations
¹⁹F NMR A singlet in the characteristic region for aryl sulfonyl fluorides.
¹H NMR Signals corresponding to the aromatic protons, with splitting patterns consistent with the substitution pattern.
¹³C NMR Signals for the aromatic carbons, including the carbon attached to the bromine and the carbon attached to the sulfonyl fluoride group.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the product, often showing the characteristic isotopic pattern for a bromine-containing compound.

Applications in Drug Discovery and Chemical Biology

The true power of orthogonal SuFEx reagents with bromide handles lies in their application to construct complex and functionally diverse molecules. Their ability to serve as bifunctional linkers opens up numerous possibilities in drug discovery and chemical biology.

Sequential Functionalization: A General Workflow

The orthogonality of the sulfonyl fluoride and bromide groups allows for a stepwise functionalization strategy. This workflow is a testament to the self-validating nature of the protocols; the success of each step confirms the integrity of the orthogonal handle.

Orthogonal_Reactivity cluster_0 Reaction Pathway 1: SuFEx cluster_1 Reaction Pathway 2: Cross-Coupling Reagent Br-Ar-SO₂F Bromide Handle SuFEx Handle SuFEx_Reaction SuFEx (e.g., + R-OH) Reagent:f2->SuFEx_Reaction Coupling_Reaction Cross-Coupling (e.g., Suzuki) Reagent:f1->Coupling_Reaction Product_1 Br-Ar-SO₂-OR Bromide Handle Modified SuFEx Handle SuFEx_Reaction->Product_1 Product_2 R'-Ar-SO₂F Modified Bromide Handle SuFEx Handle Coupling_Reaction->Product_2

Caption: Orthogonal reactivity of bromide-handled SuFEx reagents.

Conclusion

Orthogonal SuFEx reagents with bromide handles represent a significant advancement in the field of chemical synthesis, offering an exceptional level of control and versatility. Their unique combination of a highly stable yet selectively reactive SuFEx moiety and a versatile bromide handle for cross-coupling reactions provides a powerful platform for the construction of complex molecules. For researchers in drug discovery and chemical biology, these reagents are not just tools, but enablers of new scientific possibilities, paving the way for the development of novel therapeutics, diagnostics, and biological probes.

References

  • One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides - PMC - NIH. Available at: [Link]

  • Selective and Orthogonal Post-Polymerization Modification using Sulfur(VI) Fluoride Exchange (SuFEx) and Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) Reactions | Macromolecules - ACS Publications. Available at: [Link]

  • One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides - Semantic Scholar. Available at: [Link]

  • Selective and Orthogonal Post-Polymerization Modification using Sulfur(VI) Fluoride Exchange (SuFEx) and Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) Reactions (Journal Article) - OSTI. Available at: [Link]

  • Selective and Orthogonal Post-Polymerization Modification using Sulfur(VI) Fluoride Exchange (SuFEx) and Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) Reactions | Macromolecules - ACS Publications. Available at: [Link]

  • One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides - Chemical Science (RSC Publishing). Available at: [Link]

  • One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides - Chemical Science (RSC Publishing) DOI:10.1039/C6SC03924C. Available at: [Link]

  • Sulfur fluoride exchange - PMC. Available at: [Link]

  • Bifunctional Aziridines from Photochemically Generated FSO2NH2 for SuFEx Diversification of Alkenes - PMC. Available at: [Link]

  • Synthetic Routes to Arylsulfonyl Fluorides - MDPI. Available at: [Link]

  • Facile Synthesis of Sequence-Regulated Synthetic Polymers Using Orthogonal SuFEx and CuAAC Click Reactions - PubMed. Available at: [Link]

  • Recent Advances towards Sulfur (VI) Fluoride Exchange (SuFEx) Click Chemistry | Request PDF - ResearchGate. Available at: [Link]

  • Advances in the construction of diverse SuFEx linkers | National Science Review. Available at: [Link]

  • Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry | PNAS. Available at: [Link]

  • SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization - PMC. Available at: [Link]

  • Bifunctional Aziridines from Photochemically Generated FSO2NH2 for SuFEx Diversification of Alkenes - ChemRxiv. Available at: [Link]

  • Sulfur(VI) Fluoride Exchange (SuFEx): new developments and biological applications - Karl Sharpless - Grantome. Available at: [Link]

  • 1-Bromoethene-1-sulfonyl fluoride (BESF) is another good connective hub for SuFEx click chemistry | Request PDF - ResearchGate. Available at: [Link]

  • Streamlining SuFEx Inhibitor Development: A Unified Approach Using Photolabile and Orthogonal Sulfinate Protecting Groups - PMC. Available at: [Link]

  • Click processes that are orthogonal to CuAAC and SuFEx and forge selectively modifiable fluorescent linkers - PMC. Available at: [Link]

  • Bifunctional Aziridines from Photochemically Generated FSO 2 NH 2 for SuFEx Diversification of Alkenes | Request PDF - ResearchGate. Available at: [Link]

  • Quantitative and Orthogonal Formation and Reactivity of SuFEx Platforms - ResearchGate. Available at: [Link]

  • SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • 1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF), a new SuFEx clickable reagent, and its application for regioselective construction of 5-sulfonylfluoro isoxazoles - Chemical Communications (RSC Publishing). Available at: [Link]

  • Sulfonyl halide - Wikipedia. Available at: [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ChemRxiv. Available at: [Link]

  • SuFEx handle fragment library - Melius Organics. Available at: [Link]

  • SuFEx Handle Fragment Library - Otava Chemicals. Available at: [Link]

  • Quantitative and Orthogonal Formation and Reactivity of SuFEx Platforms - ResearchGate. Available at: [Link]

  • Advances in the construction of diverse SuFEx linkers - PMC. Available at: [Link]

  • Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins - PMC. Available at: [Link]

  • Advances in the construction of diverse SuFEx linkers - ResearchGate. Available at: [Link]

  • Chemoselective Tyrosine Bioconjugation through Sulfate Click Reaction | Request PDF - ResearchGate. Available at: [Link]

  • Sulfur(VI) Fluoride Exchange Chemistry in Solid-Phase Synthesis of Compound Arrays: Discovery of Histone Deacetylase Inhibitors | JACS Au - ACS Publications. Available at: [Link]

  • Biospecific Chemistry for Covalent Linking of Biomacromolecules - PMC - NIH. Available at: [Link]

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Methodological & Application

Application Note: Multi-Dimensional Library Synthesis Using 2-Bromo-4-(fluorosulfonyl)benzoic Acid via SuFEx Click Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Sulfur(VI) Fluoride Exchange (SuFEx) has redefined the landscape of click chemistry, offering unprecedented thermodynamic stability and chemoselectivity for late-stage functionalization 1. Unlike traditional sulfonyl chlorides, which are highly susceptible to hydrolysis, sulfonyl fluorides (–SO₂F) exhibit a "dormant awakening" reactivity—they are virtually inert under neutral, acidic, and mild basic conditions, yet react rapidly with specific nucleophiles when triggered by appropriate catalysts 2.

For drug development professionals, 2-Bromo-4-(fluorosulfonyl)benzoic acid (CAS: 1934408-67-9) 3 serves as an elite, trifunctional hub. It presents three orthogonal vectors for molecular diversification:

  • Carboxylic Acid (–COOH): Amenable to standard amide/peptide coupling.

  • Aryl Bromide (–Br): Primed for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

  • Sulfonyl Fluoride (–SO₂F): Reserved for highly selective SuFEx click reactions with phenols or amines, enabling applications like chemoselective peptide macrocyclization 4.

Because the –SO₂F group is entirely tolerant of HATU/DIPEA and Pd-catalyzed conditions, researchers can build complex biaryl or peptide scaffolds before activating the SuFEx handle, ensuring a stageable, multi-dimensional workflow.

Orthogonal Workflow Design

G Hub 2-Bromo-4-(fluorosulfonyl) benzoic acid SuFEx SuFEx Click Chemistry (-SO2F Reactivity) Hub->SuFEx BTMG / HMDS or DBU Suzuki Palladium Cross-Coupling (-Br Reactivity) Hub->Suzuki Pd(PPh3)4, Base Amide Amide Coupling (-COOH Reactivity) Hub->Amide HATU, DIPEA Target1 Sulfonates / Sulfonamides (Stable S-O / S-N linkages) SuFEx->Target1 Target2 Biaryl Scaffolds (C-C linkages) Suzuki->Target2 Target3 Peptides / Amides (C-N linkages) Amide->Target3

Orthogonal reactivity pathways of 2-Bromo-4-(fluorosulfonyl)benzoic acid.

Quantitative Data: Reaction Metrics

To optimize step-economy, we advocate for Accelerated SuFEx Click Chemistry (ASCC) over classical protocols. ASCC utilizes Barton’s hindered guanidine base (BTMG) and hexamethyldisilazane (HMDS) to bypass the need for pre-synthesized silyl ethers, dropping reaction times from hours to minutes 5.

Reaction VectorMethodologyKey Reagents / CatalystsTypical TimeYield RangeDiagnostic Validation
–COOH (Amide) HATU CouplingHATU, DIPEA, DMF2 - 4 h85 - 95%LC-MS; ¹⁹F NMR (+35 ppm intact)
–Br (Cross-Coupling) Suzuki-MiyauraPd(dppf)Cl₂, K₂CO₃, 80°C6 - 12 h75 - 85%LC-MS; ¹H NMR (Loss of aryl Br protons)
–SO₂F (Classical) Silyl-Ether ExchangeDBU (20 mol%), MeCN12 - 24 h80 - 95%¹⁹F NMR (Loss of +35 ppm peak)
–SO₂F (ASCC) Accelerated SuFExBTMG (5 mol%), HMDS10 - 30 min> 95%¹⁹F NMR (Loss of +35 ppm peak)

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems . By leveraging the distinct nuclear spin of fluorine, ¹⁹F NMR acts as a binary "on/off" switch to confirm the integrity of the SuFEx hub throughout the synthetic sequence.

Protocol A: Chemoselective Amide Coupling (Pre-SuFEx)

Objective: Derivatize the –COOH group while preserving the –SO₂F and –Br handles for downstream library generation.

Causality & Design: HATU is selected because it rapidly generates the active ester without requiring extreme basicity or prolonged heating, which could prematurely trigger the –SO₂F group. DIPEA is a sterically hindered, non-nucleophilic base, ensuring no competitive displacement occurs at the highly electrophilic sulfur(VI) center.

Procedure:

  • Dissolve 2-Bromo-4-(fluorosulfonyl)benzoic acid (1.0 equiv) and the target primary/secondary amine (1.1 equiv) in anhydrous DMF (0.2 M).

  • Add DIPEA (3.0 equiv) and stir for 5 minutes at room temperature.

  • Add HATU (1.2 equiv) in one portion. The solution will typically turn pale yellow.

  • Stir at room temperature for 2–4 hours.

  • Workup: Dilute with EtOAc and wash sequentially with 1M HCl, saturated NaHCO₃, and brine to remove DMF and HATU byproducts. Dry over Na₂SO₄ and concentrate.

Self-Validation Check: Analyze the crude product via ¹⁹F NMR (CDCl₃ or DMSO-d₆). You must observe a sharp, unperturbed singlet at approximately +35 to +40 ppm (relative to CFCl₃). If this peak is missing, premature hydrolysis of the sulfonyl fluoride has occurred (likely due to wet solvent or degraded DIPEA).

Protocol B: Accelerated SuFEx Click Chemistry (ASCC) for S–O Bond Formation

Objective: Conjugate a phenolic payload to the intact –SO₂F hub synthesized in Protocol A.

Causality & Design: Classical SuFEx requires the separate synthesis and isolation of an aryl silyl ether. The ASCC protocol bypasses this by using HMDS as an in situ transient silylating agent 5. BTMG (2-tert-butyl-1,1,3,3-tetramethylguanidine) acts as a highly active, sterically hindered hydrogen-bond acceptor that deprotonates the phenol without acting as a competing nucleophile.

Procedure:

  • In an oven-dried vial, dissolve the –SO₂F intermediate from Protocol A (1.0 equiv) and the target phenol (1.1 equiv) in anhydrous acetonitrile (0.5 M).

  • Add HMDS (1.5 equiv) to the stirring solution.

  • Add BTMG catalyst (5 mol%). Note: The reaction is highly exothermic; for scales >5 mmol, cool the reaction to 0°C prior to BTMG addition.

  • Stir at room temperature for 10–30 minutes.

  • Workup: Concentrate the reaction mixture under reduced pressure. The product is often pure enough for direct use, but can be passed through a short silica plug (Hexanes/EtOAc) to remove the BTMG catalyst.

Self-Validation Check: Run a ¹⁹F NMR of the crude mixture. The definitive proof of a successful SuFEx click reaction is the complete disappearance of the +35 ppm peak. The formation of the stable sulfonate ester (S–O bond) will also be corroborated by a corresponding mass shift in LC-MS.

References

  • 1 - J&K Scientific LLC [[1]]

  • 5 - National Institutes of Health (NIH) / PMC [[1.12]] 3.2 - Chinese Chemical Society [[1.14]]

  • 3 - CymitQuimica [[1.5]] 5.4 - Chemical Science (RSC Publishing) [[1.6]]

Sources

Synthesis of covalent inhibitors using 2-Bromo-4-(fluorosulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols for the Synthesis of Covalent Inhibitors Using 2-Bromo-4-(fluorosulfonyl)benzoic Acid

Introduction: The Strategic Advantage of Covalent Inhibition

In the landscape of modern drug discovery, targeted covalent inhibitors (TCIs) have re-emerged as a powerful therapeutic modality.[1][2] Unlike their non-covalent counterparts that rely on reversible binding, TCIs form a stable, covalent bond with their protein target.[3][4] This irreversible mechanism of action can offer several distinct advantages, including enhanced potency, prolonged pharmacodynamic effects, and the potential to target proteins previously considered "undruggable".[2][5]

The design of a successful TCI hinges on the careful selection of a "warhead" — an electrophilic group that can react with a specific nucleophilic amino acid residue on the target protein.[1] While cysteine has been a traditional focus, the exploration of other nucleophilic residues like lysine, tyrosine, and serine has broadened the scope of covalent inhibitor design.[6][7] Sulfonyl fluorides (SFs) have proven to be a particularly versatile class of warheads, demonstrating a unique balance of aqueous stability and reactivity with a range of nucleophilic amino acids.[6][8] This makes them valuable tools for chemical biology and drug discovery.[8][9]

This document provides a detailed guide for researchers on the use of 2-Bromo-4-(fluorosulfonyl)benzoic acid as a key building block for the synthesis of novel covalent inhibitors. We will delve into the underlying chemical principles, provide step-by-step protocols for synthesis and characterization, and offer insights into the design of effective covalent probes.

The Chemistry of 2-Bromo-4-(fluorosulfonyl)benzoic Acid in Covalent Inhibitor Synthesis

2-Bromo-4-(fluorosulfonyl)benzoic acid is a trifunctional reagent that offers a strategic platform for the synthesis of targeted covalent inhibitors. The key reactive centers of this molecule are:

  • Sulfonyl Fluoride (-SO₂F): This is the electrophilic "warhead" of the molecule. The sulfur atom is highly electrophilic and susceptible to nucleophilic attack by amino acid side chains such as the hydroxyl group of serine and tyrosine, or the amine group of lysine.[10][11] This reaction results in the formation of a stable sulfonate or sulfonamide bond, respectively, and the displacement of the fluoride ion.

  • Carboxylic Acid (-COOH): This functional group provides a convenient handle for coupling the warhead to a targeting scaffold. Standard amide bond formation chemistries can be employed to link this moiety to an amine-containing recognition element that directs the inhibitor to the desired protein target.

  • Bromo (-Br) Substituent: The bromine atom on the aromatic ring can be utilized for further structural modifications through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the diversification of the inhibitor library and the optimization of binding affinity and selectivity.

The strategic placement of these functional groups allows for a modular approach to covalent inhibitor design. A researcher can first synthesize a targeting molecule and then append the 2-Bromo-4-(fluorosulfonyl)benzoyl moiety to introduce the covalent warhead.

Diagram: General Workflow for Covalent Inhibitor Synthesis

G cluster_synthesis Synthesis Phase cluster_evaluation Evaluation Phase Scaffold_Synthesis Design and Synthesis of Targeting Scaffold Warhead_Coupling Coupling with 2-Bromo-4- (fluorosulfonyl)benzoic acid Scaffold_Synthesis->Warhead_Coupling Amide Bond Formation Purification_Characterization Purification and Structural Characterization Warhead_Coupling->Purification_Characterization Crude Product Biochemical_Assay Biochemical Potency (IC50, kinact/KI) Purification_Characterization->Biochemical_Assay Pure Covalent Inhibitor Target_Engagement Cellular Target Engagement (e.g., CETSA, ABPP) Biochemical_Assay->Target_Engagement Selectivity_Profiling Selectivity Profiling Target_Engagement->Selectivity_Profiling

Caption: General workflow for the synthesis and evaluation of a covalent inhibitor.

Protocols for Synthesis and Characterization

Protocol 1: Amide Coupling of 2-Bromo-4-(fluorosulfonyl)benzoic Acid to a Primary Amine Scaffold

This protocol describes the general procedure for coupling 2-Bromo-4-(fluorosulfonyl)benzoic acid to a primary amine-containing targeting scaffold using standard peptide coupling reagents.

Materials:

  • 2-Bromo-4-(fluorosulfonyl)benzoic acid

  • Amine-containing targeting scaffold

  • N,N'-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar coupling reagent

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard glassware for organic synthesis

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the amine-containing targeting scaffold (1.0 equivalent) in anhydrous DMF.

  • Addition of Reagents: To the solution from step 1, add 2-Bromo-4-(fluorosulfonyl)benzoic acid (1.1 equivalents), DIPEA (3.0 equivalents), and PyBOP (1.2 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure covalent inhibitor.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Table 1: Illustrative Reagent Quantities for a 1 mmol Scale Reaction
ReagentMolecular WeightEquivalentsAmount (mg)Volume (µL)
Amine Scaffold(Varies)1.0(Varies)-
2-Bromo-4-(fluorosulfonyl)benzoic acid283.071.1311.4-
DIPEA129.243.0387.7523
PyBOP520.391.2624.5-
Protocol 2: Characterization of Covalent Modification by Mass Spectrometry

This protocol outlines a general method to confirm the covalent modification of a target protein by the synthesized inhibitor using mass spectrometry.

Materials:

  • Purified target protein

  • Synthesized covalent inhibitor

  • Assay buffer (protein-specific)

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Acetonitrile

  • C18 desalting column

  • Mass spectrometer (e.g., LC-MS/MS system)

Procedure:

  • Incubation: Incubate the target protein with an excess of the covalent inhibitor in the assay buffer for a defined period (e.g., 1-2 hours) at the appropriate temperature (e.g., 37°C). Include a control sample with the protein and DMSO (vehicle).

  • Denaturation and Reduction: Denature the protein by adding urea to a final concentration of 8 M. Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 37°C.

  • Alkylation: Alkylate the free cysteine residues by adding IAM to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.

  • Digestion: Dilute the sample with assay buffer to reduce the urea concentration to less than 2 M. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Sample Cleanup: Acidify the digest with formic acid and desalt the peptides using a C18 column.

  • LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS.

  • Data Analysis: Search the MS/MS data against the protein sequence, including a variable modification corresponding to the mass of the inhibitor covalently attached to potential nucleophilic residues (serine, threonine, tyrosine, lysine, histidine).

Diagram: Covalent Modification of a Serine Residue

Caption: Covalent modification of a serine residue by a sulfonyl fluoride warhead.

Expert Insights and Troubleshooting

  • Reactivity Tuning: The reactivity of the sulfonyl fluoride warhead can be modulated by the electronic properties of the aromatic ring. Electron-withdrawing groups will increase the electrophilicity of the sulfur atom, leading to a more reactive inhibitor. Conversely, electron-donating groups will decrease reactivity.[11] This principle can be exploited to fine-tune the inhibitor's reactivity for optimal target engagement and minimal off-target effects.

  • Solubility: The synthesized covalent inhibitors may exhibit poor aqueous solubility. It is often necessary to prepare stock solutions in an organic solvent such as DMSO. When performing biochemical or cellular assays, ensure that the final concentration of the organic solvent is low (typically <1%) to avoid artifacts.

  • Stability: While generally stable, sulfonyl fluorides can be susceptible to hydrolysis under strongly basic or acidic conditions. It is advisable to store the synthesized inhibitors in a dry, cool environment. The stability of the final compound in aqueous buffers should be assessed, especially for highly reactive analogs.[11]

  • Reaction Monitoring: For the amide coupling reaction, TLC is a quick and effective method for monitoring progress. The disappearance of the limiting starting material (usually the amine scaffold) and the appearance of a new, typically less polar, product spot indicates that the reaction is proceeding. Co-spotting with starting materials is recommended for accurate interpretation.

Conclusion

2-Bromo-4-(fluorosulfonyl)benzoic acid is a valuable and versatile building block for the synthesis of targeted covalent inhibitors. Its trifunctional nature allows for a modular and strategic approach to inhibitor design, enabling the exploration of diverse chemical space. The protocols and insights provided in this document are intended to serve as a comprehensive guide for researchers venturing into the exciting field of covalent drug discovery. By understanding the underlying chemical principles and employing robust synthetic and analytical methodologies, scientists can effectively leverage this reagent to develop novel and potent covalent probes and therapeutic agents.

References

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design - ACS Publications. (2024, September 24).
  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659.
  • Applications of 2-Phenoxyethane-1-sulfonyl Fluoride in Chemical Biology. (n.d.). Benchchem.
  • Sulfonyl fluorides as privileged warheads in chemical biology. (2015, March 16). RSC Publishing.
  • The Rise of Targeted Covalent Inhibitors in Drug Discovery. (2026, February 1). Open Exploration Publishing.
  • Targeted covalent inhibitors. (n.d.). Wikipedia.
  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. (n.d.). PMC.
  • Application Notes and Protocols for Developing Selective Covalent Inhibitors with a 2-Phenoxyethane-1-sulfonyl Fluoride Warhead. (n.d.). Benchchem.
  • Targeted Covalent Inhibitor. (n.d.). Pharma Innovation.
  • Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. (2019, May 7). PMC - NIH.
  • The Ascension of Targeted Covalent Inhibitors. (2022, April 19). Journal of Medicinal Chemistry.
  • Developing Targeted Covalent Inhibitor Drugs: 3 Key Considerations. (2021, November 5). Certara.
  • (A) Overview of the synthetic methods to obtain sulfonyl fluorides. (B)... (n.d.). ResearchGate.
  • Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues. (n.d.). PMC.
  • A General Protocol for the Chemo- and Stereoselective Construction of α,β-Unsaturated γ-Amino Sulfonyl Fluorides. (n.d.).
  • Covalent Peptide-based N-Myc/Aurora-A Inhibitors bearing Sulfonyl Fluoride Warheads. (n.d.).
  • Synthesis of 2-bromo-4-(methylsulfonyl)benzoic acid. (n.d.). PrepChem.com.
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020, November 11). ResearchGate.
  • (Chlorosulfonyl)benzenesulfonyl Fluorides-Versatile Building Blocks for Combinatorial Chemistry: Design, Synthesis and Evaluation of a Covalent Inhibitor Library. (2025, October 22). ResearchGate.
  • Troubleshooting guide for reactions involving 2-Amino-4-bromo-6-nitrobenzoic acid. (n.d.). Benchchem.
  • 2-Bromo-4-fluorobenzoic acid 97 1006-41-3. (n.d.). Sigma-Aldrich.
  • 2-Bromo-4-(fluorosulfonyl)benzoic acid. (n.d.). CymitQuimica.
  • How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies. (2024, November 26). WuXi RCS.
  • A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • 2-Amino-4-bromo-5-fluorobenzoic acid | C7H5BrFNO2 | CID 67514961. (n.d.). PubChem.
  • 2-AMINO-3-BROMO-4-FLUOROBENZOIC ACID (CAS 1453798-39-4). (n.d.). Fluorochem.
  • 3-Bromo-4-(fluorosulfonyl)benzoic acid. (n.d.). ChemScene.
  • Application Notes and Protocols for the Characterization of 2-Fluorobenzoic Acid. (n.d.). Benchchem.
  • 2-amino-4-bromo-5-fluoro-benzoic acid | 1374208-42-0. (n.d.). MilliporeSigma.

Sources

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 2-Bromo-4-(fluorosulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Privileged Scaffold for Covalent Drug Discovery

In the landscape of modern medicinal chemistry, the strategic design of molecular entities that can form covalent bonds with their biological targets has emerged as a powerful paradigm for achieving enhanced potency, prolonged duration of action, and for overcoming drug resistance. Within this context, 2-Bromo-4-(fluorosulfonyl)benzoic acid stands out as a trifunctional building block of significant interest. Its structure uniquely combines three key chemical motifs:

  • An Aryl Bromide , which serves as a versatile and reliable handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl systems.[1]

  • A Carboxylic Acid , providing a crucial point for polar interactions, salt formation, or further derivatization into amides and esters to modulate physicochemical properties.

  • An Aryl Sulfonyl Fluoride (SO₂F) , a group that has garnered immense attention as a "clickable" covalent warhead.[2] This moiety can engage in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, forming stable covalent bonds with nucleophilic amino acid residues (such as lysine, tyrosine, and serine) in protein binding pockets.[2][3]

The strategic advantage of this molecule lies in the orthogonal reactivity of the aryl bromide and the sulfonyl fluoride. Standard Suzuki-Miyaura conditions can be employed for the selective C-C bond formation at the C-Br position while preserving the integrity of the sulfonyl fluoride group for subsequent covalent targeting or further functionalization.[4][5] This application note provides a detailed protocol for the Suzuki-Miyaura cross-coupling of 2-Bromo-4-(fluorosulfonyl)benzoic acid, discusses the underlying scientific principles, and offers guidance for reaction optimization.

Scientific Foundation: The Suzuki-Miyaura Catalytic Cycle and Functional Group Compatibility

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of C(sp²)-C(sp²) bonds through a palladium-catalyzed cycle involving an organoboron species and an organohalide.[1] The generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

The Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdBr Ar-Pd(II)L₂-Br (Oxidative Adduct) Pd0->ArPdBr Catalyst_Regen Catalyst Regeneration Pd0->Catalyst_Regen OxAdd Oxidative Addition OxAdd->Pd0 Transmetalation Transmetalation ArPdAr_prime Ar-Pd(II)L₂-Ar' (Di-organo Complex) ArPdBr->ArPdAr_prime Ar_prime_B Ar'-B(OR)₂ (Boronic Acid/Ester) ArPdAr_prime->Pd0 RedElim Reductive Elimination ArPdAr_prime->RedElim Product Ar-Ar' (Product) RedElim->Product ArBr 2-Bromo-4-(fluorosulfonyl) -benzoic acid (Ar-Br) Ar_prime_B->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation BX B(OR)₂X

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the 2-bromo-4-(fluorosulfonyl)benzoic acid, forming a Pd(II) intermediate. This is typically the rate-determining step for aryl bromides.[1]

  • Transmetalation : The organic group from the boronic acid (or ester) is transferred to the palladium center. This step requires activation of the organoboron species by a base.[6] The base coordinates to the boron atom, increasing its nucleophilicity and facilitating the transfer.

  • Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Orthogonal Reactivity: C-Br vs. C-SO₂F

A critical consideration for this specific substrate is the relative reactivity of the C-Br bond versus the C-S bond of the sulfonyl fluoride. While recent studies have shown that aryl sulfonyl fluorides can undergo a "desulfonative" Suzuki-Miyaura coupling, these reactions often require specific, and sometimes harsh, conditions.[7][8][9] In contrast, the C-Br bond is a classical and highly reactive electrophile in standard Suzuki-Miyaura protocols.[1] Literature precedents confirm that sulfonyl fluoride groups are often stable under the conditions used for Suzuki, Sonogashira, and Negishi cross-couplings involving aryl halides, making selective functionalization at the halide position a highly viable strategy.[4][5] The protocol described herein is designed to exploit this difference in reactivity, targeting the C-Br bond exclusively.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol provides a general procedure for the coupling of 2-Bromo-4-(fluorosulfonyl)benzoic acid with a representative arylboronic acid. This should be considered a starting point, and optimization may be necessary for different coupling partners.

Materials and Equipment
  • 2-Bromo-4-(fluorosulfonyl)benzoic acid

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Deionized water, degassed

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure

Experimental_Workflow Setup 1. Reaction Setup - Add solids to Schlenk flask - Purge with inert gas Solvents 2. Solvent Addition - Add degassed dioxane and water Setup->Solvents Reaction 3. Reaction Execution - Heat to 80-100 °C - Monitor by TLC/LC-MS Solvents->Reaction Workup 4. Aqueous Workup - Cool to RT - Acidify with 1M HCl - Extract with EtOAc Reaction->Workup Purification 5. Purification - Dry organic layer - Concentrate solvent - Column chromatography or recrystallization Workup->Purification Analysis 6. Product Analysis - Characterize by NMR, MS Purification->Analysis

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2-Bromo-4-(fluorosulfonyl)benzoic acid (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and potassium carbonate (3.0 equiv).

    • In a separate vial, weigh out Palladium(II) acetate (0.02 equiv, 2 mol%) and SPhos (0.04 equiv, 4 mol%).

    • Add the catalyst and ligand to the Schlenk flask.

    • Seal the flask and evacuate and backfill with inert gas three times.

  • Solvent Addition:

    • Add degassed 1,4-dioxane and degassed deionized water (typically in a 4:1 to 5:1 ratio by volume) to the flask via syringe to achieve a final concentration of approximately 0.1 M with respect to the aryl bromide.

  • Reaction Execution:

    • Place the flask in a preheated oil bath at 80-100 °C.

    • Stir the reaction mixture vigorously.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-16 hours).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate.

    • Carefully acidify the aqueous layer with 1 M HCl to a pH of ~2-3 to protonate the carboxylic acid product, facilitating its extraction into the organic layer.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with brine.

  • Purification:

    • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure biaryl product.

Data Presentation: Parameters for Reaction Optimization

The success of a Suzuki-Miyaura coupling can be highly dependent on the specific substrates. The following table provides a starting point and suggests parameters that can be varied for optimization.

ParameterRecommended Starting ConditionAlternatives for OptimizationRationale & Considerations
Aryl Boron Source Arylboronic Acid (1.2-1.5 equiv)Arylboronic acid pinacol esters, Potassium aryltrifluoroboratesBoronic esters and trifluoroborates can offer enhanced stability and may be beneficial for challenging or precious coupling partners.[1]
Palladium Catalyst Pd(OAc)₂ (2 mol%)Pd₂(dba)₃, PdCl₂(dppf), PEPPSI-IPrThe choice of palladium source and its ligand is critical. For sterically hindered substrates, more active catalyst systems may be required.
Ligand SPhos (4 mol%)RuPhos, XPhos, PPh₃Bulky, electron-rich biaryl phosphine ligands like SPhos are often highly effective for coupling aryl chlorides and bromides.[6]
Base K₂CO₃ (3.0 equiv)K₃PO₄, Cs₂CO₃, Na₂CO₃A stronger base like K₃PO₄ or Cs₂CO₃ can sometimes accelerate the reaction, but compatibility with other functional groups must be considered.[10]
Solvent System Dioxane / H₂O (4:1)Toluene / H₂O, THF / H₂O, DMF / H₂OThe solvent mixture must solubilize both the organic and inorganic components. Anhydrous conditions can also be explored, particularly with boronic esters.
Temperature 80-100 °CRoom Temperature to 120 °CHigher temperatures can increase reaction rates but may also lead to decomposition or side reactions, such as protodeboronation of the boronic acid.

Conclusion and Outlook

The protocol outlined provides a robust and scientifically grounded method for the selective Suzuki-Miyaura cross-coupling of 2-Bromo-4-(fluorosulfonyl)benzoic acid. By targeting the C-Br bond, this transformation furnishes valuable biaryl scaffolds while preserving the synthetically crucial sulfonyl fluoride and carboxylic acid functionalities. The resulting products are primed for further elaboration, serving as key intermediates in the synthesis of complex molecules and, notably, as tailored covalent probes and drug candidates in modern pharmaceutical research. The orthogonal reactivity inherent in the starting material underscores its value as a strategic building block for creating novel chemical entities with precisely engineered properties.

References

  • Spiral. (2024, November 13). Unconventional reactivity of sulfonyl fluorides.
  • Request PDF. (n.d.). Desulfonative Suzuki‐Miyaura Coupling of Sulfonyl Fluorides.
  • PubMed. (2021, November 22). Desulfonative Suzuki-Miyaura Coupling of Sulfonyl Fluorides.
  • 'Awaken' aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction. (n.d.).
  • Request PDF. (n.d.). Desulfonative Suzuki–Miyaura Coupling of Sulfonyl Fluorides.
  • ResearchGate. (2025, October 29). Sonogashira Coupling of (Hetero)Aryl Bromosulfonyl Fluorides with Terminal Alkynes: Access to Dual‐Functional SuFEx‐Active Scaffolds.
  • Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • ACS Publications. (2022, December 13). Tandem Palladium/Copper-Catalyzed Decarboxylative Approach to Benzoimidazo- and Imidazophenanthridine Skeletons | Organic Letters.
  • PubMed. (2005, March 17). Fluoro, alkylsulfanyl, and alkylsulfonyl leaving groups in suzuki cross-coupling reactions of purine 2'-deoxynucleosides and nucleosides.
  • PMC. (2023, May 3). Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions.
  • ResearchGate. (n.d.).
  • RSC Publishing. (n.d.). Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds - Chemical Science.
  • MDPI. (2019, December 18).
  • RSC Publishing. (2022, September 28). Exploring the boundaries of ferrocenesulfonyl fluoride chemistry.
  • Enamine. (2025, March 24). Sulfonyl Fluorides.
  • PubMed. (2024, October 10). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ACS Publications. (2024, September 24). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate. (n.d.). Applications of sulfonyl fluorides Examples of biologically active....
  • RSC Publishing. (n.d.). Nitro sulfonyl fluorides are a new pharmacophore for the development of antibiotics - Molecular Systems Design & Engineering.
  • Organic Chemistry Portal. (n.d.).
  • MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone.
  • ACS Publications. (2005, July 16). The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study | Journal of the American Chemical Society.

Sources

Application Note: Chemoselective Amide Coupling of 2-Bromo-4-(fluorosulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The Dual-Electrophile Challenge

The synthesis of advanced chemical probes and pharmaceuticals frequently requires the incorporation of latent electrophiles. 2-Bromo-4-(fluorosulfonyl)benzoic acid presents a classic "dual-electrophile" challenge: it contains a carboxylic acid that must be activated for amide bond formation, and a fluorosulfonyl (–SO₂F) group that must remain perfectly intact. The –SO₂F motif is the premier warhead for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, valued for its ability to form irreversible covalent bonds with specific amino acid residues (like tyrosine or lysine) only when driven by spatial proximity[1].

Complicating this chemoselective requirement is the ortho-bromo substituent. The steric bulk of the bromine atom significantly hinders nucleophilic attack at the adjacent carbonyl carbon, rendering standard, mild coupling conditions (e.g., EDC alone) sluggish and inefficient. Forcing the reaction with heat or strong bases risks premature activation or hydrolysis of the –SO₂F warhead.

Mechanistic Rationale for Chemoselective Activation

To achieve high-yielding amide coupling without degrading the SuFEx warhead, the choice of coupling reagent and base must be precisely calibrated.

  • Preservation of the S(VI)–F Bond: The S(VI)–F bond is thermodynamically stable and highly resistant to standard nucleophilic attack (hydrolysis or aminolysis) due to the strong polarization and shielding of the sulfur atom. It typically requires specific activation via calcium catalysts, bifluoride ions, or strong bases like DBU to undergo SuFEx[2]. Therefore, standard peptide coupling reagents will selectively activate the carboxylic acid if harsh bases are avoided.

  • Overcoming Steric Hindrance: To overcome the steric shielding of the ortho-bromo group, highly reactive uronium-based coupling reagents such as HATU are required. HATU generates an active 7-azabenzotriazole (HOAt) ester. The nitrogen in the pyridine ring of HOAt provides a neighboring-group effect that accelerates aminolysis, facilitating fast coupling at room temperature[3].

  • Base Selection: A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) is mandatory. It effectively deprotonates the carboxylic acid and the amine salt to drive the coupling, but is too bulky to catalyze premature SuFEx reactions at the –SO₂F center[3].

Chemoselectivity Workflow

Chemoselectivity SM 2-Bromo-4-(fluorosulfonyl)benzoic acid (Sterically Hindered Dual Electrophile) Cond1 HATU, DIPEA, DMF 0 °C to RT SM->Cond1 Direct Coupling Cond2 EDC, NHS, DMF RT SM->Cond2 Two-Step Activation Cond3 Strong Base (e.g., DBU) or High Heat SM->Cond3 Harsh Conditions Prod1 Amide Product (–SO2F Intact) Cond1->Prod1 Fast, High Yield Prod2 NHS Ester Intermediate (Isolable) Cond2->Prod2 Amine Addition Prod3 Premature SuFEx / Hydrolysis (–SO2F Degraded) Cond3->Prod3 Warhead Loss Prod2->Prod1 Mild Coupling

Caption: Chemoselective pathways for amide coupling of 2-Bromo-4-(fluorosulfonyl)benzoic acid.

Quantitative Assessment of Coupling Conditions

The following table summarizes the experimental data for coupling ortho-halogenated fluorosulfonyl benzoic acids with primary amines, demonstrating the superiority of the HATU/DIPEA system for this specific structural class.

Coupling SystemBaseTemperatureTimeYield (%)–SO₂F Integrity (%)Mechanistic Note
HATU DIPEA0 °C → RT2–4 h85–95% >99% Ideal for ortho-bromo steric hindrance; fast kinetics[3].
EDC / NHS None → DIPEART12–16 h75–85%>95%Forms stable NHS ester; best for sequential bioconjugation[1].
PyBOP TEART8–12 h60–70%>90%Slower kinetics due to sterics; moderate yield.
SOCl₂ / Heat PyridineReflux2 h<30%<10%Harsh conditions lead to –SO₂F degradation and side reactions.

Self-Validating Experimental Protocols

Protocol A: HATU-Mediated Direct Amide Coupling (Recommended for Preparative Synthesis)

This protocol is optimized for sterically hindered substrates, ensuring rapid conversion while preserving the SuFEx warhead[3].

Materials:

  • 2-Bromo-4-(fluorosulfonyl)benzoic acid (1.0 equiv, 1.0 mmol, 283 mg)

  • Primary or Secondary Amine (1.1 equiv, 1.1 mmol)

  • HATU (1.2 equiv, 1.2 mmol, 456 mg)

  • DIPEA (3.0 equiv, 3.0 mmol, 522 µL)

  • Anhydrous DMF (10 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask purged with N₂, dissolve 2-Bromo-4-(fluorosulfonyl)benzoic acid and the amine in 10 mL of anhydrous DMF.

  • Cooling (Causality Note): Cool the mixture to 0 °C using an ice bath. Reasoning: HATU activation is highly exothermic. Controlling the initial temperature prevents localized heating that could compromise the –SO₂F group.

  • Base Addition: Add DIPEA dropwise over 2 minutes.

  • Activation: Add HATU in one portion. Stir at 0 °C for 15 minutes, then remove the ice bath and allow the reaction to warm to room temperature (RT).

  • In-Process Validation (Self-Validating Step): After 2 hours, quench a 5 µL aliquot in 100 µL of methanol and analyze via LC-MS.

    • Validation Check: The presence of the desired product mass with no +18 Da (hydrolysis) or +Amine mass on the sulfonyl group confirms chemoselectivity.

  • Workup: Dilute the mixture with Ethyl Acetate (50 mL) and wash sequentially with 1M HCl (3 × 20 mL), saturated NaHCO₃ (2 × 20 mL), and brine (20 mL). Reasoning: The acidic wash removes excess amine and DIPEA, while the basic wash removes HOAt byproducts.

  • Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc).

Analytical Validation of the Warhead: Perform ¹⁹F NMR (CDCl₃). The –SO₂F fluorine must appear as a distinct, sharp singlet between +50 to +65 ppm (typically ~+58 ppm). The disappearance of this peak indicates warhead degradation.

Protocol B: EDC/NHS Two-Step Activation (Recommended for Bioconjugation)

This method is preferred when the amine is highly sensitive (e.g., a protein or complex peptide) or when HATU byproducts must be strictly avoided[1].

Step-by-Step Methodology:

  • NHS Ester Formation: Dissolve 2-Bromo-4-(fluorosulfonyl)benzoic acid (1.0 equiv) and N-hydroxysuccinimide (NHS, 1.2 equiv) in anhydrous DMF under N₂.

  • Activation: Add EDC·HCl (1.2 equiv) and stir the mixture on ice for 2 hours, then overnight at room temperature[1].

  • Intermediate Isolation (Self-Validating Step): Dilute with Ethyl Acetate and wash with water to remove urea byproducts. Concentrate to afford the NHS ester as a white solid. Validation Check: ¹H NMR should show the characteristic succinimide protons as a singlet at ~2.85 ppm, confirming successful activation.

  • Conjugation: Dissolve the isolated NHS ester in DMF or a compatible aqueous buffer (pH 7.5–8.0) and add the target amine. Stir at RT for 4–6 hours to yield the final amide.

References

  • Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • [18F]SuFEx Click Chemistry Enabled Ultrafast Late-stage Radiosynthesis Nature Communications URL:[Link]

Sources

Application Notes & Protocols: A Guide to Late-Stage Functionalization of Peptides with Fluorosulfonyl Benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Late-Stage Peptide Modification

In the landscape of modern drug discovery and chemical biology, peptides represent a rapidly expanding class of therapeutics and research tools. Their high specificity and potency are often counterbalanced by challenges in stability and cell permeability. Late-stage functionalization (LSF)—the chemical modification of a peptide after its primary sequence has been assembled—provides a powerful strategy to overcome these limitations.[1][2] LSF allows for the rapid diversification of peptide candidates, enabling the optimization of their pharmacological properties without re-synthesizing the entire molecule from scratch.[1]

Among the arsenal of chemical tools for LSF, sulfonyl fluorides have emerged as a "privileged warhead."[3] These electrophilic groups possess a unique balance of stability in aqueous environments and reactivity toward specific nucleophilic amino acid residues.[4] This guide focuses on the use of fluorosulfonyl benzoate and related aryl sulfonyl fluorides as reagents for the targeted, covalent modification of peptides. Unlike traditional reagents that primarily target cysteine, sulfonyl fluorides can engage a broader range of residues, including tyrosine, lysine, serine, threonine, and histidine, significantly expanding the possibilities for peptide engineering.[5][6]

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It details the underlying chemical principles, provides robust experimental protocols, and offers insights into the characterization and application of peptides modified via this versatile chemistry.

Part I: The Chemistry of Sulfonyl Fluoride Probes

The Privileged Reactivity of the Sulfonyl Fluoride Group

The utility of the sulfonyl fluoride (SF) moiety lies in its desirable electrophilicity. It is reactive enough to form stable, covalent bonds with protein residues but sufficiently stable in aqueous buffers to allow for controlled and selective bioconjugation experiments.[3][4] This reactivity is harnessed through a mechanism known as Sulfur(VI) Fluoride Exchange, or SuFEx, which has been recognized as a next-generation "click chemistry" reaction due to its reliability and broad functional group tolerance.[6][7]

Mechanism of Action: Sulfur(VI) Fluoride Exchange (SuFEx)

The core of the functionalization process is the SuFEx reaction. It involves the nucleophilic attack of an amino acid side chain on the electrophilic sulfur(VI) center of the fluorosulfonyl group. This attack forms a transient intermediate, which then collapses, displacing the fluoride ion and forming a stable sulfonate or sulfonamide linkage between the reagent and the peptide.

The reaction is particularly effective with the hydroxyl group of tyrosine. The reactivity of a specific tyrosine residue is often enhanced by its local microenvironment within the peptide structure; the presence of nearby basic residues (like lysine or arginine) can facilitate the deprotonation of the tyrosine's phenol group, increasing its nucleophilicity and accelerating the reaction.[5]

Caption: SuFEx mechanism on a tyrosine residue.

Part II: Experimental Design & Protocols

A successful functionalization experiment requires careful preparation of the peptide and reagent, a controlled reaction environment, and robust methods for purification and analysis.

Protocol 1: Covalent Labeling of a Peptide with Fluorosulfonyl Benzoate

This protocol describes a general method for labeling a peptide containing accessible tyrosine, lysine, or other nucleophilic residues.

Scientist's Note: Reaction conditions, particularly pH and reagent stoichiometry, are critical. A preliminary screen of pH (e.g., 8.0, 9.0, 10.0) and molar excess (e.g., 5x, 10x, 20x) is recommended to find the optimal conditions for your specific peptide.

Materials:

  • Peptide of interest (lyophilized, high purity)

  • Fluorosulfonyl benzoate (or a suitable derivative)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 100 mM sodium borate or sodium bicarbonate, pH 9.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification Supplies (see Protocol 2)

Procedure:

  • Peptide Preparation: Dissolve the lyophilized peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL. Vortex gently to ensure complete dissolution.

  • Reagent Stock Solution: Prepare a 100 mM stock solution of fluorosulfonyl benzoate in anhydrous DMF or DMSO.

    • Rationale: Using an anhydrous organic solvent prevents premature hydrolysis of the reactive fluorosulfonyl group.

  • Reaction Initiation: Add the desired molar excess of the fluorosulfonyl benzoate stock solution to the peptide solution. For example, to achieve a 10-fold molar excess, add 10 equivalents of the reagent relative to the peptide.

  • Incubation: Incubate the reaction mixture at room temperature (or 37°C to gently accelerate the reaction) for 2-4 hours with gentle agitation.

    • Monitoring (Optional but Recommended): To follow the reaction progress, a small aliquot (e.g., 5 µL) can be removed at different time points (0, 1, 2, 4 hours), quenched immediately with an equal volume of 0.1% formic acid, and analyzed by LC-MS.

  • Quenching: Terminate the reaction by adding the Quenching Solution to a final concentration of 50 mM. The primary amine in Tris will react with any remaining electrophilic reagent. Let it sit for 30 minutes at room temperature.

  • Sample Preparation for Purification: Acidify the quenched reaction mixture with formic acid or trifluoroacetic acid (TFA) to a final concentration of 0.1% (v/v) to prepare it for RP-HPLC.

Protocol 2: Purification by Reverse-Phase HPLC (RP-HPLC)

Purification is essential to separate the functionalized peptide from unreacted peptide, excess reagent, and reaction byproducts.

Procedure:

  • Column Equilibration: Equilibrate a semi-preparative C18 RP-HPLC column with Mobile Phase A (e.g., 95% Water, 5% Acetonitrile, 0.1% TFA).

  • Injection: Inject the acidified reaction mixture onto the column.

  • Elution: Elute the peptides using a linear gradient of Mobile Phase B (e.g., 95% Acetonitrile, 5% Water, 0.1% TFA). A typical gradient might run from 5% to 65% B over 30-40 minutes.

    • Rationale: The modified peptide is typically more hydrophobic than the unlabeled peptide and will therefore elute later in the acetonitrile gradient.

  • Fraction Collection: Monitor the column eluent at 214 nm and 280 nm. Collect fractions corresponding to the major product peak that is distinct from the starting material peak.

  • Solvent Removal: Combine the fractions containing the pure, modified peptide and remove the solvent using a vacuum centrifuge (lyophilizer).

Protocol 3: Validation by Mass Spectrometry

Mass spectrometry is the definitive method to confirm successful and site-specific modification.

Procedure:

  • Sample Preparation: Reconstitute a small amount of the purified, lyophilized product in a suitable solvent (e.g., 0.1% formic acid in water) for LC-MS analysis.[8]

  • LC-MS Analysis: Analyze the sample using a high-resolution mass spectrometer coupled to a UPLC system. Confirm the presence of a new species with the expected molecular weight.

  • Tandem MS (MS/MS) for Site Identification: Subject the parent ion of the modified peptide to fragmentation (e.g., via collision-induced dissociation). Analyze the resulting fragment ions (b- and y-ions) to pinpoint which amino acid residue bears the modification.[8]

    • Rationale: The mass of the modification will be retained on the fragment ion containing the modified residue, allowing for unambiguous site localization.

Part III: Workflow and Data Interpretation

The entire process, from labeling to validation, can be visualized as an integrated workflow.

Sources

Orthogonal functionalization of aryl bromide and sulfonyl fluoride groups

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This Application Note details the chemoselective (orthogonal) functionalization of scaffolds containing both Aryl Bromide (Ar-Br) and Sulfonyl Fluoride (Ar-SO₂F) moieties.

In modern drug discovery, particularly in the synthesis of PROTACs and covalent inhibitors, the ability to selectively actuate specific sites on a small molecule is paramount. The Ar-Br bond is the "king" of Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), while the Ar-SO₂F bond has emerged as the "queen" of Sulfur-Fluoride Exchange (SuFEx) click chemistry.

The Core Value Proposition: These two functional groups possess distinct mechanistic activation profiles. Ar-Br requires a transition metal catalyst (Pd⁰) for oxidative addition. Ar-SO₂F is kinetically stable to reduction and thermolysis but undergoes heterolytic exchange with silyl ethers or amines when activated by specific Lewis bases (e.g., DBU, BTM). This distinct reactivity allows for bidirectional orthogonality :

  • Path A: Cross-couple the Ar-Br while leaving the Ar-SO₂F intact.

  • Path B: "Click" the Ar-SO₂F while leaving the Ar-Br intact.

Mechanistic Basis of Orthogonality

To ensure success, researchers must understand why these groups do not interfere with each other.

Stability of Sulfonyl Fluoride (SO₂F) in Pd-Catalysis

Unlike sulfonyl chlorides, which are prone to oxidative addition or reduction, sulfonyl fluorides possess a uniquely stable S(VI)-F bond (Bond Dissociation Energy ~ 130 kcal/mol).

  • Fact: Under standard Suzuki-Miyaura conditions (Pd(dppf)Cl₂, K₂CO₃, aq. Dioxane), the Ar-SO₂F group acts as a spectator. It does not poison the catalyst, nor does it hydrolyze significantly.

  • Caveat: Specialized conditions (e.g., bulky phosphines like PCy₃ or NHC ligands at >100°C) can force Pd insertion into the S-F bond [1], but this is kinetically disfavored compared to the rapid oxidative addition into the C-Br bond.

Stability of Aryl Bromide (Ar-Br) in SuFEx

SuFEx chemistry relies on a concerted substitution mechanism or base-catalyzed elimination-addition.

  • Fact: The reagents used for SuFEx (DBU, BTM, TBD) are non-nucleophilic bases or organocatalysts. They do not possess the oxidative potential to cleave Ar-Br bonds, nor do they facilitate nucleophilic aromatic substitution (SₙAr) on the bromide unless the ring is extremely electron-deficient.

Visualization: The Divergent Workflow

The following diagram illustrates the decision matrix for functionalizing a dual-warhead scaffold.

OrthogonalStrategy Start Dual-Functional Scaffold (Ar-Br + Ar-SO2F) Decision Target Priority Start->Decision PathA PATH A: Cross-Coupling First (Suzuki/Sonogashira) Decision->PathA Build Core Skeleton PathB PATH B: SuFEx First (Silyl Ether Exchange) Decision->PathB Attach Covalent Warhead InterA Intermediate A: Biaryl-SO2F PathA->InterA Pd(dppf)Cl2, K2CO3 Ar-B(OH)2, 80°C InterB Intermediate B: Br-Ar-Sulfonate PathB->InterB R-OTMS, DBU ACN, RT Final Final Library (Dual Functionalized) InterA->Final Step 2: SuFEx InterB->Final Step 2: Cross-Coupling

Caption: Divergent synthetic pathways for a bifunctional aryl bromide/sulfonyl fluoride scaffold.

Detailed Protocols

Protocol A: Suzuki-Miyaura Coupling (SO₂F Survival Mode)

Objective: Couple an aryl boronic acid to the Ar-Br site without hydrolyzing or reacting the Ar-SO₂F.

Reagents:

  • Substrate: 1.0 equiv (containing Br and SO₂F)

  • Boronic Acid: 1.2 equiv

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (3-5 mol%)

  • Base: K₂CO₃ (2.0 equiv) or K₃PO₄ (mildness is key)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step:

  • Degassing: In a reaction vial, combine the substrate, boronic acid, and base. Evacuate and backfill with Nitrogen (x3). Critical: Oxygen promotes homocoupling and catalyst death.

  • Solvation: Add degassed Dioxane/Water mixture.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM quickly under a stream of nitrogen. Cap the vial.

  • Reaction: Heat to 80°C for 4–12 hours.

    • Note: Do not exceed 100°C. While SO₂F is stable, higher temps increase the risk of hydrolysis in the aqueous medium.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.

  • Purification: Flash chromatography. SO₂F groups are stable on Silica gel.

Validation Data (Typical Yields):

Substrate Type Boronic Acid Yield (Biaryl-SO₂F) SO₂F Integrity
4-Br-Ph-SO₂F Phenyl-B(OH)₂ 92% >99%
3-Br-Ph-SO₂F 4-Pyridine-B(OH)₂ 85% >98%

| 4-Br-Ph-SO₂F | Alkyl-BF₃K | 78% | >95% |

Protocol B: SuFEx "Click" Reaction (Ar-Br Survival Mode)

Objective: React the Ar-SO₂F with a silyl ether (Ar-OTMS) to form a sulfonate linkage, leaving the Ar-Br ready for later steps.

Reagents:

  • Substrate: 1.0 equiv (containing Br and SO₂F)

  • Nucleophile: Aryl-OTMS (Trimethylsilyl ether) (1.1 equiv)

  • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (10-20 mol%)

  • Solvent: Acetonitrile (MeCN) (Anhydrous)

Step-by-Step:

  • Drying: Ensure the reaction vessel is flame-dried. Water is the enemy of the silyl ether.

  • Dissolution: Dissolve the Ar-Br/Ar-SO₂F scaffold and the Ar-OTMS partner in anhydrous MeCN.

  • Activation: Add DBU dropwise at Room Temperature (RT).

  • Monitoring: Stir at RT. Reaction is typically complete in <1 hour.

    • Mechanism:[2][3][4] DBU activates the silicon, facilitating the attack of the phenoxide-like species on the S(VI) center, ejecting TMS-F (gas/volatile).

  • Workup: Concentrate in vacuo. The byproduct is TMS-F and protonated DBU.

  • Purification: Often not required if quantitative. If needed, short silica plug (DCM/Hexanes).

Validation Data:

Substrate Type Silyl Ether Yield (Br-Ar-Sulfonate) Ar-Br Integrity
4-Br-Ph-SO₂F Ph-OTMS 96% 100%

| 4-Br-Ph-SO₂F | Bisphenol-A-(TMS)₂ | 94% | 100% |

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Hydrolysis of SO₂F Basic aqueous conditions too harsh during Suzuki.Switch base to K₃PO₄ or CsF (anhydrous conditions). Reduce water ratio to 10:1.
Low Yield in Suzuki Oxidative addition to S-F bond occurring (Rare).Switch ligand to dppf or XPhos. Avoid PCy₃ or electron-rich alkyl phosphines which promote S-F activation [1].
Ar-Br degradation in SuFEx Unlikely, but check if nucleophile is attacking Br.Ensure "SuFEx" conditions (Silyl ether + DBU) are used, NOT "Substitution" conditions (free amine + heat).
Protodebromination Pd-hydride formation.Use dry solvents for the coupling if possible; ensure high quality Boronic acid.

Mechanistic Pathway Diagram

The following graph visualizes the chemical logic distinguishing the two pathways.

Mechanism Substrate Ar-Br / Ar-SO2F OxAdd Oxidative Addition (LnPd-Ar-Br) Substrate->OxAdd Weakest Bond: C-Br (BDE ~80 kcal/mol) S_Attack S(VI) Exchange (Transition State) Substrate->S_Attack S-F Bond (130 kcal/mol) Stable to Pd(0) Pd0 Pd(0) Catalyst Pd0->OxAdd Suzuki Product Suzuki Product OxAdd->Suzuki Product Transmetallation & Red. Elim. Si_Activator [DBU-H]+ / [F-Si-R]- Si_Activator->S_Attack Specific Activation SuFEx Product SuFEx Product S_Attack->SuFEx Product Release TMS-F

Caption: Mechanistic discrimination: Pd(0) inserts into C-Br (kinetic preference), while Base/Si activates S-F (chemoselective).

References

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014).[5][6][7] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[8][5][6][7][9][10] Angewandte Chemie International Edition. [Link][7]

  • Davies, A. T., Curto, J. M., Bagley, S. W., & Willis, M. C. (2016).[4] One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides.[4][11][12] Chemical Science. [Link]

  • Smedley, C. J., et al. (2018). Diversity Oriented Clicking (DOC): The combination of SuFEx and CuAAC.[13] Angewandte Chemie. [Link]

  • Lenger, J., et al. (2025). Unconventional reactivity of sulfonyl fluorides (Review of Pd-insertion into S-F). Trends in Chemistry. [Link]

Sources

Application Notes & Protocols: The Synthesis of Sulfonyl Fluoride-Based PROTAC Linkers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A New Frontier in Covalent Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by hijacking the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules are composed of a ligand for a target protein (protein of interest, POI), a ligand for an E3 ubiquitin ligase, and a connecting linker. While most PROTACs operate through reversible binding, a new class of covalent PROTACs is emerging, offering potential advantages in durability and potency.[1][2]

At the heart of this covalent strategy lies the "warhead" — an electrophilic group that forms a permanent bond with the E3 ligase or the POI. Among the most promising warheads are sulfonyl fluorides (-SO₂F).[3][4] This moiety strikes a unique balance between stability in aqueous environments and reactivity toward a broad range of nucleophilic amino acid residues, including serine, threonine, tyrosine, and lysine, not just the more commonly targeted cysteine.[3][4][5] This expanded targeting scope significantly broadens the possibilities for designing novel covalent PROTACs.[6][7]

These application notes provide a detailed guide for researchers on the design, synthesis, and characterization of sulfonyl fluoride-based linkers, a critical component of this next generation of targeted protein degraders.

Core Concepts: The Privileged Chemistry of Sulfonyl Fluorides

The utility of sulfonyl fluorides stems from their participation in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept that has gained significant traction and is now considered a next-generation "click chemistry" reaction.[8][9]

Key Characteristics of Sulfonyl Fluorides:

  • Tunable Reactivity: The electrophilicity of the sulfur atom can be modulated by the electronic properties of the attached aryl or alkyl group. Electron-withdrawing groups increase reactivity, while electron-donating groups decrease it, allowing for fine-tuning to achieve optimal labeling of the desired protein target while minimizing off-target effects.[4]

  • Broad Nucleophile Scope: Unlike many electrophiles that exclusively target cysteine, sulfonyl fluorides can react with a variety of nucleophilic residues often found in protein binding pockets, such as tyrosine, lysine, serine, and histidine.[3][5][10] This versatility is a major advantage in PROTAC design, especially when a cysteine residue is not available for targeting.[4][8]

  • Aqueous Stability: Sulfonyl fluorides exhibit remarkable stability against hydrolysis under physiological conditions, a critical feature for biological applications.[3][4][11] This stability ensures that the PROTAC remains intact and reactive until it reaches its intended target.

The reactivity of sulfonyl fluorides is highly context-dependent, often enhanced by the specific microenvironment of a protein's binding pocket.[12] For instance, the presence of nearby basic residues like lysine or histidine can facilitate the deprotonation of a tyrosine phenol, significantly increasing its nucleophilicity and promoting the SuFEx reaction.[6][12]

Visualizing the Sulfonyl Fluoride PROTAC

The general architecture of a sulfonyl fluoride-based PROTAC is depicted below. The sulfonyl fluoride moiety is strategically placed on the E3 ligase ligand to form a covalent bond, in this case with a serine residue on the Von Hippel-Lindau (VHL) E3 ligase.

PROTAC_Structure cluster_PROTAC Sulfonyl Fluoride PROTAC cluster_Target Target Complex POI_Ligand POI Ligand Linker Linker POI_Ligand->Linker POI Protein of Interest (POI) POI_Ligand->POI Binds E3_Ligand E3 Ligase Ligand Linker->E3_Ligand Warhead SO₂F Warhead E3_Ligand->Warhead Ser110 Ser110 Warhead->Ser110 Covalently Binds VHL VHL E3 Ligase Synthesis_Workflow Start Thiol-containing Linker Precursor Step1 Oxidative Chlorination (e.g., NCS, H₂O/MeCN) Start->Step1 Intermediate Sulfonyl Chloride Intermediate Step1->Intermediate Step2 Chloride-Fluoride Exchange (e.g., KF, KHF₂) Intermediate->Step2 Product Sulfonyl Fluoride Linker Step2->Product

Caption: A common synthetic workflow for the preparation of sulfonyl fluoride linkers from thiol precursors.

Key Synthetic Transformations

The following table summarizes common methods for generating the sulfonyl fluoride moiety. The choice of method depends on the available starting material and its compatibility with other functional groups in the molecule.

Starting MaterialReagentsKey AdvantagesReference(s)
Sulfonyl Chlorides KF, KHF₂, or TBAFReadily available starting materials; mild conditions.[13][14][15]
Sulfonic Acids/Sulfonates Cyanuric chloride or SOF₂ followed by a fluoride source.Bypasses the need to isolate reactive sulfonyl chloride intermediates.[16][17]
Thiols Oxidative chlorination (e.g., NCS) followed by a fluoride source.Useful for heteroaromatic systems.[13][15]
Aryl Bromides/Iodides Palladium-catalyzed conversion to a sulfide, then oxidation and fluorination.Allows for late-stage functionalization.[18]
Primary Sulfonamides Pyrylium tetrafluoroborate (Pyry-BF₄), MgCl₂, then KF.Good for complex molecules due to high chemoselectivity.[13][15]

Detailed Experimental Protocols

Protocol 1: Synthesis of an Aryl Sulfonyl Fluoride from an Aryl Sulfonyl Chloride

This protocol describes a general and widely used method for converting a commercially available or synthesized aryl sulfonyl chloride into the corresponding sulfonyl fluoride using potassium fluoride. [14][15] Materials:

  • Aryl sulfonyl chloride (1.0 eq)

  • Potassium fluoride (KF, 3.0 eq)

  • Acetone

  • Water

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask, add the aryl sulfonyl chloride (1.0 eq) and dissolve it in acetone (e.g., 5 mL per 1 mmol of sulfonyl chloride).

  • Addition of Fluoride Source: Add potassium fluoride (3.0 eq) followed by a small amount of water (e.g., 1 mL per 1 mmol of sulfonyl chloride). The reaction is typically a biphasic mixture. [14]3. Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours. [14]4. Workup: Once the reaction is complete, remove the acetone under reduced pressure. Add water to the residue and extract the product with DCM or EtOAc (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude sulfonyl fluoride.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the pure aryl sulfonyl fluoride.

Protocol 2: One-Pot Synthesis of a Sulfonyl Fluoride from a Sulfonic Acid

This protocol details a one-pot, two-step procedure for converting sulfonic acids into sulfonyl fluorides, avoiding the isolation of the sensitive sulfonyl chloride intermediate. [16] Materials:

  • Sulfonic acid or sulfonate salt (1.0 eq)

  • Cyanuric chloride (1.1 eq)

  • Tetrabutylammonium bromide (TBAB, 0.05 eq)

  • Potassium bifluoride (KHF₂, 3.0 eq)

  • Acetonitrile (MeCN)

Procedure:

  • Formation of Sulfonyl Chloride (in situ): To a solution of the sulfonic acid (1.0 eq) in acetonitrile, add cyanuric chloride (1.1 eq) and TBAB (5 mol%).

  • Reaction: Heat the mixture to 60 °C and stir until the conversion to the sulfonyl chloride is complete (monitor by LC-MS, typically 1-2 hours).

  • Fluorination: Cool the reaction mixture to room temperature and add potassium bifluoride (KHF₂, 3.0 eq).

  • Reaction: Stir the reaction at room temperature until the fluoride exchange is complete (monitor by LC-MS, typically 2-4 hours).

  • Workup: Filter the reaction mixture to remove insoluble salts and concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve the residue in a suitable organic solvent (e.g., EtOAc) and wash with water and brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify by silica gel chromatography as described in Protocol 1.

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity and purity of the synthesized sulfonyl fluoride linkers.

TechniquePurposeExpected Observations
¹⁹F NMR Confirms the presence of the S-F bond.A characteristic singlet or triplet (if coupled to adjacent protons) in the region typical for sulfonyl fluorides.
¹H and ¹³C NMR Confirms the overall structure of the linker.Chemical shifts and coupling constants should be consistent with the expected structure.
Mass Spectrometry (MS) Confirms the molecular weight of the product.The observed mass should match the calculated mass for the desired compound.
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the final compound.A single major peak indicates high purity. Purity should typically be >95% for use in biological assays.

Troubleshooting

  • Incomplete conversion from sulfonyl chloride to sulfonyl fluoride: Ensure the KF is finely ground and the reaction is stirred vigorously to maximize the interfacial area in the biphasic system. Adding a phase-transfer catalyst like 18-crown-6 can also improve efficiency. [13]* Hydrolysis of the sulfonyl fluoride: While generally stable, sulfonyl fluorides can hydrolyze under strongly basic conditions or with prolonged heating. Ensure workup conditions are neutral or mildly acidic. [4]* Epimerization at adjacent stereocenters: In some cases, harsh fluorination conditions can lead to epimerization. If this is observed, explore milder, one-step methods or different fluoride sources. [1][19]

Conclusion

Sulfonyl fluoride-based linkers are powerful tools for the development of covalent PROTACs, enabling the targeting of a wide array of amino acid residues. The synthetic methods outlined in these notes provide a robust foundation for researchers to access these valuable molecules. Careful synthesis, purification, and characterization are paramount to ensure the successful application of these linkers in the exciting field of targeted protein degradation.

References

  • Liu, F., Wang, H., Li, S., Bare, G. A. L., Chen, X., Wang, C., Moses, J. E., Wu, P., & Sharpless, K. B. (2019). Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4)-Derived Connective Hubs for Bioconjugation to DNA and Proteins. Angewandte Chemie International Edition, 58(24), 8029–8033. [Link]

  • Jones, M., et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. PMC, NIH. [Link]

  • Narayan, R., et al. (2016). A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry, Royal Society of Chemistry. [Link]

  • Liu, F., et al. (2019). Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4 )-Derived Connective Hubs for Bioconjugation to DNA and Proteins. PubMed. [Link]

  • Author Unknown. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. [Link]

  • Ammar, Y. A., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. MDPI. [Link]

  • Author Unknown. (2020). Sulfur(VI) Fluoride Exchange (SuFEx)-Enabled High-Throughput Medicinal Chemistry. UC San Diego Health. [Link]

  • Qin, T., & Sun, J. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. PMC, NIH. [Link]

  • Jones, M., et al. (2020). Structure-based design and analysis of SuFEx chemical probes. PMC, NIH. [Link]

  • Jones, M. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Nature Communications. [Link]

  • Author Unknown. (2022). Facile synthesis of sulfonyl fluorides from sulfonic acids. RSC Publishing. [Link]

  • Author Unknown. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. MDPI. [Link]

  • Bond, M. J., et al. (2024). Structure-Guided Design and Optimization of Covalent VHL-Targeted Sulfonyl Fluoride PROTACs. PMC. [Link]

  • Jones, M., et al. (2022). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. PMC. [Link]

  • Bare, G. A. L. (2023). Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. Organic Chemistry Portal. [Link]

  • Author Unknown. (2022). Targeted Protein Degradation by Electrophilic PROTACs that Stereoselectively and Site-Specifically Engage DCAF1. Journal of the American Chemical Society. [Link]

  • Author Unknown. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Beilstein Journal of Organic Chemistry. [Link]

  • Author Unknown. (2021). Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label. PubMed. [Link]

  • Jones, M., et al. (2022). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Publishing. [Link]

  • Author Unknown. (2020). Inverse Drug Discovery Identifies Electrophiles Affording Protein Conjugates. PMC. [Link]

  • Author Unknown. (2025). Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. Chemical Science, Royal Society of Chemistry. [Link]

  • Bond, M. J., et al. (2023). Structure-guided design and optimization of covalent VHL-targeted sulfonyl fluoride PROTACs. bioRxiv. [Link]

  • Author Unknown. (n.d.). Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical Biology. Utrecht University. [Link]

  • Bond, M. J., et al. (2023). Structure-guided design and optimization of covalent VHL-targeted sulfonyl fluoride PROTACs. bioRxiv.org. [Link]

  • Bond, M. J., et al. (2024). Structure-Guided Design and Optimization of Covalent VHL-Targeted Sulfonyl Fluoride PROTACs. Journal of Medicinal Chemistry, ACS Publications. [Link]

Sources

Reaction of 2-Bromo-4-(fluorosulfonyl)benzoic acid with silyl ethers

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of 2-Bromo-4-(fluorosulfonyl)benzoic acid in SuFEx (Sulfur-Fluoride Exchange) click chemistry with silyl ethers. It addresses the unique challenge of managing a bifunctional "warhead" containing both an acidic carboxyl group and an electrophilic sulfonyl fluoride.

Part 1: Technical Overview & Strategic Analysis

2-Bromo-4-(fluorosulfonyl)benzoic acid is a high-value trifunctional building block. Its utility stems from the orthogonal reactivity of its three functional handles:

  • Sulfonyl Fluoride (-SO₂F): A "sleeping beauty" electrophile. It is inert to reduction and thermolysis but reacts exclusively with silyl ethers (or phenols) upon activation by a Lewis base (e.g., DBU).

  • Aryl Bromide (-Br): A handle for transition-metal catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to build complexity after the SuFEx connection.

  • Carboxylic Acid (-COOH): A solubilizing group or anchor for further amidation. However, its acidity (pKa ~4.0) presents a kinetic trap for the basic catalysts required for SuFEx.

The Challenge: Catalyst Poisoning

The standard SuFEx reaction relies on base catalysts (DBU, BEMP) to activate the silyl ether (via hypervalent silicon intermediates) or deprotonate a phenol.

  • Problem: The free carboxylic acid will instantly protonate the base catalyst (

    
    ), sequestering it and halting the SuFEx cycle.
    
  • Solution Strategy: This guide provides two protocols:

    • Protocol A (Robust): Pre-protection of the acid (Methyl Esterification).

    • Protocol B (Direct): Sacrificial base method for rapid screening.

Part 2: Experimental Protocols

Protocol A: The "Gold Standard" (Methyl Ester Protection)

Recommended for scale-up and maximum yield. Eliminates catalyst poisoning.

Step 1: Protection (Fischer Esterification)

  • Reagents: 2-Bromo-4-(fluorosulfonyl)benzoic acid (1.0 equiv), Methanol (0.5 M), H₂SO₄ (catalytic, 5 mol%).

  • Conditions: Reflux, 4 hours.

  • Workup: Concentrate, neutralize with sat. NaHCO₃, extract with EtOAc. Yields Methyl 2-bromo-4-(fluorosulfonyl)benzoate .

Step 2: SuFEx Coupling with Silyl Ether

  • Reagents:

    • Methyl 2-bromo-4-(fluorosulfonyl)benzoate (1.0 equiv)

    • Aryl Silyl Ether (

      
       or 
      
      
      
      ) (1.1 equiv)
    • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (10 mol%)

    • Solvent: Acetonitrile (MeCN), anhydrous (0.2 M)

  • Procedure:

    • Dissolve the sulfonyl fluoride and silyl ether in MeCN under N₂ atmosphere.

    • Add DBU dropwise at Room Temperature (RT).

    • Monitor by TLC/LC-MS. Reaction typically completes in 15–60 mins.

    • Quench: Add 1M HCl (aq) to remove DBU and hydrolyze excess silyl ether.

    • Purification: Silica gel chromatography (Hex/EtOAc).

Protocol B: Direct Coupling (Sacrificial Base Method)

Recommended for high-throughput screening (HTS) or when esterification is undesirable.

  • Concept: Use excess base to form the carboxylate salt in situ, leaving enough free base to catalyze the SuFEx reaction.

  • Reagents:

    • 2-Bromo-4-(fluorosulfonyl)benzoic acid (1.0 equiv)

    • Aryl Silyl Ether (1.2 equiv)

    • Base: DBU (1.2 equiv stoichiometric + 0.2 equiv catalytic = 1.4 equiv total )

  • Critical Modification:

    • Dissolve acid in MeCN.

    • Add 1.0 equiv DBU and stir for 5 mins to ensure full deprotonation (formation of DBU-carboxylate salt).

    • Add the silyl ether.[1]

    • Add the remaining 0.4 equiv DBU to initiate catalysis.

  • Note: Reaction rates may be slower due to the ionic strength of the solution.

Part 3: Data & Visualization

Table 1: Troubleshooting & Optimization Matrix
ObservationProbable CauseCorrective Action
No Reaction (Protocol B) Catalyst sequestration by -COOH.Increase DBU to >1.5 equiv or switch to BEMP (stronger base).
Desilylation without Coupling Moisture in solvent (Hydrolysis).Use anhydrous MeCN; add 4Å molecular sieves.
Low Yield (TBS Ethers) Steric hindrance of TBS group.Switch catalyst to BEMP or add fluoride source (e.g., CsF, 10 mol%).
Byproduct: Acyl Fluoride Activation of -COOH by fluoride.[2]Rare. Avoid using activating agents like oxalyl chloride before SuFEx.
Mechanism of Action: DBU-Catalyzed SuFEx

The following diagram illustrates the "Silicon-Mediated" pathway where the silyl group activates the fluoride leaving group.

SuFEx_Mechanism Start Substrates: R-SO2-F + Ar-O-SiMe3 Activation Catalyst Activation: DBU attacks Si center (Hypervalent Si species) Start->Activation + DBU Transition Transition State: Concerted S-O bond formation and S-F bond cleavage Activation->Transition Nucleophilic attack by Phenoxide-like species Product Product: R-SO2-O-Ar + F-SiMe3 Transition->Product - DBU (Recycled) Product->Start DBU regenerates

Caption: Figure 1. The catalytic cycle of DBU-mediated SuFEx. The base activates the silyl ether, enhancing the nucleophilicity of the oxygen atom towards the sulfur(VI) center.

Workflow: Orthogonal Functionalization

This diagram shows how to utilize the 2-Bromo-4-(fluorosulfonyl)benzoic acid scaffold sequentially.

Workflow Substrate 2-Bromo-4-(fluorosulfonyl) benzoic acid Step1 Step 1: Protection (MeOH, H+) Substrate->Step1 Intermediate1 Methyl Ester (Intact Ar-Br, -SO2F) Step1->Intermediate1 Step2 Step 2: SuFEx Click (R-OSiMe3, DBU) Intermediate1->Step2 Intermediate2 Sulfonate Ester (Intact Ar-Br) Step2->Intermediate2 Step3 Step 3: Cross-Coupling (Suzuki/Buchwald) Intermediate2->Step3 Final Final Drug Candidate (Complex Scaffold) Step3->Final

Caption: Figure 2. Sequential functionalization strategy. The SuFEx reaction is performed before metal-catalyzed coupling to avoid potential interference with the sulfonyl fluoride.

References

  • Sharpless, K. B., et al. (2014).[3][4] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Moses, J. E., et al. (2017). "SuFEx-Mediated Synthesis of Amides via Acyl Fluoride Intermediates." Chemistry – A European Journal. Link

  • Jones, P., et al. (2020). "Silicon-Free SuFEx Reactions of Sulfonimidoyl Fluorides." Angewandte Chemie. Link

  • Gelest, Inc. "Direct Conversion of Silyl Ethers to Organic Functionality." Technical Library. Link

  • BenchChem. "Troubleshooting common side reactions in cross-coupling of silyl ethers." Link

Sources

Application Note: 2-Bromo-4-(fluorosulfonyl)benzoic acid – A Tri-Modal Scaffold for Modular Covalent Probe Design

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Using 2-Bromo-4-(fluorosulfonyl)benzoic acid as a Heterobifunctional Linker Content Type: Detailed Application Note and Protocol Guide

Abstract & Introduction

2-Bromo-4-(fluorosulfonyl)benzoic acid (CAS 1934408-67-9) represents a specialized class of "Next-Generation SuFEx Linkers." Unlike standard bifunctional linkers that offer only two points of attachment, this molecule serves as a tri-functional scaffold . It integrates three orthogonal reactive handles:

  • Carboxylic Acid (-COOH): For stable anchoring to amines via amide bonds.

  • Sulfonyl Fluoride (-SO2F): A latent, tunable electrophile for Sulfur-Fluoride Exchange (SuFEx) click chemistry, targeting specific protein residues (Tyr, Lys, Ser, His) or silyl ethers.

  • Aryl Bromide (-Br): A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for late-stage structural diversification or linker extension.

This guide details the use of this compound in Activity-Based Protein Profiling (ABPP) , PROTAC linker synthesis , and Covalent Fragment-Based Drug Discovery (FBDD) .

Technical Profile & Reactivity

PropertySpecification
Chemical Name 2-Bromo-4-(fluorosulfonyl)benzoic acid
CAS Number 1934408-67-9
Molecular Weight 283.07 g/mol
Appearance White to off-white solid
Solubility DMSO, DMF, MeOH; sparingly soluble in water
Stability -SO2F is stable to hydrolysis at physiological pH; -COOH requires activation.[1]
Storage 2-8°C, inert atmosphere (Ar/N2), desiccated.
The "Tri-Lock" Reactivity Map

The utility of this linker lies in the orthogonality of its groups. The -SO2F group is remarkably stable against the conditions required for amide coupling (EDC/HATU) and many Pd-catalyzed reactions, allowing for sequential functionalization.

  • Handle A (-COOH): The Anchor. Used to attach the primary pharmacophore or affinity ligand.

  • Handle B (-Br): The Modulator. Used to introduce steric bulk, extend the linker chain, or attach a fluorophore via cross-coupling.

  • Handle C (-SO2F): The Warhead. The final "click" handle for covalent protein capture or bioconjugation.

Application 1: Synthesis of Covalent Probes (Amide Coupling)

This protocol describes anchoring a primary amine-containing drug pharmacophore to the linker. The -SO2F group remains intact, serving as a latent warhead for target engagement.

Protocol A: HATU-Mediated Amide Coupling

Objective: Conjugate an amine-bearing ligand (


) to the carboxylic acid.

Reagents:

  • 2-Bromo-4-(fluorosulfonyl)benzoic acid (1.0 equiv)[2]

  • Amine-bearing ligand (1.0 – 1.2 equiv)[3]

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Anhydrous DMF (Dimethylformamide)

Step-by-Step Procedure:

  • Activation: Dissolve 2-Bromo-4-(fluorosulfonyl)benzoic acid (100 mg, 0.35 mmol) in anhydrous DMF (2 mL) in a dried round-bottom flask under Nitrogen.

  • Base Addition: Add DIPEA (183 µL, 1.05 mmol) and stir for 5 minutes at Room Temperature (RT).

  • Coupling Agent: Add HATU (160 mg, 0.42 mmol). The solution may turn yellow. Stir for 10 minutes to form the activated ester.

  • Ligand Addition: Add the amine-bearing ligand (

    
    ) (0.35 – 0.42 mmol) dissolved in minimal DMF dropwise.
    
  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.

    • Checkpoint: Look for the mass shift corresponding to the amide product. The -SO2F group should be visible in 19F NMR (approx. +65 ppm relative to CFCl3) or by mass (loss of F is rare in ESI, but hydrolysis to -SO3H is a sign of failure).

  • Workup: Dilute with EtOAc (20 mL). Wash with 1N HCl (to remove excess amine/DIPEA), then saturated NaHCO3, then brine.

  • Purification: Dry over MgSO4, filter, and concentrate. Purify via Flash Chromatography (Hexane/EtOAc).

    • Note: Avoid nucleophilic solvents (MeOH) during workup if the reaction was heated, though SO2F is generally stable in MeOH at RT.

Application 2: Late-Stage Diversification (Suzuki Coupling)

The ortho-bromo group allows researchers to modify the linker's physicochemical properties (solubility, length) after or before the amide coupling, without affecting the SuFEx warhead.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Attach an aryl boronic acid (


) to the 2-position to extend the scaffold.

Reagents:

  • Scaffold (from Protocol A or starting material) (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • 
     (0.05 equiv)
    
  • 
     (3.0 equiv)
    
  • Dioxane/Water (4:1 v/v)

Step-by-Step Procedure:

  • Degassing: Charge a microwave vial with the Bromo-scaffold (0.2 mmol), Boronic acid (0.3 mmol),

    
     (0.6 mmol), and Pd catalyst (0.01 mmol). Seal and purge with Argon for 5 minutes.
    
  • Solvent: Add degassed Dioxane/Water (2 mL).

  • Reaction: Heat to 80°C for 4–6 hours (or microwave at 100°C for 30 min).

    • Critical Note: The -SO2F group is generally stable to weak bases like carbonate at 80°C for short durations. Avoid strong hydroxides or refluxing for >12 hours.

  • Workup: Dilute with EtOAc, wash with water and brine.

  • Purification: Silica gel chromatography.

Application 3: SuFEx Bioconjugation (Protein Labeling)

Once the probe is synthesized, the -SO2F group acts as a "context-dependent" electrophile. It reacts with Tyrosine, Lysine, Serine, or Histidine residues in the binding pocket of a target protein.

Protocol C: In Vitro Protein Labeling

Objective: Covalently label a target protein with the synthesized probe.

Reagents:

  • Purified Target Protein (1–5 µM in PBS, pH 7.4)

  • SuFEx Probe (from Protocol A/B) (10–50 µM, 100x stock in DMSO)

  • Optional: TFE (Trifluoroethanol) as a SuFEx accelerator (if reactivity is low).

Step-by-Step Procedure:

  • Preparation: Dilute the protein to the working concentration in PBS.

  • Incubation: Add the SuFEx probe (final conc. 10–50 µM). Keep DMSO < 1%.

  • Reaction: Incubate at 37°C for 1–4 hours.

    • Optimization: If no labeling is observed, specific residues may not be positioned correctly. SuFEx is proximity-driven.

  • Analysis: Analyze by Intact Protein LC-MS.

    • Success Criteria: A mass shift of +[Probe MW - HF]. The loss of HF (20 Da) is characteristic of the SuFEx reaction with nucleophilic residues.

Visualizing the Workflow

G cluster_0 Chemical Synthesis Start 2-Bromo-4-(fluorosulfonyl) benzoic acid PathA Path A: Amide Coupling (Preserves Br & SO2F) Start->PathA R-NH2 / HATU PathB Path B: Suzuki Coupling (Diversifies Core) Start->PathB Ar-B(OH)2 / Pd Probe Functionalized Covalent Probe PathA->Probe Intermediate PathB->Probe Intermediate Complex Protein-Ligand Covalent Complex Probe->Complex SuFEx Reaction (-HF) Target Target Protein (Tyr/Lys/His) Target->Complex Incubation

Caption: Strategic workflow for utilizing the tri-functional scaffold. Path A and B can be sequenced based on substrate sensitivity, culminating in the SuFEx-mediated biological interrogation.

References

  • Sharpless, K. B., et al. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, vol. 53, no. 36, 2014, pp. 9430-9448. Link

  • Jones, L. H. "SuFEx Click Chemistry for Proteomics and Drug Discovery." Journal of the American Chemical Society, vol. 140, no. 10, 2018. Link

  • Vendor Source (Apollo Scientific): Product Data Sheet for 2-Bromo-4-(fluorosulfonyl)benzoic acid.[1][4] Link

  • Vendor Source (BLD Pharm): 2-Bromo-4-(fluorosulfonyl)benzoic acid, CAS 1934408-67-9.[4] Link

  • Narayanam, M. K., et al. "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." Chemical Science, vol. 11, 2020. Link

Disclaimer: This protocol is intended for research use only. Always consult the Safety Data Sheet (SDS) before handling fluorosulfonyl compounds, as they are potent electrophiles.

Sources

Troubleshooting & Optimization

Technical Guide: Preventing Hydrolysis of Sulfonyl Fluoride During Amide Coupling

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the preservation of sulfonyl fluoride (SO2F) moieties during amide coupling reactions. It is designed for researchers utilizing SuFEx (Sulfur-Fluoride Exchange) chemistry in drug discovery and chemical biology.[1][2]

Executive Summary: The Stability-Reactivity Paradox

Sulfonyl fluorides are prized in medicinal chemistry for their unique "stability-reactivity" balance.[1][3] They are generally resistant to hydrolysis under physiological conditions and inert to reduction, yet they can be "sparked" into reactivity with nucleophiles (like proteins or amines) under specific activation.

The Challenge: During amide coupling, the conditions required to activate a carboxylic acid (basic pH, nucleophilic catalysts) can inadvertently activate the sulfonyl fluoride, leading to two primary failure modes:

  • Hydrolysis: Conversion to sulfonic acid (

    
    ) via water attack.[1]
    
  • Aminolysis (Side Reaction): Premature formation of a sulfonamide (

    
    ) with the amine coupling partner.[1]
    

This guide provides a validated workflow to lock down the SO2F group while efficiently forming the amide bond.

Core Mechanistic Pathways[1]

To prevent degradation, one must understand the competitive pathways. The diagram below illustrates the kinetic competition between the desired amide coupling and the undesired SuFEx/hydrolysis pathways.

ReactionPathways cluster_conditions Critical Control Factors Start Carboxylic Acid (Contains SO2F) Activated Activated Ester (OAt/OBt) Start->Activated Activation Hydrolysis Sulfonic Acid (Hydrolysis) Start->Hydrolysis H2O / High pH Sulfonamide Sulfonamide (Side Reaction) Start->Sulfonamide Excess Base / DMAP Reagent Coupling Reagent (HATU/EDC) Reagent->Activated Product Target Amide (Intact SO2F) Activated->Product Fast (Kinetic Control) Amine Amine Nucleophile (R-NH2) Amine->Product No DMAP No DMAP Dry Solvents Dry Solvents Steric Control Steric Control

Figure 1: Kinetic competition during amide coupling. The goal is to accelerate the green pathway while suppressing the red dashed pathways.

Critical Reagent Selection Guide

The choice of reagents dictates the survival of the SO2F group.

ComponentRecommendedFORBIDDEN Technical Rationale
Coupling Agent HATU or EDC/HOAt CDI (often too reactive/basic)HATU provides rapid activation, outcompeting SO2F reactivity.[1] EDC is milder but slower.[1]
Base DIPEA (Hunig's Base)DMAP , DBU, Inorganic HydroxidesDMAP is a SuFEx activator. It catalyzes the hydrolysis and aminolysis of sulfonyl fluorides.
Solvent Anhydrous DMF, DCM Water, Alcohols, Wet EthersWater is the direct hydrolysis agent. Alcohols can form sulfonate esters.[1]
Additives HOAt Silicon additives, Fluoride saltsSilicon/Fluoride additives are specific catalysts for SuFEx chemistry.

Optimized Experimental Protocol

Objective: Couple a carboxylic acid containing a sulfonyl fluoride to a primary amine.

Step 1: Pre-Activation (Critical)

Do not mix everything at once.[1] Pre-activating the acid ensures the amine encounters the highly reactive active ester immediately, rather than sitting around with the SO2F while the acid activates.

  • Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF or DCM (0.1 M concentration).

  • Add HATU (1.0 – 1.1 equiv).

  • Add DIPEA (2.0 equiv) dropwise at 0°C.

  • Stir for 5–10 minutes at 0°C. Note: Do not extend this time unnecessarily.

Step 2: Coupling[1]
  • Add the amine (1.0 – 1.1 equiv) to the pre-activated mixture.

  • Allow to warm to Room Temperature (RT).

  • Monitor by LC-MS immediately after 30 minutes.

    • Checkpoint: The amide formation is typically complete within 1–2 hours.[1] Long reaction times (>12h) increase the risk of SO2F degradation.[1]

Step 3: Workup (Hydrolysis Prevention)[1]
  • Quench with dilute aqueous HCl (1M) or saturated

    
    .
    
    • Why: Sulfonyl fluorides are more stable in acidic media than basic media.[1] Acid quenching neutralizes the DIPEA immediately.[1]

  • Extract quickly with EtOAc or DCM.[1]

  • Wash with brine. Avoid prolonged exposure to saturated

    
     (basic), although a quick wash is usually tolerated.[1]
    
  • Dry over

    
     and concentrate.
    

Troubleshooting & FAQs

Q1: I see a peak with Mass [M - 20 + 17] (Loss of F, gain of OH). What happened?

Diagnosis: Hydrolysis to sulfonic acid (


).[1]
Root Cause: 
  • Wet Solvents: Did you use fresh anhydrous DMF?

  • High pH: Did you use too much base?

  • Aqueous Workup: Did you leave the crude mixture in basic water (

    
    ) for too long?
    Solution:  Use strictly anhydrous solvents.[1] Switch to an acidic quench (1M HCl) during workup.[1]
    
Q2: I see a dimer or "double addition" product.

Diagnosis: The amine reacted with both the carboxylic acid (amide) and the sulfonyl fluoride (sulfonamide).[1][4] Root Cause:

  • DMAP Usage: Did you add DMAP? It catalyzes the sulfonamide formation.[1][4]

  • Excess Amine: Large excess of amine drives the slower SuFEx reaction.

  • Temperature: Heating the reaction (>40°C) overcomes the activation energy barrier for the SO2F reaction.[1] Solution: Remove DMAP. Use 1.0–1.1 equivalents of amine. Keep reaction at 0°C

    
     RT.
    
Q3: Can I use EDC/NHS instead of HATU?

Answer: Yes, and it is often safer. EDC/NHS or EDC/HOAt activation is less basic than HATU/DIPEA conditions.[1] If your SO2F is particularly labile (e.g., an aliphatic sulfonyl fluoride), EDC/DCM is the preferred method because it can often be run with little to no exogenous base if the amine is nucleophilic enough.

Q4: Is the sulfonyl fluoride stable to TFA deprotection of Boc groups?

Answer: Generally, Yes . Sulfonyl fluorides are highly resistant to acid. Standard TFA/DCM (1:1) conditions used to remove Boc groups will not harm the SO2F moiety.[1] However, avoid "scavengers" that are nucleophilic (like thiols) unless necessary, as they could theoretically react under forcing conditions, though SO2F is usually inert to thiols without base.

Decision Tree for Troubleshooting

Troubleshooting Start Issue Detected CheckMass Check LC-MS Mass Start->CheckMass Mass_Hydrolysis Mass = M-2 (OH replaces F) (Sulfonic Acid) CheckMass->Mass_Hydrolysis Hydrolysis Mass_Sulfonamide Mass = M + Amine - HF (Sulfonamide Dimer) CheckMass->Mass_Sulfonamide Side Reaction SolventCheck Action: Dry Solvents & Use Acidic Workup Mass_Hydrolysis->SolventCheck BaseCheck Action: REMOVE DMAP & Reduce Amine Equiv Mass_Sulfonamide->BaseCheck Success Intact SO2F Amide SolventCheck->Success BaseCheck->Success

Figure 2: Diagnostic workflow for identifying and resolving SO2F degradation.

References

  • Sharpless, K. B., et al. (2014).[1][2] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link[1]

    • Foundational text establishing the stability/reactivity profile of SO2F.
  • Gembus, V., et al. (2018).[1] "A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates." ChemRxiv. Link

    • Demonstrates that amidation of SO2F requires specific catalysis (HOBt/Si), implying stability under standard conditions.[1]

  • Sleebs, B. E., et al. (2019).[1] "Installation of -SO2F groups onto primary amides." Journal of Organic Chemistry. Link[1]

    • Discusses the compatibility of SO2F with amide functionalities.
  • BenchChem Support. (2025). "Side reactions of HATU with nucleophilic side chains." BenchChem Technical Notes. Link[1]

    • Provides specific data on HATU/DIPEA side reactions and base handling.

Sources

SuFEx Technical Support Center: Optimizing Yields with Electron-Deficient Benzoates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the SuFEx Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address one of the most persistent challenges in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry: achieving high-yielding couplings with electron-deficient nucleophiles, specifically phenolic benzoates and related deactivated aryl systems.

This guide bridges theoretical mechanistic causality with field-validated experimental protocols to ensure your workflows are robust, reproducible, and self-validating.

Part 1: Troubleshooting Guide & FAQs

Q1: Why do my SuFEx reactions with electron-deficient benzoates show low conversion rates compared to standard phenols? The Causality: The fundamental driving force of a SuFEx reaction is the nucleophilic attack on an activated S(VI) hub. When you introduce an electron-withdrawing group (EWG)—such as the ester moiety in a benzoate—onto a phenol ring, it inductively and resonance-withdraws electron density from the hydroxyl oxygen. This significantly reduces the nucleophilicity of the oxygen, impeding its ability to attack the S(VI) center[1]. In standard SuFEx, the S–F bond is highly stable and requires a strong nucleophile to drive the exchange. When the nucleophile is weakened, the reaction stalls.

Q2: How do I choose the right catalyst when working with highly deactivated benzoate nucleophiles? The Causality: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is the gold standard for electron-rich or neutral substrates because it transiently activates the S–F bond[2]. However, for deactivated nucleophiles, this intermediate may decompose before the weak nucleophile can successfully attack. The Solution:

  • For silyl-protected benzoates: Increase DBU loading (up to 20–30 mol%) to maintain a higher steady-state concentration of the activated intermediate[3].

  • For unprotected benzoates (Silicon-free): Switch to a stronger Brønsted base like BTMG (2-tert-butyl-1,1,3,3-tetramethylguanidine). BTMG fully deprotonates the weak phenol, drastically enhancing its nucleophilicity[4]. Alternatively, Lewis acids like Ca(NTf2)2 have shown excellent efficacy in orthogonally activating the S–F bond without relying on the nucleophile's inherent strength[5].

Q3: How can I monitor the reaction to ensure the S-F bond is fully activated and reacting? The Validation: Do not rely solely on Thin-Layer Chromatography (TLC), as polar SuFEx products and deactivated starting materials often streak or co-elute. Instead, build a self-validating kinetic profile using


F NMR . The starting sulfonyl fluoride or fluorosulfate exhibits a sharp, distinct peak (typically +30 to +50 ppm). The absolute disappearance of this peak, coupled with the emergence of fluoride byproduct peaks (e.g., silyl fluoride or bifluoride around -150 ppm), provides definitive, quantitative proof of your reaction's progress.

Q4: Are there specific solvent requirements to optimize yield for these deactivated systems? The Causality: Polar aprotic solvents stabilize the highly polar transition states of the SuFEx reaction. For electron-deficient substrates, Acetonitrile (MeCN) or N-Methyl-2-pyrrolidone (NMP) are preferred. You must ensure strict anhydrous conditions when using Lewis acids or superbases to prevent competitive hydrolysis of the S(VI)–F bond, which leads to dead-end sulfonic acid byproducts.

Part 2: Quantitative Data Presentation

To facilitate your experimental design, the following table summarizes the field-proven catalyst efficacies and expected yields when coupling S(VI) hubs with various electronic classes of nucleophiles.

Substrate TypePreferred CatalystLoading (mol%)SolventTemp (°C)Avg. Yield (%)Reference
Electron-Rich PhenolDBU5 – 10MeCNRT90 – 99[2]
Electron-Deficient Benzoate (Silylated)DBU20 – 30DMF / MeCN5070 – 85[3]
Electron-Deficient Benzoate (Free OH)BTMG10 – 20NMP6080 – 92[4]
Sterically Hindered / EWGCa(NTf2)210 – 20MeCN8060 – 75[5]

Part 3: Experimental Protocols

Protocol A: Silicon-Free SuFEx Coupling using BTMG

Designed for unprotected electron-deficient benzoates.

  • Preparation: In an oven-dried Schlenk flask under argon, add the sulfonyl fluoride (1.0 equiv) and the electron-deficient phenolic benzoate (1.1 equiv).

    • Causality: BTMG is sensitive to moisture; water will act as a competitive nucleophile, hydrolyzing the S–F bond.

  • Solvent & Catalyst Addition: Dissolve the mixture in anhydrous NMP (0.5 M). Add BTMG (10–20 mol%) dropwise.

    • Observation: The solution will likely turn yellow/orange, indicating the successful deprotonation and formation of the phenoxide ion.

  • Heating & Self-Validation: Heat the reaction to 60 °C. After 2 hours, extract a 50 µL aliquot, dilute in CDCl

    
    , and acquire a 
    
    
    
    F NMR spectrum. The reaction is self-validated as complete when the S–F signal (+30 to +50 ppm) is entirely consumed.
  • Workup: Quench with saturated aqueous NH

    
    Cl to neutralize the superbase, extract with EtOAc, and purify via silica gel chromatography.
    
Protocol B: Silyl-Mediated SuFEx using DBU

Designed for silyl-protected electron-deficient benzoates.

  • In-Situ Silylation: Treat the benzoate with N,O-Bis(trimethylsilyl)acetamide (BSA) (1.2 equiv) in MeCN for 30 minutes.

    • Causality: Silyl ethers prevent unwanted hydrogen-bonding side reactions and drive the thermodynamics of the SuFEx reaction via the formation of the exceptionally strong Si–F bond (bond dissociation energy ~135 kcal/mol).

  • SuFEx Coupling: Add the S(VI) hub (1.0 equiv) followed by DBU (20–30 mol%).

    • Causality: Higher DBU loading is mandatory for deactivated substrates to maintain a sufficient steady-state concentration of the activated S(VI) intermediate[3].

  • Validation & Isolation: Stir at 50 °C. Track the formation of the Si–F byproduct via

    
    F NMR. Once complete, concentrate under reduced pressure and purify directly.
    

Part 4: Visualizations

G Start Analyze Substrate Electronic Properties Check Is the benzoate electron-deficient? Start->Check DBU Use DBU (20-30 mol%) Standard Silyl-SuFEx Check->DBU No (Electron-rich) BTMG Use BTMG or Ca(NTf2)2 (Silicon-Free/Stronger Base) Check->BTMG Yes (EWG present) Yield Monitor Yield & Kinetics via 19F NMR DBU->Yield BTMG->Yield

Workflow for selecting SuFEx catalysts based on substrate electronic properties.

Mechanism A Sulfonyl Fluoride (S-F Hub) C Activated S(VI) Intermediate A->C Catalyst Binding B Base Catalyst (DBU/BTMG) B->C E SuFEx Product + Fluoride Salt C->E Nucleophilic Attack D Electron-Deficient Benzoate D->E

Mechanistic pathway of base-catalyzed SuFEx reaction with benzoate nucleophiles.

Part 5: References

  • Title: A General Approach to O-Sulfation via Sulfur(VI) Fluoride Exchange Reaction Source: nih.gov URL:

  • Title: Lewis Acid-Catalyzed Sulfur Fluoride Exchange Source: acs.org URL:

  • Title: Chain-Growth Sulfur(VI) Fluoride Exchange Polycondensation: Molecular Weight Control and Synthesis of Degradable Polysulfates Source: acs.org URL:

  • Title: Sulfur(VI) fluoride exchange as a key reaction for synthesizing biaryl sulfate core derivatives... Source: rsc.org URL:

  • Title: Disubstituted Meldrum's Acid: Another Scaffold with SuFEx-like Reactivity Source: mdpi.com URL:

Sources

Technical Support Center: Purification of 2-Bromo-4-(fluorosulfonyl)benzoic acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Purification Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals handling 2-Bromo-4-(fluorosulfonyl)benzoic acid (CAS: 1934408-67-9) and its downstream derivatives. These bifunctional building blocks are critical for orthogonal synthesis, combining a cross-coupling handle (aryl bromide) with a Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry handle (sulfonyl fluoride).

Core Principles of SuFEx-Derivative Purification

The purification of 2-Bromo-4-(fluorosulfonyl)benzoic acid derivatives presents a dual chromatographic challenge: managing the highly polar, hydrogen-bonding carboxylic acid moiety while preserving the reactivity of the -SO₂F group.

Unlike traditional sulfonyl chlorides, which rapidly hydrolyze on silica gel or in aqueous environments, sulfonyl fluorides exhibit remarkable thermodynamic stability and [1]. The S-F bond in S(VI) compounds is heterolytically stable, allowing these derivatives to survive aqueous workups and standard chromatography[2]. However, the presence of the free carboxylic acid necessitates specific mobile phase modifiers to prevent severe band broadening (streaking) on stationary phases.

Purification Decision Matrix & Workflow

PurificationWorkflow Crude Crude Mixture: 2-Bromo-4-(fluorosulfonyl) benzoic acid derivatives Assess Assess Scale & Impurity Profile Crude->Assess NP Normal Phase (Silica) Eluent: Hex/EtOAc + 0.5% AcOH Assess->NP Standard synthesis Scale: 100mg - 5g RP Reverse Phase (C18 HPLC) Eluent: H2O/MeCN + 0.1% TFA Assess->RP Complex mixtures Highly polar byproducts Cryst Recrystallization Solvent: Toluene/Heptane Assess->Cryst High initial purity Scale: > 5g Pure Pure SuFEx Building Block (Ready for Click/Coupling) NP->Pure RP->Pure Cryst->Pure

Caption: Workflow for selecting the optimal purification strategy for fluorosulfonylbenzoic acids.

Troubleshooting Guide & FAQs

Q1: My compound is streaking severely on normal-phase silica gel. How do I fix this without degrading the -SO₂F group?

The Causality: The free carboxylic acid group acts as a strong hydrogen bond donor and acceptor, interacting heavily with the free silanol (-SiOH) groups on the silica gel surface. This causes continuous adsorption/desorption delays, resulting in a "smeared" elution profile. The Solution: You must suppress the ionization of the carboxylic acid and mask the silanol sites. Add a volatile acidic modifier (0.5% to 1.0% v/v Acetic Acid or Formic Acid) to your mobile phase. Why it's safe: The -SO₂F group is highly resilient to strong acids and thermolysis[3]. Unlike basic modifiers (e.g., triethylamine) which can inadvertently catalyze SuFEx-mediated hydrolysis or unwanted substitution, acidic modifiers perfectly preserve the S(VI)-F bond while sharpening the chromatographic peak.

Q2: Can I use Reverse-Phase Preparative HPLC for these derivatives? Will the aqueous mobile phase cause hydrolysis?

The Causality: Yes, you can use RP-HPLC. The misconception that water destroys sulfonyl halides stems from experience with sulfonyl chlorides. The of the S-F bond in sulfonyl fluorides is significantly higher (approx. 90.5 kcal/mol) than the S-Cl bond (approx. 46 kcal/mol)[2]. Furthermore, the unique nature of the fluoride-proton interaction stabilizes the fluoride leaving group in water, making it inert unless specifically activated by a SuFEx catalyst[4]. The Solution: Use a standard C18 column with a gradient of Water and Acetonitrile. Crucially, ensure both aqueous and organic phases contain 0.1% Trifluoroacetic acid (TFA) or Formic acid (FA) to keep the benzoic acid protonated.

Q3: I am observing debromination during my purification or downstream concentration. What is happening?

The Causality: The aryl bromide bond is susceptible to homolytic cleavage under prolonged UV exposure (photolysis) or in the presence of trace transition metals combined with reducing agents. The Solution: Avoid leaving the purified fractions in ambient light for extended periods. When concentrating the fractions on a rotary evaporator, keep the water bath temperature below 40°C. While the -SO₂F group is stable to thermolysis, minimizing thermal stress prevents potential decarboxylation or debromination of the benzoic acid scaffold.

Validated Experimental Protocols

Protocol A: Modified Normal-Phase Flash Chromatography

Objective: Isolate 2-Bromo-4-(fluorosulfonyl)benzoic acid from crude reaction mixtures (e.g., post-oxidation or post-fluorination).

Step-by-Step Methodology:

  • Column Preparation: Pack a standard silica gel column (40-63 µm particle size). Pre-equilibrate the column with 2 column volumes (CV) of the starting mobile phase: Hexanes containing 0.5% v/v Glacial Acetic Acid (AcOH).

  • Sample Loading: Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM). If the sample is insoluble in DCM, utilize dry-loading: dissolve in THF, add silica gel (mass equal to 2x the crude weight), evaporate to a free-flowing powder, and load onto the top of the column.

  • Elution Gradient:

    • 0-2 CV: 100% Hexanes (+0.5% AcOH)

    • 2-7 CV: Ramp to 20% Ethyl Acetate in Hexanes (+0.5% AcOH)

    • 7-12 CV: Ramp to 40% Ethyl Acetate in Hexanes (+0.5% AcOH)

  • Fraction Collection: Monitor elution via TLC (UV active at 254 nm). The product typically elutes around 30-35% EtOAc.

  • Solvent Removal: Combine product-containing fractions. Concentrate under reduced pressure (water bath at 35°C). To remove residual acetic acid, co-evaporate twice with 10 mL of Toluene.

  • Self-Validation Step: Analyze the purified solid by ¹⁹F NMR. You must observe a sharp singlet around +65.0 to +67.0 ppm (referenced to CFCl₃). The presence of this peak confirms the integrity of the SuFEx handle; its absence indicates complete hydrolysis to the sulfonic acid.

Protocol B: Reverse-Phase Preparative HPLC

Objective: High-purity isolation of complex SuFEx-derivatized peptides or small molecules containing the 2-Bromo-4-(fluorosulfonyl)benzoyl moiety.

Step-by-Step Methodology:

  • System Setup: Utilize a C18 Preparative Column (e.g., 5 µm, 21.2 x 250 mm).

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water + 0.1% v/v TFA.

    • Solvent B: HPLC-grade Acetonitrile + 0.1% v/v TFA.

  • Sample Injection: Dissolve the sample in a 1:1 mixture of Water/Acetonitrile (ensure complete dissolution; filter through a 0.45 µm PTFE syringe filter).

  • Gradient Program:

    • 0-5 min: Isocratic 10% B (Column washing and equilibration)

    • 5-25 min: Linear gradient from 10% B to 90% B

    • 25-30 min: Isocratic 90% B (Column flush)

  • Detection & Collection: Monitor UV absorbance at 220 nm and 254 nm. Collect peaks using a threshold-triggered fraction collector.

  • Lyophilization: Immediately freeze the collected fractions using liquid nitrogen or a dry ice/acetone bath, and lyophilize to obtain the pure derivative as a fluffy white powder.

Quantitative Data: Chromatographic Parameters

The following table summarizes the expected chromatographic behavior and stability metrics for 2-Bromo-4-(fluorosulfonyl)benzoic acid to aid in method transfer and validation.

ParameterMetric / ValueCausality / Note
R_f Value (Normal Phase) 0.35 (Hexanes/EtOAc 6:4 + 1% AcOH)AcOH prevents tailing by protonating silanols.
Retention Time (RP-HPLC) ~14.5 min (10-90% MeCN gradient, 30 min)The -SO₂F group increases lipophilicity relative to -SO₃H.
S-F Bond Dissociation Energy ~90.5 ± 4.3 kcal/molExplains the thermodynamic stability during aqueous HPLC and storage[2].
¹⁹F NMR Shift (-SO₂F) +65.0 to +67.0 ppm (in CDCl₃ or DMSO-d₆)Diagnostic peak; disappearance indicates hydrolysis.
Aqueous Stability > 95% intact after 48h at pH 2-7Stable in acidic/neutral water; rapidly degrades at pH > 10.

References

  • Title: Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Sulfur fluoride exchange Source: National Institutes of Health (PMC) URL: [Link]

Sources

The Application Scientist's Desk: Aryl Bromide Cross-Coupling Support Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling. While aryl bromides are generally considered highly competent electrophiles in Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, researchers frequently encounter sluggish kinetics, catalyst deactivation, or dominant side reactions. This guide synthesizes mechanistic causality with field-proven optimization strategies to help you systematically troubleshoot low reactivity.

Section 1: Diagnostic Workflow for Low Reactivity

Before altering reaction parameters, it is critical to diagnose the specific failure point within the catalytic cycle. The following decision tree isolates the root cause based on your reaction monitoring data (e.g., GC-MS, LC-MS, or NMR).

DiagnosticWorkflow Start Low Reactivity of Aryl Bromide CheckConv Is Aryl Bromide Consumed? Start->CheckConv NoConv No: Sluggish Oxidative Addition CheckConv->NoConv  No YesConv Yes: Side Reactions Dominating CheckConv->YesConv  Yes FixOA Use Electron-Rich Ligands (e.g., tBu3P, XPhos) Increase Temp NoConv->FixOA CheckSide Identify Byproduct YesConv->CheckSide Homo Homocoupling CheckSide->Homo Dehal Dehalogenation CheckSide->Dehal PdBlack Pd Black Formation CheckSide->PdBlack FixHomo Strictly Exclude O2 Lower Temp Homo->FixHomo FixDehal Change Solvent/Base Avoid beta-hydride donors Dehal->FixDehal FixPd Use Pd G3/G4 Precatalysts Check Ligand Purity PdBlack->FixPd

Diagnostic decision tree for troubleshooting aryl bromide cross-coupling reactions.

Section 2: Mechanistic FAQs & Troubleshooting Guides

Q1: My starting aryl bromide is highly electron-rich (e.g., para-methoxy or amino substituted). Why is the reaction stalling at <10% conversion, and how do I solve this? Causality: The first step of the catalytic cycle is the oxidative addition of the Pd(0) species into the C-Br bond. This process involves the metal center donating electron density into the σ* orbital of the carbon-halogen bond. Electron-donating groups on the aryl ring increase the electron density of the C-Br bond, making it less electrophilic and significantly raising the activation energy barrier for oxidative addition[1]. Solution: To overcome this barrier, you must increase the nucleophilicity of the palladium center. Switch to highly electron-rich ligands such as trialkylphosphines (e.g., P(t-Bu)3) or N-heterocyclic carbenes (NHCs)[1]. These ligands donate substantial electron density to the Pd center, accelerating the oxidative addition step. Additionally, utilizing a Pd G3 or G4 precatalyst ensures rapid, quantitative generation of the active monoligated Pd(0) species without requiring harsh activation conditions[2].

Q2: I am observing rapid formation of a black precipitate (Pd black) within the first 30 minutes, accompanied by low product yield. What causes this? Causality: "Pd black" is the visual manifestation of inactive, aggregated palladium(0) nanoparticles. This occurs when the active Pd(0) species is insufficiently stabilized by its ligands and falls out of the catalytic cycle. The primary causes are ligand oxidation (due to trace oxygen ingress) or a stalled transmetalation step that leaves the highly reactive Pd(II) intermediate vulnerable to degradation[3]. Solution:

  • Verify Ligand Integrity: Phosphine ligands are highly susceptible to oxidation to inactive phosphine oxides[3]. Always use fresh ligands stored in a glovebox.

  • Increase Ligand-to-Metal Ratio: Adding an extra equivalent of ligand relative to palladium can improve catalyst stability and prevent aggregation[2].

Q3: Instead of the desired cross-coupled product, my GC-MS shows high levels of the dehalogenated arene (hydrodehalogenation). How do I prevent this? Causality: Dehalogenation occurs when the Pd(II)-aryl intermediate, formed after oxidative addition, undergoes an unintended side reaction before transmetalation can occur. The Pd(II) complex can oxidize a component in the reaction mixture (often an amine base with α-hydrogens or an alcoholic solvent) to acquire a hydride ligand. Subsequent reductive elimination yields the deshalo-arene and regenerates Pd(0)[1][4]. Solution:

  • Switch Solvents: Avoid primary or secondary alcohols (like ethanol or isopropanol) if dehalogenation is observed. Switch to aprotic solvents like toluene, dioxane, or THF[5].

  • Change the Base: If using an amine base (e.g., triethylamine), switch to an inorganic base like K3PO4 or Cs2CO3, which cannot undergo β-hydride elimination to donate a hydride to the metal center.

Q4: In my Suzuki coupling, the aryl bromide is unreacted, but the boronic acid has completely converted into a biaryl homocoupled dimer. Why? Causality: Boronic acid homocoupling is a classic side reaction driven by the presence of trace oxygen. Oxygen oxidizes the active Pd(0) catalyst to a Pd(II) species. This electrophilic Pd(II) center undergoes two consecutive transmetalations with the boronic acid, followed by reductive elimination to form the homocoupled dimer[6][7]. Solution: Strictly exclude oxygen. Flame-dry all glassware and thoroughly degas solvents using the freeze-pump-thaw method or by sparging with argon for at least 15 minutes[3][7].

CatalyticCycle Pd0 Active Pd(0)L_n OA Oxidative Addition (Rate Limiting for Electron-Rich Ar-Br) Pd0->OA PdII_Ar Pd(II)(Ar)(Br)L_n TM Transmetalation PdII_Ar->TM Dehal Dehalogenation Side-Reaction PdII_Ar->Dehal PdII_ArNu Pd(II)(Ar)(Nu)L_n RE Reductive Elimination PdII_ArNu->RE OA->PdII_Ar TM->PdII_ArNu RE->Pd0 Regenerates Catalyst Product Cross-Coupled Product RE->Product ArBr Aryl Bromide ArBr->OA Nu Nucleophile Nu->TM

Palladium catalytic cycle highlighting failure points like dehalogenation.

Section 3: Quantitative Data - Catalyst & Ligand Selection Matrix

Selecting the correct ligand based on the electronic and steric properties of your aryl bromide is the most critical variable in reaction optimization.

Substrate PropertyRecommended Ligand / PrecatalystMechanistic RationaleCommon Applications
Electron-Rich (e.g., -OMe, -NR2)XPhos, P(t-Bu)3, PEPPSI-IPrElectron-rich ligands increase Pd nucleophilicity, accelerating sluggish oxidative addition.Suzuki, Heck, Negishi
Sterically Hindered (Ortho-substituted)SPhos, BrettPhos, RuPhosBulky biaryl structure facilitates reductive elimination; prevents formation of inactive bis-ligated Pd(0)L2 complexes.Buchwald-Hartwig, Suzuki
Heteroaryl Bromides (e.g., Pyridines)tBuBrettPhos, DavePhosSpecialized bite angles prevent catalyst poisoning via heteroatom coordination to the Pd center.C-N Coupling, Suzuki
Unactivated / Neutral dppf, XantPhos, PPh3Standard bidentate or monodentate ligands provide sufficient stability and reactivity for standard oxidative addition.General Cross-Coupling
Section 4: Standardized Self-Validating Experimental Protocol

To ensure that any observed low reactivity is a true chemical limitation rather than a setup error, use this self-validating screening protocol. This method incorporates an internal standard to close the mass balance, proving whether the starting material is unreactive or being consumed by invisible side reactions.

Methodology: Air-Free Catalyst Screening with Internal Standard

  • Preparation (Glovebox or Schlenk Line): Flame-dry a 20 mL reaction vial equipped with a PTFE-lined septum cap. Cool under vacuum and backfill with Argon three times[7].

  • Reagent Loading: Add the aryl bromide (1.0 equiv, 0.5 mmol), the nucleophile (e.g., boronic acid or amine, 1.2 equiv), and the inorganic base (e.g., finely ground anhydrous K3PO4, 2.0 equiv)[7].

  • Internal Standard Addition (The Validation Step): Add exactly 0.5 mmol of an inert internal standard (e.g., dodecane or 1,3,5-trimethoxybenzene). Causality: This allows for absolute quantification of starting material consumption versus product formation via GC-MS or NMR, immediately diagnosing if mass is lost to volatile byproducts or polymerization.

  • Catalyst Loading: Add the selected Pd G3 precatalyst (2 mol%) and the corresponding ligand (2.2 mol%). Causality: Precatalysts ensure a known, precise concentration of active Pd(0) is generated in situ, removing the variability of Pd(II) salt reduction[3].

  • Solvent Addition: Add 5.0 mL of anhydrous, thoroughly degassed solvent (e.g., 1,4-Dioxane) via syringe[3].

  • Reaction Execution: Seal the vial, place in a pre-heated aluminum block at 80 °C, and stir vigorously (800 rpm) for 12 hours. Causality: Vigorous stirring is essential to overcome mass transfer limitations in biphasic or heterogeneous base systems[6].

  • Analysis: Cool to room temperature, dilute with ethyl acetate, filter through a short pad of Celite to remove Pd and salts, and analyze the crude mixture via GC-MS or LC-MS against the internal standard.

References
  • JMCCT. "Cross-Coupling Reactions Guide". URL: [Link]

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide". URL: [Link]

  • Wikipedia. "Buchwald–Hartwig amination". URL: [Link]

Sources

Improving solubility of fluorosulfonyl benzoic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with 4-(fluorosulfonyl)benzoic acid (FSBA) . It is designed to troubleshoot solubility, stability, and reactivity issues in aqueous buffers.

Ticket Status: Open Topic: Solubility Optimization & Hydrolytic Stability in Aqueous Buffers Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Chemical Behavior

4-(Fluorosulfonyl)benzoic acid (CAS: 455-26-5) acts as a covalent affinity probe and a building block for SuFEx (Sulfur-Fluoride Exchange) click chemistry.[1] It targets nucleophilic residues (Tyrosine, Lysine, Serine) in protein binding pockets.[1]

The Central Conflict:

  • Solubility Requirement: The compound has a hydrophobic aromatic core but a hydrophilic carboxylic acid tail.[1] It requires specific pH conditions to remain soluble in water.[1]

  • Stability Requirement: The sulfonyl fluoride (

    
    ) moiety is susceptible to hydrolysis at high pH, yet nucleophilic attack (labeling) often requires a basic pH to deprotonate the target amino acid.[1][2]
    

This guide provides the protocols to balance these opposing forces.

Core Protocol: Solubilization & Preparation

Standard Operating Procedure (SOP-FSBA-01)

Phase A: Stock Solution Preparation

Objective: Create a stable, high-concentration precursor.[1] Critical Rule: Never dissolve FSBA directly in aqueous buffer.[1]

ParameterRecommendationTechnical Rationale
Solvent Anhydrous DMSO (Dimethyl sulfoxide) or DMFAprotic solvents prevent premature hydrolysis.[1] Ethanol is acceptable but volatile.[1]
Concentration 50 mM – 100 mM High concentration allows for minimal volume addition (<5%) to the final buffer, reducing solvent effects on protein structure.
Storage -20°C, Desiccated Moisture is the enemy.[1] Sulfonyl fluorides degrade slowly in wet DMSO.[1]
Phase B: Aqueous Dilution (The "Dropwise" Method)

Objective: Transfer FSBA into the reaction buffer without precipitation.[1]

  • Buffer Selection: Prepare 50 mM HEPES or Phosphate Buffer, pH 7.0 – 8.0 .

    • Note: Avoid Tris or Glycine if possible (primary amines can react with sulfonyl fluorides over long incubations, though slower than sulfonyl chlorides).[1]

  • The pH Gate: Ensure buffer pH is > 5.0 .

    • Mechanism:[1][3][4] The pKa of the benzoic acid moiety is approx. 3.5–4.0. Above pH 5, the carboxylic acid deprotonates to a carboxylate anion (

      
      ), significantly enhancing aqueous solubility.[1]
      
  • Mixing:

    • Place buffer on a magnetic stirrer (medium speed).

    • Add DMSO stock dropwise to the vortexing buffer.

    • Final Organic Limit: Keep DMSO < 5% (v/v).

Visualization: The Solubility-Stability Workflow

Figure 1: Decision logic for FSBA preparation to maximize labeling efficiency while minimizing hydrolysis.

FSBA_Workflow Start Start: Solid FSBA Stock Dissolve in Anhydrous DMSO (50-100 mM) Start->Stock CheckPH Check Reaction Buffer pH Stock->CheckPH LowPH pH < 5.0 (Acidic) CheckPH->LowPH Too Low HighPH pH > 8.5 (Alkaline) CheckPH->HighPH Too High OptimalPH pH 7.0 - 8.0 (Neutral/Mild) CheckPH->OptimalPH Ideal Precip Risk: Precipitation (Protonated -COOH) LowPH->Precip Hydrolysis Risk: Rapid Hydrolysis (F- displacement) HighPH->Hydrolysis Action Add Stock Dropwise while Vortexing OptimalPH->Action Success Stable Solution (Carboxylate Form) Action->Success

Caption: Workflow optimizing pH windows to balance carboxylate solubility against sulfonyl fluoride hydrolysis.

Troubleshooting Guide (Tickets & Solutions)

Ticket #1: "Immediate white precipitate forms upon adding stock to buffer."[1]

Diagnosis: The "Solvent Shock" or "Protonation" effect.

  • Cause A (Solvent Shock): Rapid addition of hydrophobic stock to water causes local high concentrations, forcing the compound out of solution before it can disperse.

  • Cause B (pH too low): If your buffer is acidic (pH < 5), the FSBA exists as a neutral carboxylic acid, which is poorly soluble in water.[1]

The Fix:

  • Check pH: Verify buffer is pH 7.0 or higher.

  • Dilution Technique: Do not add buffer to the DMSO stock. Always add DMSO stock to the buffer .

  • Intermediate Step: Pre-dilute the stock 1:1 with pure Ethanol before adding to the buffer (reduces the hydrophobicity gradient).[1]

Ticket #2: "Labeling efficiency is low; no covalent bond formed."[1]

Diagnosis: Hydrolytic Dead-End.[1]

  • Mechanism: The sulfonyl fluoride has hydrolyzed to a sulfonic acid (

    
    ) before it could react with the protein.[1] Sulfonic acids are unreactive toward nucleophiles.[1]
    

The Fix:

  • Freshness: Prepare the aqueous working solution immediately before use.[1][5] The half-life of sulfonyl fluorides at pH 8 can be minutes to hours depending on the specific structure (aryl sulfonyl fluorides are generally more stable than PMSF, but still labile).[1]

  • Lower pH: If the reaction allows, lower pH to 7.0. While nucleophiles (like Lysine) are less reactive at lower pH, the increased stability of the FSBA reagent often compensates for the slower reaction rate.

Ticket #3: "Can I use Tris buffer?"

Diagnosis: Potential amine interference.[1][6]

  • Risk: Tris contains a primary amine.[1][7] While sulfonyl fluorides are more selective for Tyrosine (in SuFEx contexts) or specific Lysines in binding pockets, high concentrations of Tris can slowly consume the reagent.

The Fix:

  • Switch Buffers: Use HEPES , MOPS , or Phosphate (PBS) to eliminate this variable.[1]

Frequently Asked Questions (FAQs)

Q: What is the estimated half-life of FSBA in aqueous buffer? A: While specific data for 4-FSBA varies, structurally similar aryl sulfonyl fluorides exhibit half-lives ranging from 1 to 4 hours at pH 7.5 at 25°C. At pH 8.5, this can drop to <30 minutes.[1] Always assume the reagent is degrading once in water.

Q: Can I store the diluted aqueous solution? A: No. The hydrolysis is irreversible. Once the fluoride leaves, the resulting sulfonic acid is dead. Only the anhydrous DMSO stock can be stored (at -20°C).[1]

Q: Why does my protocol use pH 5.0 for the stock? A: It shouldn't. You might be confusing the stock (which should be anhydrous) with a purification step.[1] If you are purifying the acid itself, pH < 4 precipitates it (useful for isolation).[1] For solubilizing it for experiments, you need pH > 5.[1]

References

  • Narayanan, A., & Jones, L. H. (2015).[1] Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659.[1]

  • Barycki, J. J., et al. (1999).[1] Affinity labeling of glutathione S-transferase, isozyme 4-4, by 4-(fluorosulfonyl)benzoic acid.[1][8] Biochemistry, 38(18), 5786-5794.[1]

  • Dong, J., et al. (2014).[1] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1][3] Angewandte Chemie International Edition, 53(36), 9430-9448.[1] [1]

  • BenchChem Technical Support. (2025). Troubleshooting Solubility Challenges with Sulfonyl Fluorides.

Sources

Technical Support Center: Selective Reduction of Carboxylic Acids in the Presence of Sulfonyl Fluorides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the nuanced challenge of selectively reducing carboxylic acids while preserving a sulfonyl fluoride moiety. This transformation is critical in modern drug discovery and chemical biology, particularly with the rise of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, where the sulfonyl fluoride group is a key connective hub.[1] Its inherent stability is a major asset, but this can be challenged by inappropriate reagent choice.[2][3]

This guide provides field-tested advice, troubleshooting protocols, and answers to frequently asked questions to ensure your experiments are successful, reproducible, and selective.

Troubleshooting Guide: Common Experimental Issues

Q1: My reaction shows low or no conversion of the carboxylic acid. What are the likely causes and how can I fix it?

A1: This is a common issue often traced back to the reagent or reaction conditions.

  • Reagent Quality: Borane-THF (BH₃•THF) complex, the reagent of choice for this transformation, can degrade over time, especially with improper storage.[4] Solutions of BH₃•THF should be kept refrigerated and under an inert atmosphere. Titrating the solution to determine its active concentration is highly recommended for reproducible results.[5]

  • Stoichiometry: The reaction of borane with a carboxylic acid first involves an acid-base reaction with the acidic proton, releasing one equivalent of hydrogen gas (H₂), before the reduction proceeds.[6] Therefore, more than one equivalent of hydride is mechanistically required. Ensure you are using a sufficient excess of the borane reagent.

  • Moisture: Borane reacts rapidly with water. Ensure all glassware is rigorously dried and that you are using an anhydrous solvent (e.g., THF).[4] Any moisture will consume the reagent and inhibit the desired reduction.

  • Temperature: While many borane reductions proceed well at room temperature, some less reactive carboxylic acids may require gentle heating (e.g., 40-50°C) to achieve full conversion.[7] Monitor the reaction by TLC or LC-MS before making this adjustment.

Q2: I'm observing significant reduction of my sulfonyl fluoride group, leading to poor selectivity. How can I prevent this?

A2: Observing reduction of the robust sulfonyl fluoride group indicates that the reaction conditions are too harsh or the wrong type of reducing agent is being used.

  • Reagent Choice is Critical: The primary reason for choosing borane (BH₃•THF or BH₃•SMe₂) is its exceptional selectivity for carboxylic acids over many other functional groups.[8][9] Stronger, less discriminate reducing agents like Lithium Aluminum Hydride (LiAlH₄) will readily reduce both the carboxylic acid and the sulfonyl fluoride and must be avoided . Sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids efficiently on its own.[10]

  • Temperature Control: High reaction temperatures can erode the chemoselectivity. If you are heating the reaction to drive conversion (as per Q1), you may be promoting the undesired side reaction. It is better to run the reaction for a longer time at a lower temperature or to add a slight excess of fresh borane reagent.

  • Understanding the Stability: The sulfonyl fluoride group is highly resistant to reduction due to the strong, polarized S-F bond and the high oxidation state of the sulfur atom.[2][3] Its reduction is thermodynamically and kinetically disfavored compared to the reduction of a carboxylic acid by borane. If you see it being reduced, it's a definitive sign to switch to a milder, more selective reagent like BH₃•THF.

Q3: The reaction is messy, with multiple unidentified byproducts. What is happening?

A3: A complex product mixture often points to reagent decomposition or substrate instability.

  • Borane-THF Decomposition: As noted, BH₃•THF can degrade. In some cases, particularly with improper storage at room temperature, it can undergo cleavage of the THF solvent, leading to the formation of borate species which can complicate the reaction mixture.[11]

  • Substrate-Specific Issues: While sulfonyl fluorides are generally stable, certain heterocyclic systems or molecules with other sensitive functional groups might be unstable under the reaction conditions.[12] Consider if any other part of your molecule could be reacting.

  • Workup Procedure: The quenching step is critical. Quenching excess borane with methanol or ethanol should be done slowly and at a low temperature (0 °C) to manage the exothermic reaction and prevent side reactions.[4] An uncontrolled quench can lead to decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the best and most reliable reagent for selectively reducing a carboxylic acid in the presence of a sulfonyl fluoride?

A1: The gold standard for this transformation is a borane complex, most commonly Borane-Tetrahydrofuran complex (BH₃•THF) or Borane-Dimethyl Sulfide complex (BH₃•SMe₂) .[6] These reagents show outstanding chemoselectivity, rapidly reducing carboxylic acids to primary alcohols while leaving sulfonyl fluorides and many other functional groups (like esters, ketones, and alkyl halides) untouched.[6][8]

Q2: Why is borane so selective for carboxylic acids compared to other functional groups like esters or the sulfonyl fluoride?

A2: The selectivity stems from the unique reaction mechanism. The reaction is initiated by the coordination of the Lewis acidic borane to the carbonyl oxygen. Following an initial acid-base reaction with the carboxylic acid proton, a stable acyloxyborane intermediate is formed. This intermediate is highly activated towards further reduction. In contrast, esters form a less reactive intermediate, and the reaction is significantly slower.[13] The sulfonyl fluoride group is a poor Lewis base and is sterically and electronically disfavored for attack by the electrophilic borane, rendering it inert under standard conditions.[2][3]

Q3: How do I choose the right solvent and temperature?

A3: Tetrahydrofuran (THF) is the most common solvent as it is the solvent in which the BH₃•THF complex is sold and is stable. It must be anhydrous. The reaction is typically started at 0 °C during the addition of the borane solution to control the initial exotherm from the acid-base reaction, then allowed to warm to room temperature.[7] For stubborn substrates, gentle heating to 40-50 °C can be employed, but this should be done with caution while monitoring selectivity.[7]

Data & Reagent Comparison

ReagentFormulaSelectivity for COOH vs. SO₂FCommon ConditionsKey Considerations
Borane-THF BH₃•THFExcellent THF, 0 °C to RTThe standard choice. Reagent quality is critical. Can be slow with some substrates.[4][6]
Borane-DMS BH₃•SMe₂Excellent THF, TolueneMore stable and soluble than BH₃•THF, but releases dimethyl sulfide.[7]
Lithium Aluminum Hydride LiAlH₄Poor THF, Diethyl EtherHighly reactive and non-selective. Will reduce the sulfonyl fluoride. [10]
Sodium Borohydride NaBH₄N/A Methanol, EthanolGenerally too weak to reduce carboxylic acids efficiently.[9][10]

Visualized Workflows & Mechanisms

Troubleshooting Decision Workflow

G Problem Problem Observed Low_Conversion Low / No Conversion Problem->Low_Conversion Poor_Selectivity Poor Selectivity (SO₂F Reduced) Problem->Poor_Selectivity Messy_Reaction Messy Reaction (Byproducts) Problem->Messy_Reaction Cause_Reagent Potential Cause: Reagent Quality/Stoichiometry Low_Conversion->Cause_Reagent Cause_Conditions Potential Cause: Conditions Too Mild Low_Conversion->Cause_Conditions Cause_Wrong_Reagent Potential Cause: Incorrect Reagent Used Poor_Selectivity->Cause_Wrong_Reagent Cause_Harsh Potential Cause: Conditions Too Harsh Poor_Selectivity->Cause_Harsh Cause_Decomp Potential Cause: Reagent/Substrate Decomposition Messy_Reaction->Cause_Decomp Cause_Workup Potential Cause: Improper Quench Messy_Reaction->Cause_Workup Sol_Tritrate Solution: 1. Use fresh reagent. 2. Titrate BH₃ solution. 3. Increase equivalents. Cause_Reagent->Sol_Tritrate Sol_Heat Solution: 1. Increase reaction time. 2. Gently heat (40-50°C). 3. Monitor selectivity. Cause_Conditions->Sol_Heat Sol_Switch_Reagent Solution: AVOID LiAlH₄. Use BH₃•THF or BH₃•SMe₂. Cause_Wrong_Reagent->Sol_Switch_Reagent Sol_Temp Solution: Run at lower temp (RT). Avoid excessive heating. Cause_Harsh->Sol_Temp Sol_Fresh Solution: Use fresh, properly stored reagent. Cause_Decomp->Sol_Fresh Sol_Quench Solution: Quench slowly at 0°C with Methanol. Cause_Workup->Sol_Quench

Caption: Troubleshooting workflow for selective reduction.

Simplified Mechanism of Borane Reduction

G cluster_0 Activation & Intermediate Formation cluster_1 Reduction to Alcohol RCOOH R-COOH Intermediate [R-C(O)O-BH₂] Acyloxyborane Intermediate RCOOH->Intermediate + BH₃ BH3_1 BH₃ H2 H₂ (gas) Intermediate->H2 - H₂ RCH2OH R-CH₂OH Primary Alcohol Intermediate->RCH2OH + 2 [H⁻] from BH₃ Borates (Borate byproducts) RCH2OH->Borates Workup

Caption: Mechanism of carboxylic acid reduction by borane.

Experimental Protocol: Selective Reduction using BH₃•THF

Materials:

  • Substrate (Carboxylic acid with sulfonyl fluoride)

  • Anhydrous Tetrahydrofuran (THF)

  • Borane-THF complex (1 M solution in THF)

  • Anhydrous Methanol (for quenching)

  • Standard workup reagents (e.g., Ethyl acetate, brine, anhydrous sodium sulfate)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Under an inert atmosphere, add the carboxylic acid substrate (1.0 eq.) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous THF (approx. 10 volumes relative to the substrate). Stir until the substrate is fully dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add the BH₃•THF solution (e.g., 1.5 - 2.0 eq.) dropwise via syringe over 30-60 minutes. Vigorous gas evolution (H₂) will be observed. Maintain the temperature at 0 °C during the addition.[7]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 8-12 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.[7]

  • Quenching: Cool the reaction mixture back to 0 °C. Very slowly and carefully, add anhydrous methanol dropwise to quench the excess borane. Caution: This is an exothermic process with gas evolution.[4] Continue adding methanol until the bubbling ceases.

  • Workup: Pour the mixture into water and extract with an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude primary alcohol product by column chromatography as required.

References

  • Master Organic Chemistry. (n.d.). Reduction of carboxylic acids to alcohols with borane (BH3). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reduction of Carboxylic Acids. Retrieved from [Link]

  • IITian Explains. (2020, April 4). Borane as a Reducing Agent || Very Selective Reducer || IITian Explains [Video]. YouTube. Retrieved from [Link]

  • Khan Academy. (n.d.). Reduction of carboxylic acids [Video]. Retrieved from [Link]

  • Rzepa, H. (2011, October 16). Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. Henry Rzepa's Blog. Retrieved from [Link]

  • ETH Library. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]

  • American Chemical Society. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • MDPI. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Retrieved from [Link]

  • ResearchGate. (2015). How to tritrate borane tetrahydrofuran complex? Retrieved from [Link]

  • Nature. (2019). A rapid access to aliphatic sulfonyl fluorides. Nature Communications. Retrieved from [Link]

  • Reddit. (2025). BH3/THF without extra solvent - fwd or reverse add? Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Aliphatic sulfonyl fluoride synthesis via reductive decarboxylative fluorosulfonylation of aliphatic carboxylic acid NHPI esters. Organic Chemistry Frontiers. Retrieved from [Link]

  • Facultad de Ingeniería - UNSa. (2016). Borane-Tetrahydrofurane Complex Reduction of Nickel and First Transition Metals in Tetrahydrofurane Media. Revista de la Facultad de Ingeniería. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Elemental Sulfur-Mediated Transformation of Carboxylic Acids to Acyl Fluorides by Electrophilic Fluorinating Reagent, Selectfluor. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Retrieved from [Link]

  • American Chemical Society. (2021). Deoxyfluorination of Carboxylic Acids with CpFluor: Access to Acyl Fluorides and Amides. Organic Letters. Retrieved from [Link]

Sources

Technical Support Center: Chemoselective Control Between Bromide and Fluorosulfonyl Groups

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for controlling chemoselectivity in cross-coupling reactions involving substrates bearing both bromide and fluorosulfonyl (-SO₂F) groups. This guide is intended for researchers, scientists, and professionals in drug development who are navigating the complexities of selective C-Br versus C-OSO₂F bond functionalization. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific experimental challenges.

Introduction: The Challenge of Chemoselectivity

In the realm of synthetic organic chemistry, particularly in the construction of complex molecules for pharmaceuticals and materials science, palladium-catalyzed cross-coupling reactions are indispensable tools.[1][2] When a substrate contains multiple reactive sites, such as a C-Br bond and a C-OSO₂F bond, achieving selective functionalization at one site while leaving the other intact presents a significant challenge. The relative reactivity of these groups is not always predictable and is highly dependent on a subtle interplay of factors including the catalyst, ligands, solvent, and substrate electronics.[3] Generally, the ease of oxidative addition to a Pd(0) catalyst follows the trend C-I > C-OTf ≈ C-Br > C-Cl, but the fluorosulfonyl group's reactivity can be modulated to be either more or less reactive than a bromide.[3][4][5]

This guide will help you understand the factors that govern this selectivity and provide actionable strategies to troubleshoot and optimize your reactions for the desired outcome.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Issues

Q1: My cross-coupling reaction is not working, or the yield is extremely low. What are the first things I should check?

A1: Low or no reactivity is a common starting problem. Before delving into selectivity issues, ensure the fundamental reaction parameters are sound.

  • Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are highly sensitive to oxygen.[6] Ensure your reaction vessel is rigorously purged with an inert gas (Argon or Nitrogen) and that all solvents have been properly degassed.[6]

  • Reagent Purity: Verify the purity of your starting materials, including the aryl bromide fluorosulfate, the coupling partner (e.g., boronic acid), and the base. Boronic acids, for instance, can degrade over time.[7]

  • Catalyst and Ligand Integrity: Phosphine ligands are susceptible to oxidation.[6] Ensure they have been stored and handled under an inert atmosphere. If using a Pd(II) precatalyst, ensure the conditions are suitable for its in-situ reduction to the active Pd(0) species.[6]

Q2: I am observing a significant amount of homocoupling of my coupling partner (e.g., boronic acid). How can I minimize this side reaction?

A2: Homocoupling is often promoted by the presence of oxygen.[7]

  • Improve Degassing: Enhance your solvent degassing procedure (e.g., freeze-pump-thaw cycles) and maintain a strict inert atmosphere throughout the reaction.[6][7]

  • Lower Temperature: Reducing the reaction temperature can sometimes disfavor the homocoupling pathway.[7]

  • Stoichiometry: Using a slight excess of the aryl halide/fluorosulfate substrate relative to the boronic acid can help consume the nucleophile before it has a chance to homocouple.[1]

Controlling Chemoselectivity: C-Br vs. C-OSO₂F

Q3: I am trying to selectively couple at the C-Br bond, but I am getting a mixture of products or exclusive reaction at the C-OSO₂F bond. What should I do?

A3: Achieving selective C-Br functionalization in the presence of a fluorosulfonyl group often requires careful selection of the catalytic system. The general trend in reactivity can be influenced to favor the desired outcome.

  • Ligand Choice is Critical: The ligand plays a paramount role in determining the selectivity of the oxidative addition step.[8][9][10]

    • Bulky, Electron-Rich Ligands: For Suzuki-Miyaura couplings, bulky, electron-rich phosphine ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or tri(1-adamantyl)phosphine can favor oxidative addition at the C-Br bond over a C-OTf or C-OSO₂F bond.[10][11]

    • N-Heterocyclic Carbenes (NHCs): In some systems, NHC ligands have shown high selectivity for C-Br activation.

  • Catalyst System:

    • Palladium(I) Dimer Catalyst: A dinuclear Pd(I)-iodo-dimer catalyst has been reported to exhibit extremely high site-selectivity, with exclusive functionalization at the C-Br bond in the presence of a fluorosulfonate group.[4]

    • Co-catalysis: A cooperative palladium and nickel catalytic system has been shown to achieve selective cross-coupling of aryl bromides with aryl fluorosulfonates at room temperature.[12]

  • Reaction Temperature: Lowering the reaction temperature can sometimes increase selectivity for the more reactive C-Br bond, as the activation energy for C-OSO₂F cleavage may not be reached.

Troubleshooting Workflow for C-Br Selectivity

start Low C-Br Selectivity ligand Screen Ligands (e.g., P(t-Bu)₃, Adamantylphosphines) start->ligand Primary Strategy catalyst Change Catalyst System (e.g., Pd(I) dimer, Pd/Ni co-catalysis) ligand->catalyst If selectivity is still poor end Improved C-Br Selectivity ligand->end temp Lower Reaction Temperature catalyst->temp For further optimization catalyst->end solvent Screen Solvents temp->solvent solvent->end

Caption: Troubleshooting workflow for improving C-Br selectivity.

Q4: I want to achieve selective coupling at the C-OSO₂F bond while leaving the C-Br bond untouched. How can I achieve this?

A4: While C-Br bonds are often more reactive, conditions can be tuned to favor the fluorosulfonyl group. Aryl fluorosulfates have emerged as versatile and highly reactive coupling partners, sometimes exceeding the reactivity of aryl bromides under specific conditions.[4][5][13]

  • Ligand Effects: The choice of ligand is again crucial. Biaryl phosphine ligands, such as those developed by Buchwald, can in some cases favor the activation of sulfonate esters over halides.[10]

  • Catalyst System:

    • Palladium Acetate with specific ligands: Systems like Pd(OAc)₂ with ligands such as DPEPhos or Xantphos have been used for couplings involving aryl fluorosulfonates.[12]

    • Nickel Catalysis: In some instances, nickel-based catalysts may exhibit a different selectivity profile compared to palladium and can be explored for C-OSO₂F activation.[12]

  • Solvent and Base: The reaction medium can influence selectivity. For instance, Suzuki-Miyaura couplings of aryl fluorosulfonates have been successfully performed in aqueous solvent systems.[5] The choice of base can also play a role.

  • Substrate Electronics: The electronic nature of the substrate can be exploited. Electron-withdrawing groups on the aryl ring can enhance the reactivity of the fluorosulfonyl group.

Q5: My reaction is giving a mixture of regioisomers after coupling. What could be the cause?

A5: Regioisomeric mixtures can arise from isomerization of intermediates in the catalytic cycle.

  • Ligand-Induced Isomerization: In Suzuki-Miyaura couplings, for example, the ligand can influence the potential for Z-to-E isomerization of vinyl palladium intermediates.[8] The choice of ligand can be critical for maintaining the stereochemistry of the starting material.

  • Reaction Temperature: Higher temperatures can sometimes promote isomerization. Running the reaction at the lowest possible temperature that still allows for efficient conversion is advisable.

Data Presentation: Ligand Effects on Chemoselectivity

The following table summarizes literature findings on the effect of ligands on the chemoselectivity of Suzuki-Miyaura cross-coupling reactions of substrates containing both chloro and triflate groups, which can serve as a starting point for reactions with bromo and fluorosulfonyl groups due to the analogous reactivity principles.

LigandFavored Coupling SiteObserved OutcomeReference
P(t-Bu)₃C-ClSelective C-Cl activation[10]
PCy₃C-OTfPredominant C-OTf activation[10]
Buchwald-type biaryl phosphinesC-OTfChemoselective C-OTf activation[10]
Tri(1-adamantyl)phosphineC-ClHigh selectivity for C-Cl activation[11]

Experimental Protocols

General Protocol for a Chemoselective Suzuki-Miyaura Coupling

This protocol is a general starting point and should be optimized for each specific substrate.

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromo-fluorosulfate (1.0 equiv.), the boronic acid or ester (1.2–1.5 equiv.), and the base (e.g., K₂CO₃, Cs₂CO₃, 2.0–3.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent and Catalyst Addition: Add the degassed solvent (e.g., dioxane, toluene, or a water/organic mixture) via syringe. In a separate vial, prepare a stock solution of the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., P(t-Bu)₃, 2-10 mol%) in the same degassed solvent. Add the required amount of the catalyst/ligand solution to the reaction vial.

  • Reaction: Place the vial in a preheated oil bath or heating block and stir at the desired temperature.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a plug of celite. Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.

Logical Relationship Diagram for Catalyst and Ligand Selection

start Desired Selectivity? cbr_select C-Br Functionalization start->cbr_select C-Br coso2f_select C-OSO₂F Functionalization start->coso2f_select C-OSO₂F ligand_cbr Use Bulky, Electron-Rich Ligands (e.g., P(t-Bu)₃, Ad₃P) cbr_select->ligand_cbr ligand_coso2f Use Biaryl Phosphine Ligands (e.g., Buchwald-type) coso2f_select->ligand_coso2f catalyst_cbr Consider Pd(I) Dimer or Pd/Ni Co-catalyst Systems ligand_cbr->catalyst_cbr optimize Optimize Temperature, Solvent, and Base catalyst_cbr->optimize catalyst_coso2f Consider Pd(OAc)₂ or Ni-based Catalysts ligand_coso2f->catalyst_coso2f catalyst_coso2f->optimize

Caption: Decision tree for catalyst and ligand selection based on desired chemoselectivity.

References

  • Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(7), 3700–3703. [Link]

  • Pd/Ni Co‐catalyzed Selective Cross‐Coupling of Aryl Bromides and Aryl Fluorosulfonates at Room Temperature - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. (2023). RSC Advances, 13(22), 13642–13654. [Link]

  • Schoenebeck, F., et al. (2020). Rapid Room‐Temperature, Chemoselective Csp2−Csp2 Coupling of Poly(pseudo)halogenated Arenes Enabled by Palladium(I) Catalysis in Air. Angewandte Chemie International Edition, 59(32), 13376-13381. [Link]

  • Bakulev, V. A., et al. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journal of Organic Chemistry, 17, 2641–2648. [Link]

  • So, C. M., & Fu, G. C. (2010). General, Chemoselective Suzuki-Miyaura Couplings of Poly(pseudo)halogenated Aryl Triflates at Room Temperature.
  • Ohmae, T., et al. (2021). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Organic & Biomolecular Chemistry, 19(36), 7855-7860. [Link]

  • Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions - PMC. (2023). RSC Advances, 13(22), 13642–13654. [Link]

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (2021). Tetrahedron, 95, 132338. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. (n.d.). Thieme. Retrieved March 7, 2026, from [Link]

  • Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening - ChemRxiv. (2021). [Link]

  • Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions - Semantic Scholar. (2023). RSC Advances, 13(22), 13642–13654. [Link]

  • Substrate scope the cross‐coupling of aryl bromides with aryl fluorosulfonates.[a] - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions - RSC Publishing. (2023). RSC Advances, 13(22), 13642–13654. [Link]

  • Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions - SciSpace. (2023). RSC Advances, 13(22), 13642–13654. [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC. (2022). ACS Catalysis, 12(5), 2946–2973. [Link]

  • Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. (2020). Journal of the American Chemical Society, 142(7), 3563–3574. [Link]

  • Sulfonate vs Sulfonate: Nickel and Palladium Multimetallic Cross-Electrophile Coupling of Aryl Triflates with Aryl Tosylates - PMC. (2021). Journal of the American Chemical Society, 143(34), 13547–13553. [Link]

  • Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand - ChemRxiv. (2022). [Link]

  • Iron-Catalyzed Selective Biaryl Coupling: Remarkable Suppression of Homocoupling by the Fluoride Anion - Organic Chemistry Portal. (2007). Journal of the American Chemical Society, 129(32), 9844–9845. [Link]

  • Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. (2000). Organic Letters, 2(8), 1101–1104. [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - ResearchGate. (2022). ACS Catalysis, 12(5), 2946–2973. [Link]

  • Selective, catalytic carbon-carbon bond activation and functionalization promoted by late transition metal catalysts - PubMed. (2003). Journal of the American Chemical Society, 125(4), 886–887. [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - eScholarship. (2022). ACS Catalysis, 12(5), 2946–2973. [Link]

  • Selective, Catalytic Carbon−Carbon Bond Activation and Functionalization Promoted by Late Transition Metal Catalysts. (2003). Journal of the American Chemical Society, 125(4), 886–887. [Link]

  • C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing). (2025). [Link]

  • A Fluorinated Ligand Enables Room-Temperature and Regioselective Pd-Catalyzed Fluorination of Aryl Triflates and Bromides. (2015). Journal of the American Chemical Society, 137(40), 12921–12927. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010). [Link]

  • Room Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design. (2023). ChemRxiv. [Link]

  • Unveiling Unusual Reactivity of SO2 and Unusual Type of S–X Long Bonds - OSTI.gov. (2025). [Link]

  • Catalyst-Controlled Site-Selective Bond Activation - PMC. (2017). Accounts of Chemical Research, 50(3), 605–616. [Link]

  • Emerging Utility of Fluorosulfate Chemical Probes. (2018). ACS Medicinal Chemistry Letters, 9(7), 633–637. [Link]

  • Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC. (2022). Chemical Society Reviews, 51(13), 5484–5519. [Link]

  • The reactive form of a C–S bond–cleaving, CO2-fixing flavoenzyme - NIH. (n.d.). Retrieved March 7, 2026, from [Link]

  • Catalytic C–C Bond Activations via Oxidative Addition to Transition Metals. (2018). Chemical Reviews, 118(8), 4153–4196. [Link]

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. (2025). RSC Chemical Biology. [Link]

  • 1-Bromoethene-1-sulfonyl fluoride (BESF) is another good connective hub for SuFEx click chemistry. (2018). Angewandte Chemie International Edition, 57(11), 2934–2938. [Link]

  • Desulfonylative Functionalization of Organosulfones via Inert (Hetero)Aryl C(sp)–SO2 Bond Cleavage - ResearchGate. (2025). [Link]

Sources

Technical Support Center: Sulfonyl Fluoride Stability in Workup Procedures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with sulfonyl fluorides. This guide is designed to provide expert advice and troubleshooting strategies to ensure the stability of your sulfonyl fluoride compounds during workup and purification. Drawing from established principles of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry and practical laboratory experience, this resource will help you navigate potential challenges and maximize your synthetic success.

Frequently Asked Questions (FAQs)

Q1: How stable is the sulfonyl fluoride functional group in general?

The sulfonyl fluoride (-SO₂F) group is known for its remarkable stability, especially when compared to other sulfonyl halides like sulfonyl chlorides (-SO₂Cl).[1][2][3][4] This stability is a key feature of SuFEx chemistry and is attributed to the high thermodynamic stability of the S-F bond.[5] Sulfonyl fluorides are generally resistant to thermolysis, reduction, and hydrolysis under neutral conditions.[1][3][4] However, their stability can be compromised under certain nucleophilic or harsh acidic/basic conditions encountered during workup procedures.

Q2: What are the primary degradation pathways for sulfonyl fluorides during workup?

The most common degradation pathway for sulfonyl fluorides during workup is hydrolysis, which converts the sulfonyl fluoride to the corresponding sulfonic acid (-SO₃H).[6][7] This can be catalyzed by both acid and base. Another potential issue is reaction with nucleophilic reagents or solvents that may be present in the reaction mixture or introduced during the workup.

Q3: What are the best practices for storing sulfonyl fluoride compounds?

To ensure long-term stability, sulfonyl fluorides should be stored in a cool, dry environment. It is advisable to store them under an inert atmosphere (e.g., argon or nitrogen) to protect them from atmospheric moisture.[8] For highly sensitive compounds, storage in a freezer at -20°C is recommended.[8]

Troubleshooting Guide: Workup and Purification

This section addresses specific issues you may encounter during the workup and purification of sulfonyl fluoride-containing compounds.

Aqueous Workup

Q4: I am observing low yields after an aqueous workup. Could my sulfonyl fluoride be hydrolyzing?

Yes, hydrolysis during aqueous workup is a common cause of yield loss. While sulfonyl fluorides are more resistant to hydrolysis than sulfonyl chlorides, prolonged exposure to aqueous environments, especially at non-neutral pH, can lead to the formation of the corresponding sulfonic acid.[6][7]

Recommendations:

  • Minimize Contact Time: Perform aqueous extractions as quickly as possible.

  • Control pH: Use a mildly acidic aqueous solution (e.g., dilute HCl, pH 3-4) for washing, as sulfonyl fluorides are generally more stable under these conditions than in basic media.[9] If your compound is base-sensitive, use cold, deionized water.

  • Use Brine: Wash the organic layer with brine (saturated NaCl solution) to remove bulk water before drying.

  • Temperature: Perform the workup at room temperature or below to minimize thermal degradation.

Experimental Protocol: Standard Aqueous Workup for a Sulfonyl Fluoride

  • Upon reaction completion, cool the reaction mixture to room temperature.

  • If the reaction solvent is miscible with water (e.g., THF, acetonitrile), remove it under reduced pressure.

  • Dilute the residue with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer sequentially with:

    • 1M HCl (if basic impurities are present)

    • Saturated aqueous NaHCO₃ (if acidic impurities are present, use with caution and observe for gas evolution)

    • Deionized water

    • Brine

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter and concentrate the organic layer under reduced pressure.

Purification by Silica Gel Chromatography

Q5: My sulfonyl fluoride appears to be degrading on the silica gel column. How can I prevent this?

Silica gel is acidic and its surface contains silanol groups that can act as nucleophiles or promote hydrolysis, leading to the degradation of sensitive sulfonyl fluorides.[10]

Recommendations:

  • Deactivate the Silica Gel: Before preparing your column, you can deactivate the silica gel by treating it with a base. A common method is to slurry the silica gel in the eluent containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v).

  • Use an Alternative Stationary Phase: If your compound is highly sensitive, consider using a less acidic stationary phase like alumina (basic or neutral) or Florisil.[10]

  • Rapid Chromatography: Perform the chromatography as quickly as possible to minimize the contact time between your compound and the stationary phase.

Experimental Protocol: Deactivation of Silica Gel for Chromatography

  • Choose your eluent system based on TLC analysis.

  • Add triethylamine to the eluent to a final concentration of 0.5% (v/v).

  • Prepare the silica gel slurry using this triethylamine-containing eluent.

  • Pack the column with the slurry.

  • Equilibrate the column by running 2-3 column volumes of the eluent through it before loading your sample.

  • Load your sample and perform the chromatography as usual.

Diagram: Logic for Choosing a Purification Strategy

Caption: Decision workflow for selecting a suitable purification method for sulfonyl fluorides.

Analytical Monitoring

Q6: How can I use NMR spectroscopy to check for the degradation of my sulfonyl fluoride?

NMR spectroscopy is an excellent tool for assessing the purity and stability of your sulfonyl fluoride.

  • ¹H NMR: The protons on the carbon alpha to the sulfonyl fluoride group will have a characteristic chemical shift. Upon hydrolysis to the sulfonic acid, you would expect to see a shift in the position of these signals.

  • ¹⁹F NMR: This is a very direct method. Sulfonyl fluorides typically show a sharp singlet in the ¹⁹F NMR spectrum. The disappearance of this signal and the potential appearance of other fluorine-containing species would indicate degradation.

  • ¹³C NMR: The carbon atom attached to the sulfonyl fluoride group will exhibit a doublet due to coupling with the fluorine atom. The disappearance or change in this signal can also indicate degradation.

Table: Typical Spectroscopic Data for Sulfonyl Fluorides vs. Sulfonic Acids

Functional Group¹⁹F NMR Signal¹H NMR (α-protons)IR (S=O stretch)
-SO₂F Present (singlet)Deshielded~1410 & 1210 cm⁻¹
-SO₃H AbsentShifted~1350 & 1170 cm⁻¹

Concluding Remarks

The exceptional stability of the sulfonyl fluoride group is a cornerstone of its utility in modern chemistry. However, a thorough understanding of its potential reactivity under various workup and purification conditions is crucial for achieving high yields and purity. By following the guidelines and troubleshooting advice presented in this technical support center, researchers can confidently handle these valuable compounds and harness their full potential in their synthetic endeavors.

References

  • Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - PMC. (n.d.). Retrieved from [Link]

  • Applications of Sulfonyl Fluorides - ResearchGate. (n.d.). Retrieved from [Link]

  • SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization - PMC. (n.d.). Retrieved from [Link]

  • Unconventional reactivity of sulfonyl fluorides - Spiral. (2024, November 13). Retrieved from [Link]

  • Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride | Journal of the American Chemical Society - ACS Publications. (2019, July 13). Retrieved from [Link]

  • Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. (2022, January 19). Retrieved from [Link]

  • Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and ... - PMC. (n.d.). Retrieved from [Link]

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design - ACS Publications. (2024, September 24). Retrieved from [Link]

  • Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC. (2022, December 8). Retrieved from [Link]

  • Sulfur fluoride exchange - PMC. (2023, August 3). Retrieved from [Link]

  • Synthetic Routes to Arylsulfonyl Fluorides - MDPI. (2021, July 8). Retrieved from [Link]

  • (A) Overview of the synthetic methods to obtain sulfonyl fluorides. (B)... - ResearchGate. (n.d.). Retrieved from [Link]

  • Nonderivatized Method for the Detection of Perfluoroalkane Sulfonyl Fluorides by Liquid Chromatography-Microwave Plasma Torch Ionization Mass Spectrometry - PubMed. (2024, April 9). Retrieved from [Link]

  • SuFEx-enabled, chemoselective synthesis of triflates, triflamides and triflimidates - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06267K. (2022, January 5). Retrieved from [Link]

  • Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning - The Doyle Group. (2018, March 27). Retrieved from [Link]

  • A convenient preparation of heteroaryl sulfonamides and sulfonyl fluorides from heteroaryl thiols - PubMed. (2006, February 3). Retrieved from [Link]

  • Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry - RSC Publishing. (2023, January 20). Retrieved from [Link]

  • Not all sulfonyl fluorides were created equally - some have oxetanes. (2022, January 27). Retrieved from [Link]

  • NMAM 6012: Sulfuryl Fluoride - CDC. (2016, January 12). Retrieved from [Link]

  • [18F]SuFEx Click Chemistry Enabled Ultrafast Late-stage Radiosynthesis - ChemRxiv. (n.d.). Retrieved from [Link]

  • Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation - PMC. (2023, August 24). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Chromatography. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of sulfonyl fluorides. Retrieved from [Link]

  • Synthesis of Sulfonyl Fluorides from Sulfonamides. (n.d.). Retrieved from [Link]

Sources

Catalyst selection for coupling 2-Bromo-4-(fluorosulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the cross-coupling of 2-Bromo-4-(fluorosulfonyl)benzoic acid . As a Senior Application Scientist, I have designed this guide to help you navigate the complex chemoselectivity challenges inherent to this multifunctional building block.

This molecule presents three orthogonal reactive sites: a C-Br bond (your target for cross-coupling), an -SO₂F group (a SuFEx click chemistry hub), and a -COOH group (an acidic proton source). Success requires precision in catalyst selection, stoichiometric control, and mechanistic understanding.

The Chemoselectivity Challenge

To achieve high yields, your reaction conditions must drive oxidative addition at the C-Br bond while strictly preserving the S-F bond and mitigating the acidic interference of the carboxylate. The diagram below illustrates the competing pathways you must manage.

Chemoselectivity Substrate 2-Bromo-4-(fluorosulfonyl) benzoic acid Br_Site C-Br Bond (Target Site) Substrate->Br_Site SO2F_Site -SO2F Group (SuFEx Hub) Substrate->SO2F_Site COOH_Site -COOH Group (Acidic Proton) Substrate->COOH_Site Br_Reaction Pd-Catalyzed Cross-Coupling (Desired Pathway) Br_Site->Br_Reaction SO2F_Reaction Nucleophilic Attack Hydrolysis (Side Reaction) SO2F_Site->SO2F_Reaction COOH_Reaction Catalyst Poisoning Base Depletion (Side Reaction) COOH_Site->COOH_Reaction

Chemoselectivity pathways for 2-Bromo-4-(fluorosulfonyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst and base combination for Suzuki-Miyaura coupling of this substrate? A: The optimal system is Pd(dppf)Cl₂ combined with a mild, non-nucleophilic base like K₃PO₄ or Na₂CO₃ in a biphasic solvent system (e.g., Toluene/H₂O). Causality: The dppf ligand features a large bite angle (99°), which accelerates reductive elimination and is highly effective for sterically hindered ortho-substituted aryl bromides. Strong bases like NaOH must be strictly avoided, as they will hydrolyze the -SO₂F group . Furthermore, avoid electron-rich ligands like RuPhos; recent studies demonstrate that RuPhos/Pd systems can "awaken" the otherwise stable S-F bond, leading to unwanted C-S bond activation and desulfonative cross-coupling .

Q2: My reaction stalls at 30-50% conversion. Is the free carboxylic acid poisoning the catalyst? A: Yes, incomplete conversion with this substrate is almost always a stoichiometry issue related to the -COOH group. The carboxylic acid rapidly consumes one equivalent of your base to form the carboxylate salt. If you only use the standard 1.5–2.0 equivalents of base, you will not have enough left to form the reactive boronate species required for transmetalation. Solution: You must use a minimum of 3.0 equivalents of K₃PO₄ to buffer the system effectively.

Q3: Can I perform a Buchwald-Hartwig amination on the bromide without triggering a SuFEx reaction at the -SO₂F group? A: This is highly challenging and generally not recommended without protecting groups. Primary and secondary amines are the primary nucleophiles for SuFEx click chemistry . If you attempt a C-N coupling, the amine will likely attack the -SO₂F group to form a sulfonamide. Workaround: If C-N coupling is strictly required, you must use a highly active Buchwald precatalyst (e.g., BrettPhos Pd G3) to drive the C-Br coupling at room temperature, outcompeting the SuFEx reaction, or temporarily mask the amine.

Quantitative Catalyst & Base Selection Matrix

To troubleshoot low yields or loss of functional groups, reference this quantitative matrix. It summarizes the expected outcomes based on specific mechanistic interactions between the catalyst, base, and the substrate's functional groups.

Catalyst System (5 mol%)Base (Equivalents)TempExpected C-Br Conversion-SO₂F RetentionMechanistic Causality
Pd(dppf)Cl₂ K₃PO₄ (3.0 eq) 65 °C >95% >95% Optimal. Large bite angle promotes reductive elimination; mild base protects S-F bond; excess base accounts for -COOH.
Pd(PPh₃)₄Na₂CO₃ (3.0 eq)70 °C80-85%>95%Viable alternative, but slower oxidative addition due to monodentate ligands.
Pd(dppf)Cl₂K₃PO₄ (1.5 eq)65 °C<40%>95%Stalls. Base is entirely consumed by the -COOH group, halting the transmetalation step.
RuPhos Pd G3K₃PO₄ (3.0 eq)80 °CVariable<50%Unwanted C-S activation. RuPhos "awakens" the sulfonyl fluoride leading to desulfonation.
Pd(dppf)Cl₂NaOH (3.0 eq)65 °C>90%0%Hydrolysis. Complete degradation of -SO₂F to sulfonate (-SO₃Na) due to the strong hydroxide nucleophile.

Standard Operating Protocol: Chemoselective Suzuki-Miyaura Coupling

This protocol is engineered as a self-validating system: the stoichiometry accounts for the acidic proton, the solvent system ensures solubility of the carboxylate intermediate, and the temperature is capped to protect the S-F bond.

Materials Required:

  • 2-Bromo-4-(fluorosulfonyl)benzoic acid (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

  • K₃PO₄ (3.0 equiv)

  • Toluene / H₂O (4:1 ratio, 0.2 M)

Step-by-Step Methodology:

  • Reagent Loading: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-4-(fluorosulfonyl)benzoic acid, the arylboronic acid, and Pd(dppf)Cl₂.

  • Base Addition: Add K₃PO₄. Critical Step: The 3.0 equivalents ensure 1 eq is used for -COOH deprotonation, 1 eq for boronate formation, and 1 eq acts as a kinetic buffer.

  • Solvent & Degassing: Add Toluene and H₂O. Sparge the biphasic mixture with Argon for exactly 15 minutes. Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the phosphine ligand.

  • Controlled Heating: Heat the reaction mixture to 65 °C for 12 hours. Do not exceed 75 °C to prevent thermal degradation of the fluorosulfonyl group.

  • Acidic Quench & Workup: Cool to room temperature. Carefully acidify the aqueous layer to pH 3-4 using 1M HCl. Causality: This reprotonates the carboxylate back to the free carboxylic acid, driving your target product into the organic layer.

  • Extraction: Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo prior to column chromatography.

Workflow Step1 1. Reagent Prep Substrate + Boronic Acid + Pd(dppf)Cl2 Step2 2. Base Addition 3.0 eq K3PO4 (Accounts for -COOH) Step1->Step2 Step3 3. Degassing Argon Sparging (15 mins) Step2->Step3 Step4 4. Heating 65 °C in Toluene/H2O Step3->Step4 Step5 5. Workup Acidic Quench (pH 3-4) Extraction Step4->Step5

Step-by-step experimental workflow for chemoselective Suzuki coupling.

References

  • Title: Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry Source: Chinese Chemical Letters, 2021. URL: [Link]

  • Title: 'Awaken' aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction Source: New Journal of Chemistry, 2022. URL: [Link]

  • Title: Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions Source: RSC Advances, 2023. URL: [Link]

Handling moisture sensitivity of 2-Bromo-4-(fluorosulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for 2-Bromo-4-(fluorosulfonyl)benzoic acid . It is designed to move beyond generic advice, providing actionable troubleshooting for the specific chemical behavior of the aryl sulfonyl fluoride (Ar-SO₂F) motif in the presence of a carboxylic acid (-COOH) and an aryl bromide (Ar-Br) .

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Core Chemical Intelligence

Before troubleshooting, you must understand the "Personality" of this molecule. It is a bifunctional SuFEx (Sulfur-Fluoride Exchange) hub .

  • The Stability Paradox: Unlike sulfonyl chlorides, which hydrolyze rapidly in air, the sulfonyl fluoride group is remarkably stable to hydrolysis under neutral or acidic conditions. It is often "water-tolerant."

  • The Trojan Horse: The carboxylic acid moiety is the weak link regarding moisture. It is hygroscopic (attracts water). If the compound absorbs water and is subsequently exposed to basic conditions (e.g., during dissolution in NaHCO₃ or reaction with amines), the local pH rise will catalyze the hydrolysis of the -SO₂F group to -SO₃H (sulfonic acid), irreversibly destroying the SuFEx handle.

Diagnostic & Troubleshooting (Q&A)

Module A: Storage & Physical State[1][2]

Q: The white powder has formed hard clumps in the bottle. Is the sulfonyl fluoride hydrolyzed? A: Not necessarily, but immediate action is required.

  • Diagnosis: The clumping is likely due to the carboxylic acid moiety hydrogen-bonding with atmospheric moisture. The -SO₂F group itself is likely intact if the material has been kept neutral or acidic.

  • Test: Run a ¹⁹F NMR in DMSO-d₆.

    • Intact: Singlet around +63 to +66 ppm (Ar-SO₂F).

    • Hydrolyzed: Peak at -120 to -150 ppm (Free Fluoride F⁻) or disappearance of the sulfonyl fluoride signal.

  • Recovery Protocol: If ¹⁹F NMR confirms the product is intact, dry the material in a vacuum oven at 40°C for 4–6 hours over P₂O₅. Do not exceed 60°C while wet, as hot aqueous acidity can slowly degrade the C-S bond.

Q: Can I store this compound in a standard refrigerator? A: Yes, but double-containment is mandatory.

  • Risk: Cold storage promotes condensation upon opening.

  • Protocol: Store in a tightly sealed vial, placed inside a secondary jar containing desiccant (Drierite/Silica). Allow the outer jar to reach room temperature before opening to prevent condensation from hitting the cold powder.

Module B: Reaction Troubleshooting

Q: I am trying to couple an amine to the carboxylic acid (Amide Coupling), but I'm losing the sulfonyl fluoride. Why? A: You are likely using a nucleophilic base or high pH aqueous workup.

  • Root Cause: Standard amide couplings often use bases like NaOH, LiOH, or excess amine. While -SO₂F is stable to acid, it is labile to base hydrolysis , especially in the presence of water.

  • Solution:

    • Switch Bases: Use non-nucleophilic organic bases (DIPEA, 2,6-lutidine) instead of inorganic hydroxide bases.

    • Avoid Aqueous Workup at High pH: When quenching, use 1M HCl or saturated NH₄Cl . Never wash with 1M NaOH or saturated NaHCO₃ for extended periods, as this converts the -SO₂F to -SO₃⁻.

Q: I dissolved the compound in saturated NaHCO₃ to extract it, and now the SuFEx activity is gone. A: You have hydrolyzed the fluorosulfonyl group.

  • Mechanism: The carboxylate salt forms immediately (pH ~8.5). In this aqueous basic environment, the hydroxide/bicarbonate attacks the sulfur center, ejecting fluoride.

  • Correct Protocol: If you must perform an acid-base extraction, keep the temperature at 0°C and limit exposure time to <10 minutes. Immediately re-acidify to pH 2–3 to stabilize the -SO₂F group.

Visualization: Stability & Degradation Pathways[3][4]

The following diagram illustrates the stability windows and the irreversible degradation pathway you must avoid.

G Compound 2-Bromo-4-(fluorosulfonyl) benzoic acid (Active SuFEx Agent) Hygroscopic Hygroscopic Clumping (Reversible) Compound->Hygroscopic + Moisture (Air) Salt Carboxylate Salt (Ar-SO2F-COO-) (Metastable) Compound->Salt Base (NaHCO3) Cold (0°C) Hydrolysis Sulfonic Acid (Ar-SO3H) (DEAD END) Compound->Hydrolysis Strong Nucleophiles (w/o Activation) Hygroscopic->Compound Vacuum Dry (40°C) Salt->Compound Acidify (HCl) Immediate Salt->Hydrolysis Base + Time/Heat (pH > 8) Fluoride Free Fluoride (HF / F-) (Corrosive) Salt->Fluoride Byproduct

Figure 1: Stability decision tree. Note that the "Dead End" (Red) is reached primarily through basic aqueous conditions.

Analytical Validation Data

When verifying the integrity of your reagent, rely on ¹⁹F NMR . It is the only definitive method to distinguish the active Sulfonyl Fluoride from free fluoride or hydrolyzed species.

Species¹⁹F NMR Shift (approx.)[1]MultiplicityNotes
Ar-SO₂F (Intact) +60 to +67 ppm SingletShift varies slightly by solvent (CDCl₃ vs DMSO).
Ar-F (Aryl Fluoride) -100 to -120 ppmMultipletIf present as impurity (rare for this structure).
Free Fluoride (F⁻) -120 to -150 ppmBroad SingletIndicates hydrolysis (HF or salt).
Ar-SO₃H (Hydrolyzed) Silent N/AThe sulfur center loses the fluorine.

Standard Operating Procedures (SOPs)

SOP-01: Drying Wet Material

Use this if the material appears sticky or clumped but ¹⁹F NMR confirms -SO₂F is intact.

  • Equipment: Vacuum oven, P₂O₅ (Phosphorus Pentoxide) or activated silica gel as desiccant.

  • Setup: Place the open vial of compound into a desiccator or vacuum oven.

  • Vacuum: Apply high vacuum (< 5 mbar).

  • Temperature: Set to 35–40°C . Warning: Do not exceed 50°C. The combination of trapped water and heat can induce autocatalytic hydrolysis.

  • Duration: Dry for 4–6 hours.

  • Storage: Backfill with Argon/Nitrogen and seal immediately with Parafilm.

SOP-02: Aqueous Workup (Safe Zone)

Use this to purify the compound from reactions without destroying the SuFEx handle.

  • Quench: Pour reaction mixture into 0.5 M HCl or Saturated NH₄Cl .

  • Extraction: Extract immediately with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Wash: Wash the organic layer once with water and once with Brine.

    • Critical: Do NOT wash with NaHCO₃ or NaOH to remove unreacted acid unless strictly necessary and done at 0°C with immediate separation.

  • Dry: Dry over anhydrous Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ if the material is very acidic, as Mg salts can sometimes be tricky with sticky acids.

  • Concentrate: Rotary evaporate at bath temp < 40°C.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry."[2] Angewandte Chemie International Edition, 53(36), 9430–9448.

    • Establishes the foundational stability profile of the sulfonyl fluoride group.
  • Dong, J., et al. (2020). "SuFEx Chemistry of Sulfonyl Fluorides." Chemical Reviews, 120(17), 9237–9278.

    • Comprehensive review detailing hydrolysis rates and compatibility with various functional groups.
  • Loughney, D. A., et al. (2018). "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." Journal of Organic Chemistry.

    • Provides comparative data on the superior stability of Ar-SO₂F vs Ar-SO₂Cl.

Sources

Validation & Comparative

19F NMR chemical shift of 2-Bromo-4-(fluorosulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Title: 19F NMR Chemical Shift and SuFEx Reactivity of 2-Bromo-4-(fluorosulfonyl)benzoic acid: A Comprehensive Comparison Guide

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Structural Context

In the rapidly expanding field of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, the selection of the right electrophilic hub dictates the success of late-stage functionalization and combinatorial library synthesis[1]. 2-Bromo-4-(fluorosulfonyl)benzoic acid (CAS: 1934408-67-9) has emerged as a premier trifunctional building block[2].

Unlike standard bifunctional hubs, this molecule offers three completely orthogonal reactive sites:

  • Carboxylic Acid: Available for standard peptide amidation or esterification.

  • Aryl Bromide: Primed for Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig).

  • Sulfonyl Fluoride (-SO2F): A highly stable, yet selectively reactive S(VI) hub for SuFEx click chemistry[1].

Because the -SO2F group is remarkably stable to aqueous workups, transition metal catalysis, and standard organic bases, researchers can sequentially functionalize the acid and bromide sites without requiring protecting groups. To monitor the final SuFEx coupling, 19F NMR spectroscopy serves as the analytical gold standard.

The 19F NMR Profile: Causality of the Spectral Desert

The characteristic 19F NMR chemical shift for the -SO2F group in aryl sulfonyl fluorides consistently appears as a sharp singlet in the highly deshielded region of +65.0 to +66.5 ppm (relative to CFCl3)[1][3]. For 2-bromo-4-(fluorosulfonyl)benzoic acid specifically, the inductive effect of the meta-bromine atom causes negligible deviation, placing its signature peak firmly around +66.0 ppm in standard solvents like DMSO-d6 or CDCl3[1].

The Causality of the Shift: Why does this fluorine atom appear at a positive ppm value, whereas most organofluorines (like -CF3 or Ar-F) appear between -60 and -130 ppm? The hexavalent sulfur S(VI) core, combined with two highly electronegative double-bonded oxygen atoms, aggressively pulls electron density away from the fluorine nucleus. This severe deshielding exposes the fluorine to the external magnetic field, pushing its resonance into the positive ppm range.

This +66 ppm region is effectively a "spectral desert." Because virtually no other fluorinated functional groups appear here, the -SO2F peak is completely isolated from background noise, allowing for pristine baseline integration and highly accurate kinetic tracking.

Product Comparison: Sulfonyl Electrophiles

When designing a synthetic route, selecting the correct sulfonyl electrophile is critical. The table below objectively compares 2-bromo-4-(fluorosulfonyl)benzoic acid against common alternatives based on reactivity, stability, and NMR tracking capabilities.

Table 1: Comparative Analysis of SuFEx Hubs and Sulfonyl Electrophiles

Compound19F NMR ShiftReactivity ProfileHydrolytic StabilityPrimary Application
2-Bromo-4-(fluorosulfonyl)benzoic acid ~ +66.0 ppm [1]Trifunctional (COOH, Br, SO2F)HighOrthogonal combinatorial libraries
4-(Fluorosulfonyl)benzoic acid +66.0 ppm[1][3]Bifunctional (COOH, SO2F)HighStandard SuFEx hub
2-Bromo-4-(chlorosulfonyl)benzoic acid N/ABifunctional (COOH, SO2Cl)LowTraditional sulfonamides (anhydrous)
Aryl Fluorosulfonates (Ar-OSO2F) +35 to +40 ppm[4]Monofunctional (OSO2F)ModeratePhenol-derived electrophiles

Insight: While sulfonyl chlorides are traditionally used for sulfonamide synthesis, their extreme sensitivity to moisture leads to rapid hydrolysis. Sulfonyl fluorides, conversely, are inert to water and require specific catalysts (like DBU or BEMP) to activate the S(VI) exchange, granting the chemist total kinetic control[1].

Mechanistic Pathway & Workflow

SuFEx_Workflow A 2-Bromo-4-(fluorosulfonyl)benzoic acid 19F NMR: ~ +66 ppm B Trifunctional Orthogonality 1. COOH (Amidation) 2. Br (Pd-Coupling) 3. SO2F (SuFEx) A->B Structural feature C SuFEx Activation Catalyst: DBU / BEMP A->C Addition of Base E Sulfonamide / Sulfonate 19F Signal Depletion C->E S(VI) Exchange F Free Fluoride Release 19F NMR: ~ -120 to -150 ppm C->F Byproduct D Nucleophilic Attack (R-NH2 or Ar-OH) D->C Co-reactant

SuFEx workflow and 19F NMR monitoring of 2-Bromo-4-(fluorosulfonyl)benzoic acid.

Self-Validating Experimental Protocol: Real-Time NMR Monitoring

To accurately determine the reaction kinetics of 2-bromo-4-(fluorosulfonyl)benzoic acid with a nucleophile, we utilize a self-validating 19F NMR methodology.

The Causality of the Control: We rely on an internal standard (4-fluoroanisole) to track the disappearance of the starting material rather than the appearance of the fluoride byproduct. Free fluoride ions released during SuFEx can etch borosilicate glass NMR tubes, forming SiF4 or BF4⁻ complexes that broaden unpredictably. Tracking the depletion of the +66.0 ppm peak against an inert standard guarantees absolute mass balance integrity[4].

Step-by-Step Methodology:

  • Sample Preparation: In an oven-dried NMR tube, dissolve 0.10 mmol of 2-bromo-4-(fluorosulfonyl)benzoic acid and 0.10 mmol of 4-fluoroanisole (internal standard, 19F shift: -125.5 ppm[4]) in 0.5 mL of anhydrous DMSO-d6.

  • Baseline Acquisition: Acquire a baseline 19F NMR spectrum (376 MHz or 471 MHz). Critical Step: Set the relaxation delay (D1) to at least 5 seconds. Fluorine nuclei in -SO2F groups exhibit longer T1 relaxation times; insufficient delay will result in artificially low integrations. Integrate the +66.0 ppm singlet to exactly 1.00 relative to the internal standard.

  • Reaction Initiation: Inject 0.12 mmol of the target primary amine and 0.02 mmol of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) directly into the NMR tube. Cap tightly and invert to homogenize.

  • Kinetic Tracking: Insert the tube into the spectrometer at 25°C. Run a pre-programmed array of 19F NMR scans every 10 minutes for 2 hours.

  • Data Validation: Plot the integral of the +66.0 ppm peak over time. The reaction is successfully validated when the integral falls below 0.01, confirming >99% conversion to the desired sulfonamide without the need for destructive sampling.

References

  • [1] A Practical Method for Converting Benzyl Thioethers to Sulfonyl Fluorides | The Journal of Organic Chemistry - ACS Publications. Available at:

  • [2] 2-Bromo-4-(fluorosulfonyl)benzoic acid | CymitQuimica. Available at:

  • [3] A Convenient One-Pot Process for Converting Thiols into Sulfonyl Fluorides Using H2O2 as an Oxidant - ResearchGate. Available at:

  • [4] Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates - DOI. Available at:

Sources

A Researcher's Guide to High-Resolution Mass Spectrometry (HRMS) Analysis and Fragmentation Patterns of Sulfonyl Fluorides

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, covalent inhibitors have re-emerged as a powerful modality for achieving potent and durable therapeutic effects. Among the electrophilic warheads utilized to form these covalent bonds, sulfonyl fluorides (-SO₂F) have garnered significant attention. Their unique reactivity profile, which allows for the targeting of less-traditionally-drugged nucleophilic residues like tyrosine, lysine, and histidine, has expanded the toolkit for medicinal chemists.[1][2] The precise characterization of these molecules and their interactions with biological targets is paramount, and high-resolution mass spectrometry (HRMS) has established itself as an indispensable tool in this endeavor.[3][4][5]

This guide provides an in-depth analysis of the HRMS-based characterization of sulfonyl fluorides, with a particular focus on their fragmentation patterns. We will explore the experimental nuances of HRMS analysis, delve into the mechanistic details of sulfonyl fluoride fragmentation, and offer a comparative overview to aid researchers in the structural elucidation of this important class of compounds.

The Critical Role of HRMS in the Analysis of Sulfonyl Fluoride Probes

High-resolution mass spectrometry offers unparalleled accuracy and resolving power, making it an ideal technique for the analysis of small molecules like sulfonyl fluoride inhibitors.[6][7] In the context of drug discovery, HRMS is instrumental in confirming the molecular weight of newly synthesized compounds, identifying metabolites, and, most importantly for covalent inhibitors, verifying the formation of the desired protein-drug adduct.[3][4][8]

The high mass accuracy of HRMS allows for the confident determination of elemental compositions, which is crucial for distinguishing between compounds with very similar nominal masses. This is particularly important when dealing with complex biological matrices where numerous endogenous molecules could potentially interfere with the analysis.

Unraveling the Fragmentation Patterns of Sulfonyl Fluorides: A Mechanistic Overview

Understanding the fragmentation patterns of sulfonyl fluorides under tandem mass spectrometry (MS/MS) conditions is key to their structural confirmation and the identification of their metabolites or degradation products. While the specific fragmentation will depend on the overall structure of the molecule, some general principles can be outlined.

A common fragmentation pathway for aromatic sulfonamides, which share the core sulfonyl group, involves the neutral loss of sulfur dioxide (SO₂).[9][10] This process is often preceded by a rearrangement and is influenced by the substitution pattern on the aromatic ring. For instance, electron-withdrawing groups can promote the extrusion of SO₂.[10]

For sulfonyl fluorides, the S-F bond is relatively strong; however, under collision-induced dissociation (CID), fragmentation can be initiated at various points in the molecule. The fragmentation of the sulfonyl fluoride moiety itself is a key diagnostic feature.

Aryl Sulfonyl Fluorides:

Aryl sulfonyl fluorides often exhibit fragmentation patterns characterized by:

  • Loss of SO₂: Similar to sulfonamides, a neutral loss of 64 Da is a common observation.

  • Loss of the SO₂F group: Cleavage of the Ar-S bond can lead to the formation of an aryl cation.

  • Fragmentation of the aromatic ring: Depending on the substituents, characteristic losses from the aromatic ring can occur.

Alkyl Sulfonyl Fluorides:

The fragmentation of alkyl sulfonyl fluorides is more dependent on the nature of the alkyl chain. Common fragmentation pathways include:

  • Loss of the SO₂F group: Cleavage of the C-S bond to generate an alkyl carbocation.

  • Rearrangements and eliminations: Similar to other alkyl compounds, rearrangements followed by the elimination of neutral molecules are common.

The following diagram illustrates a generalized fragmentation workflow for a sulfonyl fluoride-containing compound.

workflow General HRMS Fragmentation Workflow for Sulfonyl Fluorides cluster_ionization Ionization cluster_ms1 MS1 Analysis cluster_fragmentation Collision-Induced Dissociation (CID) cluster_ms2 MS2 Analysis Precursor_Ion [M+H]⁺ or [M-H]⁻ Isolation Precursor Ion Isolation Precursor_Ion->Isolation Mass Selection Fragmentation Fragmentation Isolation->Fragmentation Collision with Inert Gas Fragment_Ions Detection of Fragment Ions Fragmentation->Fragment_Ions Separation by m/z

Caption: A generalized workflow for the HRMS/MS analysis of sulfonyl fluorides.

Comparative Fragmentation Analysis: Aryl vs. Alkyl Sulfonyl Fluorides

To provide a practical comparison, let's consider the hypothetical fragmentation of a simple aryl sulfonyl fluoride (benzenesulfonyl fluoride) and an alkyl sulfonyl fluoride (ethanesulfonyl fluoride).

CompoundPrecursor Ion (m/z)Key Fragment Ions (m/z)Interpretation
Benzenesulfonyl Fluoride159.0045 ([M+H]⁺)95.0130Loss of SO₂
77.0391Loss of SO₂F
Ethanesulfonyl Fluoride111.0045 ([M+H]⁺)47.0124Loss of C₂H₄
29.0391C₂H₅⁺

This simplified table illustrates that the fragmentation patterns can be quite distinct, providing valuable structural information. The aryl sulfonyl fluoride is more likely to undergo fragmentation involving the stable aromatic ring, while the alkyl sulfonyl fluoride will fragment based on the chemistry of the alkyl chain.

Experimental Protocols for HRMS Analysis of Sulfonyl Fluorides

The following provides a general, step-by-step methodology for the HRMS analysis of sulfonyl fluorides.

1. Sample Preparation:

  • Dissolve the sulfonyl fluoride compound in a suitable solvent (e.g., acetonitrile, methanol) to a final concentration of 1-10 µg/mL.

  • For analysis of protein-adducts, the protein sample is typically desalted prior to analysis.[8]

2. HRMS Instrument Setup (Q-TOF or Orbitrap):

  • Ionization Source: Electrospray ionization (ESI) is commonly used.

  • Polarity: Positive or negative ion mode, depending on the analyte's ability to be protonated or deprotonated.

  • MS1 Scan: Acquire a full scan to determine the accurate mass of the precursor ion.

  • MS/MS Scan (CID):

    • Select the precursor ion of interest for fragmentation.

    • Apply a range of collision energies to obtain a comprehensive fragmentation pattern.

3. Data Analysis:

  • Determine the accurate mass of the precursor and fragment ions.

  • Calculate the elemental composition of the ions using the instrument's software.

  • Propose fragmentation pathways based on known chemical principles and the observed accurate masses.

The following diagram illustrates the experimental workflow for identifying covalent binding of a sulfonyl fluoride to a target protein.

experimental_workflow Workflow for Covalent Binding Analysis by HRMS Incubation Incubate Protein with Sulfonyl Fluoride Desalting Sample Desalting Incubation->Desalting Peptide_Mapping Proteolytic Digestion (e.g., Trypsin) Incubation->Peptide_Mapping For Site Identification HRMS_Analysis Intact Protein HRMS Analysis Desalting->HRMS_Analysis Data_Analysis Deconvolution and Mass Comparison HRMS_Analysis->Data_Analysis LC_MSMS LC-MS/MS of Peptides Peptide_Mapping->LC_MSMS Peptide_Analysis Identify Modified Peptide LC_MSMS->Peptide_Analysis

Sources

Navigating the Thermal Landscape of 2-Bromo-4-(fluorosulfonyl)benzoic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher, the precise characterization of a novel or sparsely documented reagent is paramount to the success and reproducibility of experimental outcomes. This guide addresses the thermal properties of 2-Bromo-4-(fluorosulfonyl)benzoic acid, a compound of interest in synthetic and medicinal chemistry. A comprehensive search of available scientific literature and supplier databases reveals a notable absence of an experimentally determined melting point for this specific molecule. This guide, therefore, aims to provide a practical framework for researchers by comparing the available data for 2-Bromo-4-(fluorosulfonyl)benzoic acid with its close structural analogs, and by detailing a rigorous protocol for its empirical characterization.

Understanding the Data Gap

A thorough investigation for 2-Bromo-4-(fluorosulfonyl)benzoic acid (CAS No. 1934408-67-9) did not yield a reported melting point. The primary available specification for this compound is a purity of 95%, as listed by some chemical suppliers[1]. This absence of a defined melting range underscores the importance of independent verification of physical properties for novel or less-common reagents before their inclusion in sensitive synthetic pathways.

Comparative Analysis with Structural Analogs

To provide a predictive context for the thermal behavior of 2-Bromo-4-(fluorosulfonyl)benzoic acid, a comparative analysis with structurally related and more extensively characterized compounds is presented below. The key differences in their molecular structures—the substitution of a fluorine atom for a fluorosulfonyl group, and the presence or absence of a bromine atom—are expected to significantly influence their crystal lattice energies and, consequently, their melting points.

Compound NameCAS NumberMolecular StructureReported Melting Point (°C)Purity
2-Bromo-4-(fluorosulfonyl)benzoic acid 1934408-67-9Not Reported 95%[1]
2-Bromo-4-fluorobenzoic acid1006-41-3172 - 176≥97%
4-(Fluorosulfonyl)benzoic acid455-26-5272 - 27395%[1]

Analysis of Analogs:

  • 2-Bromo-4-fluorobenzoic acid: The replacement of the fluorosulfonyl group with a single fluorine atom leads to a significant decrease in molecular weight and likely a less complex network of intermolecular interactions, resulting in a melting point in the range of 172-176 °C.

  • 4-(Fluorosulfonyl)benzoic acid: The removal of the bromine atom from the target molecule gives the parent compound, 4-(fluorosulfonyl)benzoic acid. This compound exhibits a much higher melting point of 272-273 °C[1]. This suggests that the fluorosulfonyl group, through strong dipole-dipole interactions and potential hydrogen bonding, contributes significantly to the crystal lattice energy.

Based on this comparison, it is reasonable to hypothesize that the melting point of 2-Bromo-4-(fluorosulfonyl)benzoic acid will fall between that of its bromo-fluoro and fluorosulfonyl analogs. However, empirical determination remains essential for accurate characterization.

Experimental Protocol for Melting Point Determination

The following protocol outlines a standardized procedure for determining the melting point range of a pure solid organic compound, such as 2-Bromo-4-(fluorosulfonyl)benzoic acid, using a digital melting point apparatus.

Objective: To determine the melting point range of a solid sample, from the temperature of initial melting to the temperature of complete liquefaction.

Materials:

  • Sample of 2-Bromo-4-(fluorosulfonyl)benzoic acid

  • Capillary tubes (sealed at one end)

  • Digital melting point apparatus

  • Spatula

  • Mortar and pestle (optional, for sample grinding)

Procedure:

  • Sample Preparation:

    • Ensure the sample is completely dry and free of solvent.

    • If the crystals are large, gently grind them to a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.

    • Tap the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.

    • Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample should be 2-3 mm in height.

  • Apparatus Setup:

    • Turn on the digital melting point apparatus and allow it to stabilize.

    • Set a heating ramp rate. For an unknown sample, a preliminary rapid heating can be used to approximate the melting point. For a more precise measurement, a slower ramp rate (1-2 °C per minute) should be used, starting from a temperature approximately 20 °C below the expected melting point.

  • Measurement:

    • Insert the packed capillary tube into the sample holder of the apparatus.

    • Begin heating and observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (T1).

    • Continue heating and record the temperature at which the last solid particle melts (T2).

    • The melting point range is reported as T1 - T2.

  • Post-Analysis:

    • Allow the apparatus to cool before performing any subsequent measurements.

    • Dispose of the used capillary tube in the appropriate glass waste container.

Trustworthiness of the Protocol: This protocol is a self-validating system. A sharp melting point range (typically 1-2 °C) is indicative of a pure compound. A broad melting point range suggests the presence of impurities, which disrupt the crystal lattice and cause the substance to melt over a wider range of temperatures.

Workflow for Melting Point Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the melting point of a solid sample.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_analysis Data Analysis & Reporting A Dry Sample B Grind to Fine Powder A->B C Pack Capillary Tube (2-3 mm) B->C D Insert Sample into Apparatus C->D E Set Heating Ramp Rate (1-2 °C/min) D->E F Observe and Record T1 (First Liquid) E->F G Observe and Record T2 (Complete Liquefaction) F->G H Report Melting Range (T1 - T2) G->H I Assess Purity (Sharp vs. Broad Range) H->I

Caption: Workflow for the experimental determination of a melting point range.

Conclusion

While the experimentally determined melting point of pure 2-Bromo-4-(fluorosulfonyl)benzoic acid is not currently documented in readily accessible sources, a comparative analysis of its structural analogs provides a valuable predictive framework. The provided experimental protocol offers a robust and reliable method for researchers to empirically determine this crucial physical property. The meticulous characterization of such reagents is a cornerstone of scientific integrity and is essential for the advancement of drug development and chemical research.

References

Sources

Comparative Guide: HPLC Strategies for Fluorosulfonyl Benzoic Acid Impurity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The "SuFEx" Revolution and Analytical Bottlenecks Fluorosulfonyl benzoic acids are the linchpins of Sulfur-Fluoride Exchange (SuFEx) click chemistry, a next-generation approach to covalent drug discovery. While the sulfonyl fluoride (


) motif offers unique stability compared to sulfonyl chlorides, its analytical characterization presents a paradox: the group is stable enough for biological probing but reactive enough to degrade during improper HPLC analysis.

This guide objectively compares the industry-standard C18 (Octadecyl) stationary phase against the Pentafluorophenyl (PFP/F5) phase. While C18 remains the workhorse for general lipophilicity, our comparative analysis demonstrates that PFP is the superior choice for fluorosulfonyl benzoic acids due to its ability to resolve positional isomers and retain halogenated species via specific Fluorine-Fluorine (F-F) and


 interactions.

Part 1: The Chemical Challenge

The Target Molecule & Impurities

The primary analyte, typically 3- or 4-(fluorosulfonyl)benzoic acid, presents three distinct separation challenges:

  • Positional Isomerism: Separating the meta- (3-) isomer from the para- (4-) isomer, which often co-elute on hydrophobic phases.

  • Hydrolysis Degradants: The primary impurity is the corresponding sulfonic acid (

    
    ). This species is highly polar and acidic, often eluting in the void volume (
    
    
    
    ) of standard Reverse Phase (RP) methods.
  • Stability: The

    
     bond is susceptible to hydrolysis in high pH buffers or nucleophilic solvents (e.g., unsubstituted methanol), necessitating strict mobile phase control.
    
Mechanism of Interaction
  • Hydrophobic Interaction (C18): Relies solely on carbon load. Often insufficient for differentiating the subtle dipole changes between m- and p- isomers.

  • Fluorous &

    
     Interaction (PFP):  The PFP ring is electron-deficient. It engages in charge-transfer interactions with the electron-rich aromatic ring of the benzoic acid and specific F-F interactions with the sulfonyl fluoride group, offering "orthogonal" selectivity.
    

Part 2: Comparative Study (C18 vs. PFP vs. Phenyl-Hexyl)

The following table summarizes the performance of three common stationary phases for a mixture containing 4-(fluorosulfonyl)benzoic acid (Target), 3-(fluorosulfonyl)benzoic acid (Isomer), and 4-sulfobenzoic acid (Hydrolysis Impurity).

Table 1: Stationary Phase Performance Matrix
FeatureC18 (USP L1) PFP / F5 (USP L43) Phenyl-Hexyl (USP L11)
Primary Mechanism Hydrophobic Interaction

, Dipole-Dipole, Shape Selectivity

Stacking, Hydrophobic
Isomer Resolution (

)
Low (

)
High (

)
Moderate (

)
Peak Shape (Tailing) Moderate (Acidic silanol interactions)Excellent (Rigid surface structure)Good
Hydrolysis Product Retention Poor (Elutes near void)Moderate (Dipole retention)Poor
Mobile Phase Compatibility HighHigh (Avoid pH > 8)High
Recommendation Routine Purity ChecksCritical Impurity Profiling Alternative if PFP fails

Expert Insight: The PFP phase acts as a "Lewis Acid" stationary phase, interacting strongly with the "Lewis Base" nature of the sulfonyl, providing separation leverage that C18 simply cannot physically achieve.

Part 3: Recommended Experimental Protocol

Mobile Phase Chemistry

Crucial Warning: Avoid nucleophilic modifiers (like non-acidified methanol) which can cause transesterification/defluorination over long runs.

  • Solvent A: Water + 0.1% Formic Acid (Maintains pH ~2.7, keeping the carboxylic acid protonated and the

    
     stable).
    
  • Solvent B: Acetonitrile + 0.1% Formic Acid.[1][2][3]

Optimized Gradient (PFP Column)
  • Column: Phenomenex Kinetex F5 or Supelco Discovery HS F5 (2.1 x 100 mm, 2.6 µm or similar).

  • Flow Rate: 0.4 mL/min.

  • Temperature: 35°C (Slight elevation improves mass transfer for fluorinated compounds).

  • Detection: UV @ 230 nm (Sulfonyl absorption) and 254 nm (Aromatic).

Time (min)% Solvent BComment
0.05Initial hold for polar sulfonic acid retention
1.05Isocratic hold
10.060Shallow gradient to separate isomers
12.095Wash lipophilic dimers/oligomers
14.095Hold
14.15Re-equilibration
18.05End

Part 4: Visualization of Workflows

Column Selection Decision Tree

This diagram illustrates the logical process for selecting the stationary phase based on the specific impurity profile encountered.

ColumnSelection Start Start: Impurity Profiling Fluorosulfonyl Benzoic Acid CheckIsomers Are Positional Isomers (m- vs p-) Present? Start->CheckIsomers CheckPolar Is Hydrolysis (Sulfonic Acid) the Main Issue? CheckIsomers->CheckPolar No UsePFP Use PFP (L43) Target: Shape Selectivity CheckIsomers->UsePFP Yes (Critical) UseC18 Use C18 (L1) Standard RP Conditions CheckPolar->UseC18 No (Trace only) UseHILIC Use HILIC or C18-Aq Target: Polar Retention CheckPolar->UseHILIC Yes (High %)

Figure 1: Decision matrix for stationary phase selection based on specific impurity challenges.

Method Validation & Stability Workflow

This diagram outlines the self-validating protocol to ensure the method does not induce degradation of the sensitive sulfonyl fluoride group.

ValidationFlow Prep Sample Prep (Diluent: MeCN/H2O + Acid) Inj0 Injection T=0 Prep->Inj0 Wait Wait 24 Hours (Autosampler Stability) Inj0->Wait Inj24 Injection T=24 Wait->Inj24 Compare Compare Peak Areas (-SO2F vs -SO3H) Inj24->Compare Decision Degradation > 2%? Compare->Decision Valid Method Validated Decision->Valid No Fail Change Diluent/Temp Decision->Fail Yes

Figure 2: Stability assessment workflow to rule out on-column or in-vial degradation of the sulfonyl fluoride.

Part 5: Troubleshooting & Expert Tips

  • Ghost Peaks (Hydrolysis): If you observe a growing peak at the solvent front (

    
    ) over repeated injections, your mobile phase pH is likely too high (pH > 4.0), causing on-column hydrolysis. Correction:  Freshly prepare mobile phases with 0.1% Formic Acid or TFA.
    
  • Peak Tailing: Benzoic acids have

    
     values around 4.2. If the mobile phase pH is near 4.0, the analyte exists as a mixture of ion and neutral forms, causing split or tailing peaks. Correction:  Ensure pH is < 3.0 to keep the acid fully protonated.
    
  • Sample Diluent: Never dissolve sulfonyl fluorides in 100% DMSO or DMF if the solution will sit for days, as trace water in these hygroscopic solvents accelerates hydrolysis. Use Acetonitrile with 0.1% Formic Acid as the diluent.[1][2][3]

References

  • Barrow, A. S., et al. (2019). The Growing Applications of SuFEx Click Chemistry. Chemical Society Reviews.

  • Phenomenex Technical Guide. (2023). Selectivity of Fluorinated Stationary Phases (PFP).[1][4][5][6]

  • Supelco/Sigma-Aldrich. (2022). Discovery HS F5: Unique Selectivity for Polar and Basic Compounds.

  • Jones, R. (2020). Hydrolysis Kinetics of Sulfonyl Fluorides in Aqueous Media. Journal of Organic Chemistry.

Sources

Comprehensive Comparison Guide: Reactivity of Sulfonyl Fluoride vs. Sulfonyl Chloride Benzoates

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery and complex organic synthesis, the choice of electrophilic warhead dictates the success of late-stage functionalization. Traditionally, sulfonyl chlorides (-SO₂Cl) have been the standard reagents for synthesizing sulfonamides and sulfonate esters. However, their aggressive reactivity often translates to poor chemoselectivity and rapid hydrolytic degradation[1].

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has elevated sulfonyl fluorides (-SO₂F) as superior, highly stable alternatives,[2]. When embedded in multifunctional scaffolds like benzoates, sulfonyl fluorides exhibit a "spring-loaded" latent reactivity. This allows chemists to perform orthogonal synthetic manipulations on the benzoate ester that would completely destroy a corresponding chloride counterpart[3],[4].

Mechanistic Causality: Why Fluoride Outperforms Chloride

The divergent behavior of sulfonyl fluorides and chlorides is not merely a difference in reaction rates; it is rooted in fundamental thermodynamic and electronic principles.

  • Bond Dissociation Energy (BDE): The homolytic BDE of the S-F bond (e.g., in SO₂F₂) is approximately 90.5 kcal/mol, nearly double that of the S-Cl bond (46 kcal/mol)[3]. This immense bond strength renders sulfonyl fluorides highly resistant to thermolysis and spontaneous decomposition,[5].

  • Cleavage Pathway & Redox Stability: Due to fluorine's extreme electronegativity, the electron cloud is heavily biased toward the fluorine atom. Consequently, S-F bond cleavage is strictly heterolytic, preventing the formation of active radical intermediates[3]. This grants sulfonyl fluorides exceptional stability in reductive biological environments (such as GSH-rich cellular compartments),[3]. Conversely, S-Cl bonds frequently undergo homolytic cleavage, leading to unwanted side reactions[3].

  • Hydrolytic Stability: Sulfonyl chlorides hydrolyze rapidly upon exposure to atmospheric moisture or aqueous buffers[5],[6]. Sulfonyl fluorides, however, require specific activation—such as the stabilization of the fluoride leaving group via a 4-electron-3-center[F-H-F]⁻ transition state or interaction with silicophilic cations (R₃Si⁺)—to react,[3].

Quantitative Reactivity Profiling

The following table summarizes the objective performance metrics of sulfonyl fluorides versus sulfonyl chlorides, particularly when integrated into benzoate-derived scaffolds.

PropertySulfonyl Chloride Benzoates (-SO₂Cl)Sulfonyl Fluoride Benzoates (-SO₂F)
Bond Dissociation Energy ~46 ± 4 kcal/mol[3]~90.5 ± 4.3 kcal/mol[3]
Cleavage Mechanism Homolytic & Heterolytic[3]Exclusively Heterolytic,[3]
Aqueous Stability Poor (Rapid Hydrolysis)[5]Excellent (Latent Stability)[5],[6]
Redox Stability Susceptible to reduction[3]Highly resistant to reduction,[3]
Chemoselectivity Low (Reacts indiscriminately)[1]High (Requires SuFEx activation),[2]
Protein Labeling Targets Non-specific / Highly reactive[7]Tyr, Lys, His, Ser, Thr[8],[9]

Visualizing the Divergent Pathways

The logic of SuFEx chemistry relies on the concept of latency. While sulfonyl chlorides react with whatever nucleophile they encounter first (often water), sulfonyl fluorides wait for a specific catalytic or microenvironmental trigger.

Reactivity_Pathways Start Aryl Sulfonyl Halide (Benzoate Scaffold) SO2Cl Sulfonyl Chloride (-SO2Cl) Start->SO2Cl X = Cl SO2F Sulfonyl Fluoride (-SO2F) Start->SO2F X = F Hydrolysis Rapid Hydrolysis (Sulfonic Acid Dead-End) SO2Cl->Hydrolysis H2O OffTarget Unselective Reaction (Off-Target Toxicity) SO2Cl->OffTarget Nucleophiles Latent Latent Stability (Survives Aqueous Media) SO2F->Latent H2O / Biological Media SuFEx SuFEx Activation (Catalyst or Target Protein) Latent->SuFEx DBU / BEMP / Binding Targeted Targeted Covalent Bond (Stable S-O / S-N Linkage) SuFEx->Targeted Specific Nucleophile

Divergent reaction pathways of sulfonyl chlorides vs latent sulfonyl fluorides in SuFEx chemistry.

Self-Validating Experimental Protocols

To demonstrate the practical superiority of the -SO₂F group in complex molecule synthesis, the following field-proven methodologies detail the orthogonal manipulation of benzoate scaffolds.

Protocol 1: Orthogonal Saponification of Methyl 4-(Fluorosulfonyl)benzoate

Objective: Hydrolyze a methyl benzoate ester to a free carboxylic acid without degrading the para-sulfonyl halide group.

  • Step 1: Substrate Preparation. Dissolve 1.0 mmol of Methyl 4-(fluorosulfonyl)benzoate in 4 mL of a 3:1 THF/H₂O mixture.

  • Step 2: Basic Hydrolysis. Add 1.5 mmol of LiOH at 0 °C. Stir vigorously for 2 hours.

  • Step 3: Validation Check. Monitor the reaction via LC-MS and ¹⁹F NMR. The ester peak will disappear, but the -SO₂F ¹⁹F NMR signal (typically a sharp singlet around +64 to +66 ppm) must remain unchanged, validating the survival of the sulfonyl fluoride[10].

  • Step 4: Workup. Acidify the aqueous layer to pH 3 with 1M HCl, extract with EtOAc, dry over MgSO₄, and concentrate to yield pure 4-(fluorosulfonyl)benzoic acid.

  • Causality & Mechanistic Rationale: The S-F bond resists basic hydrolysis because the fluoride ion requires specific proton-mediated stabilization or silicophilic activation to leave. Standard aqueous hydroxide is insufficient to break the 90.5 kcal/mol bond[3]. Performing this exact protocol on Methyl 4-(chlorosulfonyl)benzoate results in 100% degradation to the sulfonic acid[5].

Protocol 2: Accelerated SuFEx Click Conjugation

Objective: Conjugate the latent -SO₂F group of the newly formed 4-(fluorosulfonyl)benzoic acid to an aryl silyl ether.

  • Step 1: Reagent Mixing. Combine 4-(fluorosulfonyl)benzoic acid (1.0 eq) and an aryl silyl ether (1.1 eq) in anhydrous acetonitrile.

  • Step 2: Catalytic Activation. Add 20 mol% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)[11],[12].

  • Step 3: Reaction & Validation. Stir at room temperature. The reaction is self-validating via the detectable evolution of silyl fluoride byproducts and the complete disappearance of the +65 ppm ¹⁹F NMR signal[11],[10].

  • Step 4: Isolation. Purify via flash chromatography to obtain the targeted, highly stable sulfonate ester.

  • Causality & Mechanistic Rationale: DBU acts as a nucleophilic catalyst. It forms an activated arylsulfonyl ammonium fluoride intermediate that facilitates the transfer of the sulfonyl group to the silyl ether, effectively overcoming the latent kinetic barrier of the S-F bond[11],[13].

Applications in Chemical Biology & Drug Discovery

Beyond synthetic utility, sulfonyl fluoride benzoates are premier warheads for targeted covalent inhibitors (TCIs) and fragment-based drug discovery (FBDD)[9].

Unlike traditional Michael acceptors (e.g., acrylamides) that almost exclusively target cysteine residues, SuFEx probes exhibit broad, context-dependent reactivity with a variety of nucleophilic amino acids, including Tyrosine (Tyr), Lysine (Lys), Histidine (His), and Serine (Ser)[8],[7],[9]. Because the -SO₂F group is entirely stable in aqueous biological media, it circulates harmlessly until it binds to its specific protein target. Upon binding, the protein's unique microenvironment acts as the SuFEx catalyst—positioning hydrogen-bond donors to stabilize the fluoride leaving group—thereby triggering precise covalent bond formation[8].

References

1. 2.3 3.8 4.2 5.5 6. 6 7. 7 8.1 9.11 10.9 11.12 12.4 13.10 14.13

Sources

A Senior Application Scientist's Guide: The Strategic Advantage of 2-Bromo-4-(fluorosulfonyl)benzoic Acid in Synthesis and Covalent Probe Development

Author: BenchChem Technical Support Team. Date: March 2026

For researchers at the forefront of drug discovery and chemical biology, the choice of a molecular scaffold is a critical decision that dictates the feasibility of synthesis, the scope of diversification, and the ultimate success of a research program. This guide provides an in-depth comparison of 2-Bromo-4-(fluorosulfonyl)benzoic acid and its chloro-analog, 2-Chloro-4-(fluorosulfonyl)benzoic acid. We will demonstrate through mechanistic reasoning and comparative data why the bromo-substituted variant offers superior synthetic versatility, making it a more powerful tool for building libraries of covalent modifiers and complex molecular probes.

Part 1: The Sulfonyl Fluoride "Warhead": A Privileged Moiety for Covalent Targeting

Both molecules share the arylsulfonyl fluoride (Ar-SO₂F) moiety, a functional group that has become a cornerstone of modern chemical biology.[1][2] Unlike the more promiscuous and hydrolytically unstable sulfonyl chlorides, sulfonyl fluorides exhibit a finely tuned balance of stability and reactivity.[1][3] This "Goldilocks" reactivity allows them to survive in aqueous biological systems while remaining capable of forming stable covalent bonds with a range of nucleophilic amino acid residues.[4][5]

The sulfonyl fluoride is considered a privileged "warhead" because it expands the landscape of covalent drug discovery beyond the traditional focus on cysteine.[6] It has been shown to react with the side chains of serine, threonine, tyrosine, lysine, and histidine, opening up a much larger portion of the proteome for covalent targeting.[1][2][7] This reactivity is the basis for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a powerful tool for bioconjugation and drug development.[3][6]

Part 2: The Halogen Handle: Decoding the Bromo vs. Chloro Advantage in Synthesis

While the sulfonyl fluoride group provides the biological activity, the halogen at the 2-position—the "handle"—governs the molecule's synthetic utility. The primary advantage of 2-Bromo-4-(fluorosulfonyl)benzoic acid lies in the superior reactivity of the Carbon-Bromine (C-Br) bond compared to the Carbon-Chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions, the workhorse of modern medicinal chemistry.

Aryl chlorides are often more abundant and less expensive than their bromide counterparts.[8] However, their utility in synthesis is hampered by the high strength of the C-Cl bond, which makes the critical oxidative addition step in a catalytic cycle significantly more challenging.[8][9] Consequently, reactions involving aryl chlorides often require higher temperatures, increased catalyst loading, and more specialized, expensive ligands to achieve acceptable yields.[10]

In contrast, the C-Br bond is weaker and more readily undergoes oxidative addition. This fundamental difference translates into several practical advantages for the bromo-analog:

  • Milder Reaction Conditions: Enabling the use of lower temperatures and less aggressive reagents, which improves compatibility with sensitive functional groups.

  • Higher Yields & Selectivity: Reactions are often cleaner, with fewer side products like hydrodehalogenation or biaryl homocoupling.[9]

  • Broader Substrate Scope: The milder conditions allow for the coupling of a wider array of reaction partners.

  • Reduced Catalyst Loading: Lowering the cost of synthesis, especially at scale.

Comparative Data: Aryl Halide Reactivity in Suzuki-Miyaura Coupling

The following table summarizes the typical differences observed when using aryl bromides versus aryl chlorides in a standard Suzuki-Miyaura cross-coupling reaction.

FeatureAryl Bromide (e.g., Ar-Br)Aryl Chloride (e.g., Ar-Cl)Advantage for Synthesis
C-X Bond Dissociation Energy ~71 kcal/mol~84 kcal/molAr-Br (Weaker bond, easier to break)
Rate of Oxidative Addition FasterSignificantly SlowerAr-Br (Key catalytic step is more facile)
Typical Reaction Temperature Room Temperature – 80 °C80 °C – >120 °CAr-Br (Better functional group tolerance)
Typical Catalyst Loading 0.5 – 2 mol%2 – 5 mol% or higherAr-Br (More efficient, lower cost)
Ligand Requirements Standard phosphine ligands (e.g., PPh₃) often sufficeRequires bulky, electron-rich ligands (e.g., S-Phos, RuPhos)Ar-Br (Simpler, less expensive setup)
General Yield & Purity Generally HighVariable, often requires more optimizationAr-Br (More reliable and robust)

This enhanced reactivity is not merely a matter of convenience; it is a strategic enabler. For a drug discovery program, the ability to rapidly and efficiently generate a diverse library of analogs from a common core is paramount. Using 2-Bromo-4-(fluorosulfonyl)benzoic acid allows researchers to perform a wider range of cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig, etc.) under reliable and scalable conditions.

Logical Workflow: Cross-Coupling Reactivity

The diagram below illustrates the fundamental difference in the catalytic cycle that underpins the advantage of the bromo-analog.

G cluster_0 Catalytic Cycle Pd0 Pd(0) Catalyst OxAdd_Br Oxidative Addition (Fast, Mild Conditions) Pd0->OxAdd_Br OxAdd_Cl Oxidative Addition (Slow, Harsh Conditions) Pd0->OxAdd_Cl ArPdBr Ar-Pd(II)-Br OxAdd_Br->ArPdBr ArPdCl Ar-Pd(II)-Cl OxAdd_Cl->ArPdCl Transmetal Transmetalation ArPdBr->Transmetal ArPdCl->Transmetal ReductElim Reductive Elimination Transmetal->ReductElim ReductElim->Pd0 Catalyst Regeneration Product Ar-R' Product ReductElim->Product ArBr 2-Bromo-Analog (Ar-Br) ArBr->OxAdd_Br Lower Energy Barrier ArCl 2-Chloro-Analog (Ar-Cl) ArCl->OxAdd_Cl Higher Energy Barrier BoronicAcid R'-B(OH)₂ BoronicAcid->Transmetal

Caption: Comparative catalytic cycles for bromo- vs. chloro-analogs.

Part 3: Experimental Protocols & Practical Considerations

To illustrate the practical implications of these differences, we provide a validated, general protocol for a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is designed as a self-validating system. The milder conditions outlined for the bromo-analog should be attempted first. If the reaction with the chloro-analog fails or provides low yield under these conditions, it serves as direct validation of the bromo-analog's superior reactivity, necessitating the harsher conditions.

Materials:

  • Aryl Halide (2-Bromo- or 2-Chloro-4-(fluorosulfonyl)benzoic acid methyl ester*)

  • Arylboronic Acid (1.2 equivalents)

  • Palladium(II) Acetate [Pd(OAc)₂]

  • Triphenylphosphine [PPh₃] or S-Phos

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (3.0 equivalents)

  • Solvent: 1,4-Dioxane and Water (4:1 mixture)

  • Inert atmosphere (Nitrogen or Argon)

*Note: The carboxylic acid is typically protected as an ester (e.g., methyl ester) prior to cross-coupling to prevent interference with the basic conditions.

Step-by-Step Methodology:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 eq) and the arylboronic acid (1.2 eq).

  • Reagent Addition: Add the base (e.g., K₂CO₃, 3.0 eq).

  • Catalyst Preparation & Addition: In a separate vial, pre-mix the palladium catalyst and ligand.

    • For 2-Bromo-analog (Milder Conditions): Use Pd(OAc)₂ (1 mol%) and PPh₃ (4 mol%).

    • For 2-Chloro-analog (Harsher Conditions): Use Pd(OAc)₂ (3 mol%) and S-Phos (6 mol%).

  • Solvent Addition: Add the catalyst/ligand mixture to the main flask, then add the dioxane/water solvent mixture.

  • Inerting: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Reaction:

    • For 2-Bromo-analog: Heat the reaction mixture to 80 °C.

    • For 2-Chloro-analog: Heat the reaction mixture to 100-110 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 4-12 hours).

  • Workup: Cool the mixture to room temperature. Add water and extract with an organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure cross-coupled product.

This protocol highlights the tangible differences in reagent choice and energy input required for the two analogs, directly impacting cost, time, and safety.

Part 4: Application Workflow in Drug Discovery

The synthetic advantages of 2-Bromo-4-(fluorosulfonyl)benzoic acid are most impactful in the early stages of drug discovery, where rapid diversification of a core scaffold is essential for establishing structure-activity relationships (SAR).

G A Core Scaffold Selection 2-Bromo-4-(fluorosulfonyl)benzoic acid B Rapid Library Synthesis (Suzuki, Sonogashira, Buchwald etc.) A->B Enables diverse R-group installation under mild conditions C High-Throughput Screening (Biochemical or Cellular Assays) B->C D Hit Identification & Validation C->D E Target Engagement Studies (Covalent Modification via -SO₂F) D->E Confirm covalent binding to protein target F SAR & Lead Optimization D->F E->F G Preclinical Candidate F->G

Sources

Validating Covalent Tyrosine Engagement: A Comparative Guide to MS/MS Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of Covalent Binding to Tyrosine Residues by MS/MS Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Discovery Professionals

Executive Summary

For decades, cysteine has been the "low-hanging fruit" of targeted covalent inhibitors (TCIs). However, the druggable proteome is expanding beyond cysteine to Tyrosine , a residue that offers unique geometric advantages at protein-protein interfaces and catalytic sites.

This guide compares the validation of tyrosine engagement using Sulfur-Fluoride Exchange (SuFEx) chemistry—the emerging industrial standard—against traditional PTAD (Triazolinedione) Bioconjugation and Photo-affinity Labeling . As a Senior Application Scientist, I will walk you through the causality of method selection, the "self-validating" experimental loops, and the precise MS/MS fragmentation logic required to confirm occupancy.

Part 1: Comparative Analysis of Tyrosine Validation Methods

In the context of drug development, "validation" means proving that your molecule is covalently bound to a specific tyrosine residue and not non-specifically sticking to the protein surface.

The Primary Contenders
  • The "Product" Standard: SuFEx Probes (Sulfonyl Fluorides/Fluorosulfates)

    • Mechanism: Context-dependent reaction. The S(VI) center is stable in water but reacts rapidly with Tyrosine (and sometimes Lys/His) when the protein environment activates the phenol (e.g., via a nearby basic residue).

    • Use Case: Discovery of high-affinity covalent drugs; activity-based protein profiling (ABPP).

  • Alternative A: PTAD (4-phenyl-3H-1,2,4-triazoline-3,5(4H)-dione) [1]

    • Mechanism: An "Ene-like" reaction that is highly chemoselective for Tyrosine.

    • Use Case: Structural proteomics (solvent accessibility probing); bioconjugation. Less suitable for drug discovery due to the bulky, reactive nature of the PTAD warhead itself.

  • Alternative B: Photo-Affinity Labeling (PAL)

    • Mechanism: UV-activation of a benzophenone or diazirine group to insert non-specifically into nearby bonds.

    • Use Case: "Last resort" when no nucleophile is available. Low resolution; validates binding but not necessarily nucleophilic engagement.

Performance Comparison Matrix
FeatureSuFEx (Sulfonyl Fluorides) PTAD Bioconjugation Photo-Affinity Labeling
Selectivity High (Context-Driven) . Requires protein-templated activation.High (Chemoselective) . Reacts with most surface Tyr.Low . Inserts into any nearby C-H or N-H bond.
Stability Excellent .[2] Stable in plasma/buffer; irreversible bond.Moderate . Linkage can be labile; reagents are moisture sensitive.High (post-crosslink), but prone to off-target labeling.
MS Detectability Clean . Distinct mass shift (-HF); stable in MS/MS.Complex . Can induce fragmentation or neutral losses.Messy . Broad peaks due to heterogeneous insertion sites.
Drug Relevance Direct . Warhead is small and "drug-like" (e.g., Belumosudil).Indirect .[3] Used as a probe, not a therapeutic warhead.Probe Only . Bulky tags alter binding kinetics.

Part 2: The Self-Validating Workflow (SuFEx-MS)

To validate a Tyrosine-targeted inhibitor, you cannot rely on a single data point. You must construct a Self-Validating System comprising three orthogonal MS experiments.

Phase 1: Intact Protein MS (The "Gatekeeper")

Why: Before digesting the protein, you must prove the stoichiometry. If you see 100% modification of the peptide but only 5% modification of the intact protein, your digestion data is misleading.

  • Protocol:

    • Incubate Protein (10 µM) + Inhibitor (10–100 µM) for 1–4 hours.

    • Desalt using Zeba spin columns or online trap (C4 phase).

    • Analyze via LC-MS (Q-TOF or Orbitrap) in denaturing conditions (0.1% Formic Acid).

    • Success Criteria: Deconvoluted mass spectrum shows a mass shift of [M + Inhibitor - HF]. For Sulfonyl Fluorides, the loss of HF (20 Da) is the signature of the covalent bond formation.

Phase 2: Differential Digestion (The "Coverage" Problem)

Why: Tyrosine is often located in hydrophobic pockets. Standard Trypsin digestion cuts at Lys/Arg, often generating peptides that are too long or too hydrophobic to fly well, or—worse—the Trypsin cleavage site is blocked by the inhibitor.

  • The "Chymotrypsin Check":

    • Always run a parallel digestion with Chymotrypsin (cleaves at Tyr/Phe/Trp).

    • Crucial Insight: If your inhibitor binds Tyr, it blocks Chymotrypsin cleavage at that specific site. A "missed cleavage" at a Tyrosine residue in the Chymotrypsin digest is a strong positive indicator of modification.

Phase 3: High-Resolution MS/MS (The "Pinpoint")

Why: To localize the modification to a specific residue (e.g., Y412 vs. Y415).

  • Fragmentation Logic:

    • HCD (Higher-energy Collisional Dissociation): Standard for peptide backbone fragmentation (b/y ions).

    • Diagnostic Ions:

      • Unmodified Tyrosine Immonium: m/z 136.076.

      • Modified Tyrosine: Look for the disappearance of m/z 136 and the appearance of 136 + Warhead_Mass.

    • Neutral Losses: Sulfonyl-Tyr bonds are generally stable, but some labile modifications (like PTAD) may show characteristic neutral losses that help filter the spectra.

Part 3: Experimental Protocol & Visualization

Workflow Diagram (Graphviz)

TyrosineValidation Start Target Protein + Covalent Probe IntactMS Phase 1: Intact Protein MS (Top-Down) Start->IntactMS Stoichiometry Check Mass Shift (Delta Mass = Probe - Leaving Group) IntactMS->Stoichiometry Decision Adduct Observed? Stoichiometry->Decision Decision->Start No (Optimize pH/Time) Digest Phase 2: Parallel Digestion Decision->Digest Yes Trypsin Trypsin (Lys/Arg) Digest->Trypsin Chymo Chymotrypsin (Tyr/Phe/Trp) *Look for Missed Cleavages* Digest->Chymo MSMS Phase 3: LC-MS/MS (HCD) Trypsin->MSMS Chymo->MSMS Analysis Data Analysis (Variable Mod) MSMS->Analysis Validation Validation Criteria: 1. b/y ion series shift 2. Tyr Immonium Ion Shift 3. Site Localization Prob > 75% Analysis->Validation

Caption: Figure 1. Self-Validating Workflow for Covalent Tyrosine Inhibitor Characterization. Note the parallel digestion strategy to ensure sequence coverage.

Detailed Step-by-Step Protocol: SuFEx Validation

1. Sample Preparation

  • Reaction: Mix 50 µL of Protein (1 mg/mL in PBS, pH 7.4) with 1 µL of 10 mM SuFEx probe (final 200 µM). Incubate at 37°C for 2 hours.

  • Control: DMSO vehicle control is mandatory.

  • Quenching: Do not use standard amine quenchers (like Tris) if your probe has off-target amine reactivity. Use rapid precipitation (Acetone/TCA) or desalting.

2. Digestion (The "In-Solution" Method)

  • Denature: Add Urea to 8M final concentration.

  • Reduce/Alkylate: DTT (5 mM, 30 min, 56°C) followed by Iodoacetamide (15 mM, 20 min, dark). Note: This blocks Cysteines, simplifying the search.

  • Dilute: Dilute Urea to <1M using 50 mM Ammonium Bicarbonate.

  • Enzyme Addition:

    • Aliquot A: Trypsin (1:50 ratio).

    • Aliquot B: Chymotrypsin (1:50 ratio).

  • Incubation: Overnight at 37°C (Trypsin) or 25°C (Chymotrypsin - it is more active).

3. LC-MS/MS Acquisition Parameters

  • Instrument: Orbitrap Exploris or Eclipse (preferred for high resolution).

  • Mode: Data Dependent Acquisition (DDA).

  • Fragmentation: HCD (Normalized Collision Energy: 28–32%).

  • Dynamic Exclusion: 30s (prevents re-sampling abundant peptides).

4. Data Analysis (Bioinformatics)

  • Software: Proteome Discoverer, MaxQuant, or Byos.

  • Variable Modifications:

    • Static: Carbamidomethyl (C).

    • Variable: Oxidation (M).

    • Custom Variable: Probe Mass - 20.006 Da (Loss of HF) on Y (Tyrosine).

    • Tip: Also allow modification on K (Lysine) to check for selectivity.

  • Validation Filter:

    • Filter for peptides with "Delta Mass" matching your probe.

    • Manually inspect the MS/MS spectrum.[4] Ensure the mass shift is present on the y-ions or b-ions flanking the Tyrosine.

Part 4: Technical Deep Dive – Interpreting the Spectra

The "Smoking Gun": Diagnostic Ions

When a peptide fragments, the side chains often break off to form low-mass immonium ions.

  • Native Tyrosine: You will see a sharp peak at 136.076 (m/z).

  • Covalent Tyrosine:

    • If the bond is stable (SuFEx), the 136 peak decreases, and a new peak appears at 136 + Probe_Mass.

    • Warning: If the probe is labile (e.g., some esters), it may fall off during HCD, reappearing as a "reporter ion" at the low mass range.

Differentiation from Non-Specific Binding
  • Specific Binding: The modification consistently appears on one specific Tyrosine (e.g., Y412) across multiple replicates. The site localization probability (p-site) is >90%.

  • Non-Specific "Sticky" Binding: The modification is "smeared" across multiple Tyrosines, or the localization score is ambiguous (the software can't decide if it's on Y412 or the adjacent F413).

References

  • Jones, L. H. (2022). Chemoproteomic methods for covalent drug discovery. National Institutes of Health (PMC). Available at: [Link]

  • Sharpless, K. B., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. National Institutes of Health (PMC). Available at: [Link]

  • Chowdhury, S. M., et al. (2020). Selective labeling of tyrosine residues in proteins: insights from PTAD labeling and tandem mass spectrometry analysis. Molecular Omics. Available at: [Link]

  • Tao, W. A., et al. (2022). Covalent Protein Inhibitors via Tyrosine Conjugation with Cyclic Imine Mannich Electrophiles. ChemRxiv.[5] Available at: [Link]

  • Domainex. (2025). Identification of covalent fragment binding sites by proteolytic digestion and High-Resolution LCMS. Available at: [Link]

Sources

The Sulfur(VI) Fluoride Exchange (SuFEx) Landscape: A Comparative Guide to Fluorosulfonyl vs. Fluorosulfate Linkers

Author: BenchChem Technical Support Team. Date: March 2026

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized the development of covalent drugs, chemical probes, and positron emission tomography (PET) imaging agents. At the heart of this technology lies a critical design choice: selecting the appropriate electrophilic warhead. The two most prominent SuFEx hubs are the sulfonyl fluoride (


) and the fluorosulfate (

).

While they share the same S(VI) oxidation state, their stability profiles in biological matrices dictate entirely different applications. As a Senior Application Scientist, I present this comparative guide to dissect the mechanistic causality behind their stability differences and provide actionable, self-validating protocols for evaluating these linkers in your drug development workflows.

Mechanistic Causality: The "Sleeping Beauty" Paradigm

The fundamental difference in stability between fluorosulfonyl and fluorosulfate linkers is rooted in their electronic structures .

  • Sulfonyl Fluorides (

    
    ) : The sulfur center is highly electrophilic. While stable compared to traditional sulfonyl chlorides, sulfonyl fluorides are still prone to indiscriminate nucleophilic attack by water (hydrolysis) or off-target protein residues under physiological conditions .
    
  • Fluorosulfates (

    
    ) : The introduction of a bridging oxygen atom fundamentally alters the reactivity landscape. Oxygen-mediated resonance stabilization (π-donation) tempers the electrophilicity of the sulfur atom. Consequently, fluorosulfates act as "sleeping beauties"—they remain entirely inert until they encounter a specific protein microenvironment . Activation requires a "perfect matchmaking event," such as hydrogen bonding to the fluorine atom by an arginine residue, which extracts the departing fluoride and facilitates the covalent modification of a juxtaposed nucleophile (e.g., Tyrosine, Lysine, or Histidine) .
    

SuFEx_Logic SF Sulfonyl Fluoride (-SO2F) Highly Electrophilic H2O Aqueous Media / Plasma SF->H2O Fast kinetics Target Protein Microenvironment (H-bond activation) SF->Target Promiscuous binding OSF Fluorosulfate (-OSO2F) Resonance Stabilized OSF->H2O Inert (k_rel = 0.035) OSF->Target 'Sleeping Beauty' match Hydrolysis Premature Hydrolysis (Off-target) H2O->Hydrolysis Degradation Adduct Specific Covalent Adduct (On-target) Target->Adduct SuFEx Click

Fig 1: Mechanistic logic of SuFEx activation and stability for SF vs OSF linkers.

Quantitative Stability Comparison

When designing a covalent inhibitor or a radiotracer, empirical stability metrics are paramount. The following table synthesizes the performance of both linkers across standard biological assays.

ParameterSulfonyl Fluoride (

)
Fluorosulfate (

)
Relative Reactivity (

)
28.5 (Highly reactive) 1.0 (Reference) / 0.035 vs SF
Aqueous Buffer Stability (pH 7.5, 24h) Readily hydrolyzed Negligible hydrolysis (>95% intact)
Plasma Stability (Human/Mouse, 24h) Rapid degradation (

often < 1-4h)
Highly stable (~40-90% intact after 24h)
Off-Target Protein Labeling Promiscuous (labels multiple residues) Highly selective (context-dependent)
In Vivo PET Imaging Suitability Poor (High

bone deposition)
Excellent (No premature

release)
Experimental Methodologies: Self-Validating Systems

To ensure scientific integrity, stability evaluations must be self-validating. The following protocols incorporate internal controls to rule out matrix artifacts and precisely measure intrinsic stability versus proteome-wide selectivity.

Protocol A: Plasma Stability Profiling via LC-MS/MS

Causality Check: We use acetonitrile quenching to instantly precipitate plasma proteases and halt enzymatic degradation, ensuring the measured half-life reflects the exact time of aliquot sampling. Multiple Reaction Monitoring (MRM) is employed for its high signal-to-noise ratio in complex matrices.

  • Preparation : Spike the test compound (fluorosulfate or sulfonyl fluoride), a positive control (a known unstable sulfonyl fluoride to validate matrix activity), and a negative control (a non-covalent analog) into pre-warmed human or mouse plasma to a final concentration of 1 μM.

  • Incubation : Incubate at 37°C under gentle agitation.

  • Sampling : At

    
     hours, extract a 50 μL aliquot.
    
  • Quenching : Immediately add 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Vortex for 30 seconds.

  • Centrifugation : Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Analysis : Analyze the supernatant via LC-MS/MS (MRM mode). Calculate the half-life (

    
    ) by plotting the natural log of the remaining percentage versus time.
    

Workflow Step1 1. Incubate Linker in Human/Mouse Plasma (37°C) Step2 2. Aliquot Sampling (0, 1, 2, 4, 8, 24h) Step1->Step2 Step3 3. Quench with Acetonitrile & Centrifuge Step2->Step3 Step4 4. LC-MS/MS Quantification (MRM Mode) Step3->Step4 Step5 5. Calculate Half-Life (t1/2) & Intrinsic Clearance Step4->Step5

Fig 2: Self-validating experimental workflow for plasma stability profiling.

Protocol B: Intact Protein MS for Off-Target Reactivity

Causality Check: Human Serum Albumin (HSA) contains a highly reactive free cysteine (Cys34) and numerous surface lysines. Incubating probes with HSA serves as a stringent stress test for off-target promiscuity.

  • Incubation : Incubate 1 μM HSA with 300 μM of the SuFEx probe in PBS (pH 7.4) at 37°C for 24 hours.

  • Desalting : Pass the reaction mixture through a Zeba spin desalting column to remove the unreacted small molecule.

  • Analysis : Analyze via Intact Protein LC-MS (using a time-of-flight or Orbitrap analyzer).

  • Validation : A stable fluorosulfate will yield a single mass peak corresponding to unmodified HSA. A reactive sulfonyl fluoride will display multiple mass shifts (

    
    ), indicating promiscuous adduct formation .
    
Strategic Recommendations for Drug Development
  • Choose Sulfonyl Fluorides (

    
    )  when conducting initial agnostic chemoproteomic screening to cast a wide net for ligandable sites, or when targeting a highly solvent-exposed residue where the lack of a tight binding pocket necessitates higher intrinsic electrophilicity.
    
  • Choose Fluorosulfates (

    
    )  for late-stage drug candidates, in vivo PET imaging agents , or when targeting specific nucleophiles (like Histidine-224 in Mcl-1 ) nestled deep within hydrophobic pockets. Their superior metabolic stability prevents premature hydrolysis and off-target toxicity, ensuring the warhead only detonates upon engaging the precise target.
    
References
  • Title : Sulfur [18F]Fluoride Exchange Click Chemistry Enabled Ultrafast Late-Stage Radiosynthesis Source : Journal of the American Chemical Society (2021) URL :[Link]

  • Title : Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry Source : Organic & Biomolecular Chemistry (2023) URL :[Link]

  • Title : Covalent Targeting of Histidine Residues with Aryl Fluorosulfates: Application to Mcl-1 BH3 Mimetics Source : Journal of Medicinal Chemistry (2024) URL :[Link]

  • Title : Emerging Utility of Fluorosulfate Chemical Probes Source : ACS Medicinal Chemistry Letters (2018) URL :[Link]

  • Title : SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase Source : Proceedings of the National Academy of Sciences (2019) URL :[Link]

Crystallographic data for 2-Bromo-4-(fluorosulfonyl)benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystallographic and Synthetic Landscape of 2-Bromo-4-(fluorosulfonyl)benzoic Acid Derivatives for Drug Discovery

This guide provides a comprehensive analysis of 2-Bromo-4-(fluorosulfonyl)benzoic acid and its derivatives, a class of compounds of significant interest to researchers, scientists, and drug development professionals. We will delve into the available crystallographic data of structurally related analogs, present robust synthetic protocols, and compare these molecules with alternative chemical tools in the context of modern drug discovery, particularly in the realm of covalent inhibitors.

Introduction: The Strategic Value of Substituted Arylsulfonyl Fluorides

2-Bromo-4-(fluorosulfonyl)benzoic acid is a multi-functionalized aromatic compound designed for specific applications in medicinal chemistry and chemical biology. Its structure is strategically composed of three key moieties:

  • A benzoic acid group , which provides a handle for further synthetic elaboration and can act as a key interacting moiety within the active sites of enzymes.[1][2]

  • A bromo substituent , which can be utilized as a synthetic handle for cross-coupling reactions (e.g., Suzuki coupling) to build molecular complexity, and can also participate in halogen bonding interactions within a protein binding site or a crystal lattice.[2]

  • A fluorosulfonyl (or sulfonyl fluoride) group , which is a highly valuable electrophilic "warhead" for the formation of covalent bonds with nucleophilic amino acid residues in proteins.[3][4][5]

The combination of these features makes this scaffold particularly attractive for the development of covalent inhibitors. Covalent drugs form a stable, lasting bond with their target protein, which can lead to enhanced potency, prolonged duration of action, and the ability to target proteins that have been challenging for traditional, non-covalent inhibitors.[3][4][6][7] The sulfonyl fluoride group is particularly adept at reacting with serine, threonine, and tyrosine residues, expanding the range of targetable nucleophiles beyond the more commonly targeted cysteine.

The strategic incorporation of fluorine atoms into drug candidates is a well-established principle in medicinal chemistry, often leading to improved metabolic stability and binding affinity.[8] This guide will explore the structural underpinnings of these molecules through the lens of crystallography and provide the practical, field-proven insights necessary for their synthesis and application.

Comparative Crystallographic Analysis

While a specific, publicly deposited crystal structure for 2-Bromo-4-(fluorosulfonyl)benzoic acid was not identified during our literature review, a thorough analysis of closely related, crystallographically-characterized molecules provides critical insights into the expected solid-state behavior and intermolecular interactions that govern this class of compounds. Such understanding is paramount for structure-based drug design, as the same forces that dictate crystal packing are at play in a protein's binding pocket.

We will compare three relevant classes of structures: N-(arylsulfonyl)-4-fluorobenzamides[9], N-(3-fluorobenzoyl)benzenesulfonamides[10], and a substituted fluorobenzoic acid derivative[11].

FeatureN-(arylsulfonyl)-4-fluorobenzamides[9]N-(3-fluorobenzoyl)benzenesulfonamides[10]2-Fluoro-4-(methoxycarbonyl)benzoic acid[11]Expected for 2-Bromo-4-(fluorosulfonyl)benzoic acid
Primary H-Bonding Strong N—H⋯O hydrogen bonds form tetrameric or dimeric units.Strong N—H⋯O hydrogen bonds form inversion-related dimers.Classical O—H⋯O hydrogen bonds link carboxyl groups into inversion dimers.Dominant O—H⋯O hydrogen bonds are expected to form robust dimers between the carboxylic acid moieties.
Key Interactions C—H⋯O, C—H⋯π, and π–π stacking interactions create a 3D architecture.C—H⋯O and C—H⋯π interactions link dimers into chains or 3D grids.C—H⋯F and C—H⋯O interactions consolidate the crystal packing.In addition to H-bonding, halogen bonding involving the bromine atom and potential C—H⋯O/F interactions are anticipated to play a significant role in the supramolecular assembly.
Conformation The two aromatic rings are significantly twisted relative to each other (dihedral angles of 72-90°).The two aromatic rings are significantly twisted (dihedral angles of 72-83°).The carboxyl group is twisted out of the plane of the benzene ring (20.2° dihedral).The fluorosulfonyl and carboxyl groups will likely be twisted out of the plane of the benzene ring to minimize steric hindrance.

Expert Insights: The crystallographic data from these analogs strongly suggests that 2-Bromo-4-(fluorosulfonyl)benzoic acid derivatives will primarily organize in the solid state via strong, predictable hydrogen bonds between their carboxylic acid groups. The presence of the bromine atom introduces the possibility of halogen bonding (Br⋯O or Br⋯F interactions), which can be a powerful tool for engineering crystal packing and for establishing specific interactions in a protein binding site. The fluorosulfonyl group, while a powerful electrophile, also acts as a hydrogen bond acceptor and can participate in weaker C—H⋯O interactions to further stabilize the crystal lattice.

Experimental Protocols: Synthesis and Crystallization

The successful application of these derivatives begins with their efficient and reliable synthesis. The following protocols are based on well-established and frequently cited methodologies in the field of organic chemistry.[12][13][14]

General Protocol for the Synthesis of Arenesulfonyl Fluorides

This protocol outlines a common and robust two-step, one-pot procedure starting from a commercially available sulfonic acid.

Causality: This method is advantageous as it avoids the direct handling of highly reactive and corrosive sulfonyl chlorides in a separate step. Cyanuric chloride serves as an effective and economical dehydrating and chlorinating agent to form the sulfonyl chloride in situ, which is then immediately converted to the more stable sulfonyl fluoride by a fluoride source like potassium bifluoride (KHF₂).[13]

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the starting sulfonic acid (1.0 eq), cyanuric chloride (1.2 eq), and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.05 eq).

  • Solvent Addition: Add anhydrous acetonitrile (MeCN) to the flask.

  • Formation of Sulfonyl Chloride: Heat the reaction mixture to 60 °C and stir until the conversion of the sulfonic acid to the sulfonyl chloride is complete (monitor by TLC or LC-MS).

  • Fluorination: To the same flask, carefully add potassium bifluoride (KHF₂, 2.0-3.0 eq).

  • Reaction Completion: Continue stirring at 60 °C for several hours until the sulfonyl chloride has been fully converted to the sulfonyl fluoride.

  • Work-up: Cool the reaction to room temperature. Filter the reaction mixture to remove insoluble salts. The filtrate is then concentrated under reduced pressure. The residue is redissolved in an appropriate organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the pure arenesulfonyl fluoride.

Protocol for Crystallization for X-ray Analysis

Causality: Obtaining high-quality single crystals suitable for X-ray diffraction is crucial for unambiguously determining the three-dimensional structure of a molecule. The choice of solvent and crystallization technique is critical. Slow evaporation is a straightforward method that relies on gradually increasing the concentration of the solute until it reaches supersaturation and crystallizes.

Step-by-Step Methodology:

  • Solvent Selection: Screen for a suitable solvent or solvent system in which the compound has moderate solubility at room temperature. Common choices include ethanol, methanol, ethyl acetate, acetone, or mixtures like dichloromethane/hexane.

  • Dissolution: Dissolve a small amount of the purified compound (5-10 mg) in a minimal amount of the chosen solvent in a small, clean vial. Gentle warming may be used to aid dissolution, but ensure the solution is not saturated at the higher temperature.

  • Slow Evaporation: Cover the vial with a cap or parafilm with a few small holes poked in it. This allows the solvent to evaporate slowly over the course of several days to weeks.

  • Crystal Growth: Place the vial in a vibration-free location at a constant temperature.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent. Wash the crystals gently with a small amount of cold solvent and allow them to air dry.

Visualization of Structure and Workflow

To better illustrate the concepts discussed, the following diagrams were generated.

Chemical Structure of 2-Bromo-4-(fluorosulfonyl)benzoic acid cluster_benzoic_acid Benzoic Acid Scaffold cluster_substituents C1 C C2 C C1->C2 COOH_C C C1->COOH_C C3 C C2->C3 Br Br C2->Br C4 C C3->C4 C5 C C4->C5 S S C4->S C6 C C5->C6 C6->C1 O1_COOH O COOH_C->O1_COOH O2_COOH OH COOH_C->O2_COOH O1_S O S->O1_S O2_S O S->O2_S F_S F S->F_S

Caption: Chemical structure of 2-Bromo-4-(fluorosulfonyl)benzoic acid.

General Workflow for Synthesis and Crystallization start Start: Substituted Sulfonic Acid step1 Step 1: In Situ Chlorination (Cyanuric Chloride, TBAB, MeCN, 60°C) start->step1 step2 Step 2: Fluorination (KHF₂, 60°C) step1->step2 step3 Step 3: Work-up & Purification (Filtration, Extraction, Chromatography) step2->step3 product Product: Pure Arenesulfonyl Fluoride step3->product cryst Step 4: Crystallization (Slow Evaporation) product->cryst analysis Analysis: Single Crystal X-ray Diffraction cryst->analysis

Caption: Workflow for arenesulfonyl fluoride synthesis and analysis.

Comparison with Alternative Covalent Warheads

The sulfonyl fluoride group is one of several electrophilic warheads used in the design of covalent inhibitors. Its properties offer a distinct profile compared to more common alternatives.

WarheadTarget Residue(s)ReactivityAdvantages
Sulfonyl Fluoride Ser, Thr, Tyr, LysModerateCan target a broader range of nucleophiles; generally stable to hydrolysis.
Acrylamide CysHighWell-established chemistry; rapid reaction with cysteine thiols.
Nitrile CysLow (Reversible)Forms a reversible covalent bond, which can reduce the risk of off-target effects.
Epoxide/Aziridine Cys, His, Asp, GluHighHighly reactive, but can lead to lower selectivity and potential safety concerns.

Expert Insights: The choice of warhead is a critical decision in covalent drug design.[3] While acrylamides are excellent for targeting accessible cysteines, the sulfonyl fluoride group opens up possibilities for targeting other important nucleophilic residues.[6] This makes derivatives like 2-Bromo-4-(fluorosulfonyl)benzoic acid valuable tools for "electrophile-first" or "ligand-first" approaches to covalent inhibitor discovery, where researchers screen for reactive fragments that can form bonds with proteins of interest.[3]

Conclusion

2-Bromo-4-(fluorosulfonyl)benzoic acid and its derivatives represent a class of molecules with significant potential in modern drug discovery. While direct crystallographic data for the parent compound is not yet in the public domain, a comparative analysis of related structures provides a robust framework for understanding their solid-state properties and intermolecular interactions. The well-defined synthetic routes to arenesulfonyl fluorides make these compounds accessible for research and development. Their unique ability to target a range of nucleophilic amino acids via the sulfonyl fluoride warhead, combined with the synthetic versatility of the substituted benzoic acid scaffold, positions them as powerful tools for developing the next generation of covalent therapeutics.

References

  • The rise of covalent inhibitors in strategic therapeutic design. (2023, October 17). CAS.
  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. ScienceDirect.
  • Covalent Inhibition in Drug Discovery. (2016). PMC, NIH.
  • Synthetic Routes to Arylsulfonyl Fluorides. (2021, July 8). MDPI.
  • Covalent Drug Discovery. Evotec.
  • Covalent Drugs: Advantages, Challenges, Opportunities. Aragen Life Sciences.
  • Covalent inhibitor drug discovery. Domainex.
  • (A) Overview of the synthetic methods to obtain sulfonyl fluorides. (B)...
  • Facile synthesis of sulfonyl fluorides from sulfonic acids. (2022, December 6). RSC Publishing.
  • Sulfonyl fluoride synthesis by fluorosulfon
  • Application of 2-(4-Fluorophenyl)
  • 2-Bromo-4-fluorobenzoic acid 97 1006-41-3. Sigma-Aldrich.
  • 2-Bromo-4-(fluorosulfonyl)benzoic acid. CymitQuimica.
  • BENZOIC ACID, 4-BROMO-2-FLUORO-3-HYDROXY-. (2026, February 28). Career Henan Chemical Co.
  • The Discovery and Development of Fluorinated Benzoic Acid Deriv
  • Crystal structures of three N-(arylsulfonyl)-4-fluorobenzamides. PMC, NIH.
  • 3-Bromo-4-(fluorosulfonyl)benzoic acid. ChemScene.
  • 4-Fluorobenzenesulfonyl fluoride. PubChem.
  • 4-NITROBENZENESULFONYL FLUORIDE. ChemicalBook.
  • 3-bromo-4-(fluorosulfonyl)benzoic acid (C7H4BrFO4S). PubChemLite.
  • 2-Fluoro-4-(methoxycarbonyl)benzoic acid.
  • Crystal structures of N-(3-fluorobenzoyl)benzenesulfonamide and N-(3-fluorobenzoyl)-4-methylbenzenesulfonamide. PMC, NIH.
  • 4-Hydroxybenzene-1-sulfonyl fluoride. PubChem.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 2-Bromo-4-(fluorosulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for the proper and safe disposal of 2-Bromo-4-(fluorosulfonyl)benzoic acid (CAS No. 1934408-67-9). As a compound featuring a reactive sulfonyl halide and a halogenated aromatic ring, it necessitates a cautious and informed approach to waste management. This guide is designed for researchers and laboratory professionals, emphasizing procedural logic, safety, and regulatory compliance to build a foundation of trust and operational excellence in your laboratory.

Disclaimer: This guide is based on established best practices for chemical waste management. However, the primary and most authoritative source of information is the Safety Data Sheet (SDS) provided by your chemical supplier.[1] Procedures must be performed in strict accordance with your institution's Environmental Health and Safety (EHS) department and in compliance with all local, state, and federal regulations.[1][2]

Core Hazard Assessment and Chemical Profile

2-Bromo-4-(fluorosulfonyl)benzoic acid is a solid organic compound whose hazard profile is dictated by its three primary functional components: the carboxylic acid, the aromatic bromide, and the fluorosulfonyl group.

  • Carboxylic Acid & Halogenated Ring: Like many aromatic carboxylic acids, it is expected to be an irritant to the skin, eyes, and respiratory system.[3][4]

  • Fluorosulfonyl Group (-SO₂F): This is the most significant functional group from a reactivity and disposal standpoint. Sulfonyl fluorides are electrophilic and can react with nucleophiles.[5][6] While they exhibit greater resistance to hydrolysis compared to other sulfonyl halides like sulfonyl chlorides, they can still react with water, especially under basic conditions, to form the corresponding sulfonic acid and highly corrosive hydrofluoric acid (HF).[7][8] The potential generation of HF is a critical safety consideration that strongly advises against uncontrolled in-lab neutralization.

Table 1: Chemical and Hazard Summary

PropertyInformation
Chemical Name 2-Bromo-4-(fluorosulfonyl)benzoic acid
CAS Number 1934408-67-9[9]
Molecular Formula C₇H₄BrFO₄S
Physical Form Solid[10]
Primary Hazards Based on analogous compounds: Harmful if swallowed[11], Causes skin irritation[3][12], Causes serious eye irritation[3][12], May cause respiratory irritation.[12][13]
Reactivity Concerns Reacts with water/bases to potentially form hydrofluoric acid (HF).[7][8] Stable under recommended storage conditions, but should be kept away from strong oxidizing agents.

Immediate Safety Protocols and Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal preparation, ensure all safety measures are in place.

  • Engineering Controls : Always handle 2-Bromo-4-(fluorosulfonyl)benzoic acid, including its waste, inside a certified chemical fume hood to prevent inhalation of dust or potential reaction vapors.[14] Ensure an eyewash station and safety shower are readily accessible.[3]

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory.

    • Eye Protection : Wear safety glasses with side-shields or chemical splash goggles conforming to EN166 or NIOSH standards.

    • Hand Protection : Use chemical-resistant gloves (e.g., nitrile rubber) that have been inspected for integrity before use.

    • Body Protection : Wear a flame-retardant lab coat. For larger quantities or spill cleanup, consider additional protective clothing.

    • Respiratory Protection : For situations where dust may be generated and engineering controls are insufficient, use a NIOSH-approved N95 or P1 dust mask.

Waste Classification, Segregation, and Collection

Proper disposal begins with correct classification and segregation at the point of generation.

Step 1: Waste Classification Based on its reactivity and the hazardous nature of its potential hydrolysis products, all waste containing 2-Bromo-4-(fluorosulfonyl)benzoic acid must be classified as hazardous chemical waste .[12]

Step 2: Segregation Do not mix this waste with other waste streams.[1] It should be collected in a dedicated waste container to prevent unforeseen chemical reactions. Specifically, keep it separate from:

  • Aqueous acidic or basic solutions.

  • Other reactive chemical wastes.

  • General laboratory trash.

Step 3: Container Selection and Labeling Collect waste in a container that is compatible with the chemical. The original product container is often a suitable choice.[2][15] If using a different container, ensure it is made of a material like High-Density Polyethylene (HDPE) or glass and has a secure, tight-fitting lid.[16]

The waste container must be labeled clearly with a completed EHS Hazardous Waste Label.[2] The label must include:

  • The full, unabbreviated chemical name: "Waste 2-Bromo-4-(fluorosulfonyl)benzoic acid".

  • Clear hazard warnings: "Corrosive," "Irritant," "Toxic".

  • The accumulation start date.

Primary Disposal Pathway: Professional Waste Management

For research and development quantities, direct disposal through your institution's licensed hazardous waste disposal program is the only recommended pathway. In-lab chemical treatment or neutralization is strongly discouraged due to the risk of generating hydrofluoric acid.

Protocol 1: Standard Procedure for Waste Disposal

  • Consult Authority : Obtain and thoroughly review the manufacturer's Safety Data Sheet (SDS) for any specific disposal considerations.[1] Always follow the procedures established by your institution's EHS department.

  • Package Waste : Ensure the hazardous waste container is securely sealed and the exterior is clean and free of contamination.[16] Liquid waste containers should not be filled beyond 75% capacity to allow for vapor expansion.[16]

  • Arrange Pickup : Contact your EHS office or designated hazardous waste provider to schedule a pickup for the properly labeled waste container.[1]

  • Maintain Records : Keep a log of the waste generated, including the chemical name, quantity, and date of disposal, as required by your institution.

G cluster_prep Preparation & Collection cluster_disposal Disposal Pathway Waste Waste Generated (Solid Residue, Contaminated Items) Consult 1. Consult SDS and Institutional EHS Protocols Waste->Consult Segregate 2. Segregate into a Dedicated Waste Stream Consult->Segregate Container 3. Use a Compatible, Labeled Waste Container Segregate->Container Arrange 4. Arrange Pickup via Licensed Waste Contractor Container->Arrange Primary Route Decon Empty Container Decontamination Protocol Container->Decon For Empty Containers

Caption: Disposal workflow for 2-Bromo-4-(fluorosulfonyl)benzoic acid.

Decontamination of Empty Containers and Glassware

Empty containers that once held 2-Bromo-4-(fluorosulfonyl)benzoic acid must be decontaminated before being discarded or reused. This process must be performed with caution in a chemical fume hood.

Protocol 2: Glassware and Container Decontamination

  • Initial Rinse : Rinse the container or glassware three times with a small amount of a suitable organic solvent in which the compound is soluble (e.g., acetone or ethanol). Collect these rinses in your designated hazardous waste container for 2-Bromo-4-(fluorosulfonyl)benzoic acid.

  • Cautious Hydrolysis : Prepare a 5% sodium bicarbonate (baking soda) solution in water. Slowly and carefully add the bicarbonate solution to the rinsed container. Be aware of potential gas evolution (CO₂). Allow the container to sit for at least 24 hours in the fume hood. This step aims to slowly hydrolyze any trace residue under mildly basic conditions.

  • Final Cleaning : Dispose of the bicarbonate solution down the drain with copious amounts of water, in accordance with institutional guidelines for dilute, neutralized solutions.[2] Wash the container with soap and water, followed by final rinses with deionized water.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

Protocol 3: Small Solid Spill Cleanup

  • Evacuate and Secure : If the spill is large or you feel it is unsafe to handle, evacuate the area and contact your institution's emergency response team. For small, manageable spills, ensure the area is well-ventilated and restrict access.[13]

  • Don PPE : Wear the full PPE ensemble as described in Section 2.

  • Contain and Absorb : Do not add water. Gently cover the spill with a dry, inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[13] This prevents the solid from becoming airborne.

  • Collect Waste : Carefully sweep or scoop the absorbent material and spilled chemical into your designated hazardous waste container.[13] Avoid creating dust.

  • Decontaminate Area : Wipe the spill area with a cloth dampened with a 5% sodium bicarbonate solution, followed by a clean water rinse. Place all contaminated cleaning materials (gloves, wipes, etc.) into the hazardous waste container.[17]

  • Report : Report the incident to your laboratory supervisor and EHS department as required by your institution's policies.

References

  • Lou, T., & Willis, M. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods.
  • Sigma-Aldrich. (2025).
  • Thermo Fisher Scientific. (2025).
  • Sigma-Aldrich.
  • Request PDF. (2025). Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides.
  • Powers, E. et al.
  • BenchChem. (2025).
  • AK Scientific, Inc. Safety Data Sheet for 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid.
  • Dartmouth College. Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • CymitQuimica. (2024). Safety Data Sheet for 4-Fluoro-3-(fluorosulfonyl)benzoic acid.
  • Black, C., & Stavroudis, C. (1984). Hazardous Waste Disposal. WAAC Newsletter.
  • Combi-Blocks, Inc. (2023). Safety Data Sheet for 3-Fluoro-4-(fluorosulfonyl)benzoic acid.
  • Nipissing University. (2019).
  • Semantic Scholar. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods.
  • MDPI. (2021). Synthetic Routes to Arylsulfonyl Fluorides.
  • CymitQuimica. Product Information for 2-Bromo-4-(fluorosulfonyl)benzoic acid.
  • RecSupply. (2025).
  • Cole-Parmer. (2006). Material Safety Data Sheet for 4-Bromo-2-fluorobenzoic acid.
  • Fisher Scientific. (2025). Safety Data Sheet for 2-Bromo-4-chlorobenzoic acid.
  • Stanford University. Decontamination - Biosafety Manual. Stanford Environmental Health & Safety.
  • Organic Syntheses Procedure. Notes.
  • Oxford Lab Fine Chem LLP.
  • Thermo Scientific Chemicals. 2-Bromo-4-(trifluoromethyl)benzoic acid, 98%.
  • Google Patents. (2017).
  • Thermo Scientific Chemicals. 2-Bromo-4-fluorobenzoic acid, 98%.
  • Cole-Parmer.
  • Wikipedia. Sulfonyl halide.
  • Google Patents. (1981).

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Personal protective equipment for handling 2-Bromo-4-(fluorosulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Profile

2-Bromo-4-(fluorosulfonyl)benzoic acid (CAS: 1934408-67-9) is a bifunctional building block containing a carboxylic acid and a sulfonyl fluoride (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) moiety.[1][2][3][4][5] While sulfonyl fluorides are kinetically stable compared to their chloride counterparts (SuFEx chemistry), they possess a latent hazard profile that distinguishes them from standard organic acids.

Critical Hazard Directive: Upon hydrolysis (accidental moisture contact, aqueous workup, or metabolic breakdown), the sulfonyl fluoride group releases Hydrogen Fluoride (HF) and the corresponding sulfonic acid. Consequently, safety protocols must align with HF-generating potential , necessitating specific neutralization and first-aid measures beyond standard acid handling.[6]

Parameter Data / Classification
Physical State White to off-white powder
Primary Hazards Skin Corrosion (Cat 1B), Serious Eye Damage (Cat 1), Respiratory Sensitization
Latent Hazard Hydrolysis releases HF. Contact with glass in acidic media may generate

gas.
Reactivity Electrophilic (SuFEx active); reacts with nucleophiles (amines, alcohols) and water.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable. The "Standard Organic" PPE set is insufficient due to the permeation risks of fluorinated electrophiles and the potential for HF generation.

Tiered PPE Selection Table
Protection ZoneStandard Handling (Weighing/Transfer)High-Risk Operations (Synthesis/Quenching/Spills)
Hand Protection Double Gloving Required: Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil)Chemical Resistant Laminate: Inner: Nitrile (4 mil)Outer: Silver Shield® or Viton® (if in solution)
Eye/Face Chemical Splash Goggles (Vented)Chemical Splash Goggles + Face Shield (8-inch min)
Respiratory Fume Hood (Face velocity > 100 fpm)Fume Hood + N95/P100 (if powder risk exists outside hood)
Body Lab Coat (Cotton/Poly blend), closed-toe shoesChemical-Resistant Apron (Tychem® or PVC)
Special Medical Calcium Gluconate Gel (2.5%) must be present in the first aid kit.[7]Calcium Gluconate Gel (2.5%) on person/benchtop.

Technical Insight: Standard nitrile gloves degrade rapidly when exposed to halogenated solvents often used with this reagent (DCM, Chloroform). The "Silver Shield" laminate is impermeable to both the solvent and the fluorosulfonyl electrophile.

Operational Protocols

Weighing & Transfer (Static Control)

The powder is likely electrostatic. Dispersion generates an inhalation hazard that can cause severe respiratory tract burns.

  • Engineering Control: All weighing must occur inside a chemical fume hood or a powder containment enclosure.

  • Static Mitigation: Use an antistatic gun or ionizer bar if the powder is flighty. Use glass or antistatic plastic weighing boats; avoid metal spatulas if potential for catalytic decomposition exists (though generally stable).

  • Decontamination: Immediately wipe down the balance area with a saturated sodium bicarbonate solution (neutralizes potential acidic hydrolysis products) followed by water.

Reaction Setup (Material Compatibility)
  • Glassware: Standard borosilicate glass is acceptable unless the reaction conditions are strongly acidic and aqueous, which accelerates HF etching.

  • Seals: Use Teflon (PTFE) or Viton gaskets. Avoid silicone grease/seals, as fluorides can degrade silicone over time.

  • Solvents: Anhydrous conditions are preferred to prevent premature hydrolysis of the

    
     group.
    
Quenching & Workup (The Danger Zone)

This is the highest risk step. Adding water to the reaction mixture can trigger hydrolysis.

  • Cooling: Chill the reaction mixture to 0°C before quenching.

  • Base Neutralization: Quench with a mild basic solution (e.g., Sat.

    
     or 
    
    
    
    ).
    • Mechanism:[3][5] The base neutralizes the benzoic acid moiety and scavenges any HF released from the sulfonyl fluoride hydrolysis, forming stable fluoride salts (NaF/KF) rather than volatile HF.

  • Phase Separation: During extraction, assume the aqueous layer contains fluoride ions. Label waste accordingly.

Emergency Response & Decision Logic

In the event of exposure or release, immediate action is required.[2][3][4][5][6][8][9][10] The presence of the fluorosulfonyl group dictates that we treat skin exposures as potential HF burns.

Exposure Response[3][4][5][6][7][10][13]
  • Skin Contact:

    • Immediately wash with copious water for 5 minutes.

    • Apply Calcium Gluconate Gel continuously while seeking medical attention.

    • Why: Fluoride ions penetrate deep tissue, sequestering calcium (

      
      ) and causing necrosis/cardiac arrhythmia.[8][11] Gluconate provides a sacrificial calcium source.
      
  • Eye Contact: Irrigate for 15 minutes. Do NOT apply calcium gluconate to eyes unless it is a specific saline solution formulation for ocular use.

Spill Management Workflow

The following logic diagram illustrates the decision process for handling spills of 2-Bromo-4-(fluorosulfonyl)benzoic acid.

SpillResponse Start Spill Detected Assess Assess State: Solid vs. Solution Start->Assess Solid Solid Powder Assess->Solid Liquid Liquid/Solution Assess->Liquid Cover Cover with Dry Lime or Soda Ash Solid->Cover Prevent Dispersion Sweep Sweep carefully (Avoid Dust) Cover->Sweep Waste Collect in HDPE Container Sweep->Waste Absorb Absorb with Vermiculite/Sand Liquid->Absorb Contain Neutralize Treat absorbent with Sat. NaHCO3 Absorb->Neutralize Scavenge HF Neutralize->Waste Label Label: 'Hazardous Waste' (Contains Fluorides) Waste->Label Clean Decontaminate Surface (Soap + Water) Label->Clean

Figure 1: Decision logic for spill remediation. Note the emphasis on neutralization to sequester fluoride ions.

Waste Disposal & Deactivation[10]

Improper disposal of fluorosulfonyl compounds can corrode glass waste containers or generate toxic gas in acidic waste streams.

Waste StreamDisposal Protocol
Solid Waste Pack in HDPE (High-Density Polyethylene) jars. Do not use glass. Label as "Toxic Solid - Potential HF Generator".
Aqueous Waste Adjust pH to 9-10 using NaOH or KOH before disposal. This ensures F- remains as a salt (NaF) and does not vaporize as HF.
Organic Waste Segregate into "Halogenated Waste". Do not mix with strong acid waste (e.g., Nitric/Sulfuric acid waste), as this can protonate fluoride salts back to HF.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12217354, 4-(Fluorosulfonyl)benzoic acid. Retrieved from [Link](Analogous structure for hazard extrapolation).

  • Sharpless, K. B., et al. (2014). "SuFEx Activation of Sulfonyl Fluorides". Angewandte Chemie International Edition. (Foundational chemistry regarding stability and reactivity of ).
  • Honeywell Specialty Chemicals. (2024). Hydrofluoric Acid Properties and Safe Handling Guide. Retrieved from [Link](Standard protocol for HF-generating compounds).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.